(5-Methyl-3-phenyl-4-isoxazolyl)methylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGJWCJXSLAKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379846 | |
| Record name | 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-01-3 | |
| Record name | 4-Aminomethyl-5-methyl-3-phenylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5-Methyl-3-phenyl-4-isoxazolyl)methylamine chemical properties
An In-depth Technical Guide to (5-Methyl-3-phenyl-4-isoxazolyl)methylamine: Properties, Synthesis, and Applications
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and rigid conformation make it a privileged scaffold, capable of engaging with a wide range of biological targets. Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3] The compound this compound is a key exemplar of this class, serving as a versatile building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a robust synthetic protocol, and its applications for researchers in drug discovery and chemical development.
Core Chemical & Physical Properties
This compound is a solid organic compound whose identity is defined by a unique set of physical and chemical characteristics.[4] A thorough understanding of these properties is fundamental for its handling, characterization, and application in synthetic chemistry.
Identifiers and Molecular Structure
-
IUPAC Name: (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine[5]
-
Synonyms: (5-Methyl-3-phenylisoxazol-4-yl)methanamine, 5-Methyl-3-phenylisoxazole-4-methanamine[5]
-
CAS Number: 306935-01-3[5]
The structure features a central isoxazole ring substituted at the 3-position with a phenyl group, the 5-position with a methyl group, and the 4-position with a methylamine group. This arrangement dictates its reactivity and potential for forming more complex derivatives.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the compound. Note that some data points are based on predictions and available information for closely related structures, as comprehensive experimental data for this specific molecule is not always publicly documented.
| Property | Value | Source / Notes |
| Appearance | Solid | [4] |
| Molecular Weight | 188.23 g/mol | [4][5][6] |
| Molecular Formula | C₁₁H₁₂N₂O | [4][6] |
| SMILES String | Cc1onc(-c2ccccc2)c1CN | [4] |
| InChI Key | KJGJWCJXSLAKKS-UHFFFAOYSA-N | [4] |
| InChI | 1S/C11H12N2O/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 | [4] |
| Evaporation Rate | Not applicable (Solid) | [6] |
| Flash Point | Not applicable | [4] |
Synthesis and Methodologies
The synthesis of this compound can be logically achieved from its corresponding carboxylic acid precursor, 5-Methyl-3-phenylisoxazole-4-carboxylic acid. This transformation is a staple in organic synthesis, involving the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom (a Hofmann, Curtius, or Schmidt rearrangement) or, more directly, via reduction of an intermediate amide. The latter approach provides a reliable and high-yielding pathway.
The precursor, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, can be synthesized by treating the corresponding ethyl ester with sodium hydroxide, followed by acidification.[7] The ethyl ester itself is formed from the reaction of benzaldehyde oxime and ethyl acetoacetate.[7][8]
Proposed Synthetic Workflow
The following diagram illustrates a robust, two-step protocol for the synthesis of the target amine from its carboxylic acid precursor.
Caption: Synthetic Pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamide
-
Activation of Carboxylic Acid: To a solution of 5-Methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop). Cool the mixture to 0 °C.
-
Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. The causality here is the conversion of the less reactive carboxylic acid into a highly electrophilic acyl chloride intermediate, which is susceptible to nucleophilic attack.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the cessation of gas evolution.
-
Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a cooled (0 °C), stirred, concentrated solution of aqueous ammonia (excess).
-
Stir vigorously for 1-2 hours, allowing the mixture to warm to room temperature.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude carboxamide.
-
Purify the product by recrystallization or column chromatography.
Step 2: Reduction of 5-Methyl-3-phenylisoxazole-4-carboxamide to the Target Amine
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool to 0 °C.
-
Addition of Amide: Dissolve the 5-Methyl-3-phenylisoxazole-4-carboxamide (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension. The choice of LiAlH₄ is critical; it is a powerful reducing agent capable of reducing the highly stable amide functional group directly to an amine.
-
Reaction: After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Fieser quench): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This self-validating quenching procedure is designed to precipitate the aluminum salts as a granular solid, simplifying filtration.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the granular precipitate through a pad of Celite, washing thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate in vacuo to yield the crude this compound.
-
Purify via column chromatography or distillation under reduced pressure to obtain the final product.
Applications in Research and Development
The title compound is not typically an end-product but rather a crucial intermediate. Its primary amine functionality provides a reactive handle for elaboration into a wide array of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[9]
The isoxazole core is present in numerous FDA-approved drugs, highlighting its importance.[3] For instance, the structurally related 5-methyl-3-phenyl-4-isoxazolyl moiety is the core of the penicillinase-resistant antibiotic Oxacillin.[10] Derivatives are also investigated for antidiabetic,[11] anticancer, and anti-inflammatory activities.[2][3]
Caption: Potential Application Domains of the Target Compound.
Safety, Handling, and Storage
This compound is classified as a hazardous substance and requires careful handling to avoid exposure.[6][12]
Hazard Classification
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[6][12]
-
Serious Eye Damage/Irritation: Category 1 (Causes serious eye damage)[6][12]
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed)[4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[4]
Precautionary Measures and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure eyewash stations and safety showers are readily accessible.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield (European standard - EN 166).[6]
-
Hand Protection: Wear suitable protective gloves (e.g., Nitrile rubber, Neoprene).[6]
-
Skin and Body Protection: Wear a chemical-resistant lab coat or long-sleeved clothing.[6]
-
Respiratory Protection: If dusts or aerosols may be generated, use a certified particulate respirator.[6]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[13] Wash hands thoroughly after handling.
-
First Aid:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[6][12]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Call a physician immediately.[6]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6][12]
-
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a designated corrosives area.[13]
References
-
PubChem. Compound Summary: this compound. National Center for Biotechnology Information. [Link]
-
Thermo Scientific. This compound, 97%. Fisher Scientific. [Link]
-
Cole-Parmer. Material Safety Data Sheet - (5-Methyl-3-isoxazolyl)methylamine, 95+%. [Link]
-
Georganics. (5-Methyl-3-isoxazolyl)methylamine - High purity. [Link]
-
Chandra, Mahendra, M., Srikantamurthy, N., Jeyaseelan, S. J., & Raghava, K. B. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o896. [Link]
-
PubMed. [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. [Link]
-
PubChem. Compound Summary: 5-Methyl-3-phenyl-4-isoxazolamine. National Center for Biotechnology Information. [Link]
-
El Mnabhi, B., Anouar, E. H., & Tber, Z. (2018). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines. [Link]
-
Chandra, Srikantamurthy, N., Jeyaseelan, G. J., Raghava, K. B., & Mahendra, M. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o897. [Link]
-
Cheméo. Chemical Properties of Methylamine (CAS 74-89-5). [Link]
-
Włodarczyk, M., & Wujec, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5623. [Link]
-
ResearchGate. (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]
- Google Patents. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
-
PubMed. [5-METHYL-3-PHENYL-4-ISOXAZOLYL PENICILLIN (OXACILLIN) AND ITS MICROBIOLOGICAL INVESTIGATION]. [Link]
-
Hu, J. K., et al. (2025). Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. Acta Pharmacologica Sinica. [Link]
-
Esmaeilpour, M., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Chemistry, 4(4), 1361-1372. [Link]
-
Khan, I., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
-
Fisher Scientific. (5-Methyl-3-isoxazolyl)methylamine, 97+%, Thermo Scientific™. [Link]
-
ResearchGate. (PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. [Link]
Sources
- 1. 3-Phenyl-isoxazol-5-YL-methylamine | Benchchem [benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C11H12N2O | CID 2776151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.se [fishersci.se]
- 7. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. [5-METHYL-3-PHENYL-4-ISOXAZOLYL PENICILLIN (OXACILLIN) AND ITS MICROBIOLOGICAL INVESTIGATION] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-Depth Technical Guide to the Synthesis of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(5-Methyl-3-phenyl-4-isoxazolyl)methylamine is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its structural motif, featuring a substituted isoxazole core, imparts unique physicochemical properties that are desirable in drug design. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable amine, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available routes. The content is structured to provide researchers and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this compound in their research endeavors.
Introduction: The Significance of the Isoxazole Moiety
The isoxazole ring system is a prominent heterocycle in a multitude of biologically active compounds.[1] Its presence can influence a molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. The specific substitution pattern of this compound, with a methyl group at the 5-position, a phenyl group at the 3-position, and a methylamine at the 4-position, provides a versatile scaffold for further chemical modification and exploration of structure-activity relationships (SAR).
This guide will focus on two principal and field-proven synthetic routes to obtain this compound:
-
Pathway A: The Carboxamide Reduction Route
-
Pathway B: The Nitrile Reduction Route
Each pathway will be discussed in detail, highlighting the strategic considerations behind each synthetic step.
Pathway A: The Carboxamide Reduction Route
This pathway is a robust and frequently employed method that proceeds through a series of well-established transformations, starting from readily available starting materials. The key is the construction of the isoxazole ring, followed by functional group manipulation at the 4-position.
Overall Synthetic Scheme
Caption: The Carboxamide Reduction Route to this compound.
Step-by-Step Experimental Protocols and Mechanistic Insights
The cornerstone of this pathway is the construction of the 3,4,5-trisubstituted isoxazole ring. A common and efficient method involves the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an oxime) and a β-ketoester.
Protocol:
-
To a solution of benzaldehyde oxime (1.0 eq) in a suitable solvent such as ethanol, add ethyl acetoacetate (2.0 eq).[1]
-
Introduce a mild oxidizing agent, such as chloramine-T or N-chlorosuccinimide (NCS), portion-wise at a controlled temperature (e.g., 10 °C) to generate the nitrile oxide in situ.[2]
-
The reaction is typically stirred for several hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent like ethanol to yield ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[2]
Causality and Expertise: The use of a β-ketoester like ethyl acetoacetate provides the three-carbon component necessary for the isoxazole ring formation. The in situ generation of the nitrile oxide from the benzaldehyde oxime is crucial to avoid its dimerization and other side reactions, thus maximizing the yield of the desired cycloaddition product. The choice of a mild oxidizing agent is critical to prevent over-oxidation or degradation of the starting materials and product.
The ethyl ester is then hydrolyzed to the corresponding carboxylic acid, a key intermediate for the subsequent amidation step.
Protocol:
-
The ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is dissolved in a suitable solvent mixture, typically an alcohol and water.
-
A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added, and the mixture is stirred at room temperature or with gentle heating.[1]
-
The progress of the saponification is monitored by TLC until the starting ester is consumed.
-
The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.[1]
-
The solid 5-methyl-3-phenylisoxazole-4-carboxylic acid is collected by filtration, washed with water, and dried.
Trustworthiness: This standard saponification protocol is highly reliable. The reaction is driven to completion by the formation of the carboxylate salt. Careful acidification is necessary to ensure complete protonation and precipitation of the desired carboxylic acid.
The carboxylic acid is activated and then reacted with an ammonia source to form the primary amide.
Protocol:
-
The 5-methyl-3-phenylisoxazole-4-carboxylic acid is suspended in an inert solvent like dichloromethane (DCM) or toluene.
-
A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is added to convert the carboxylic acid to the more reactive acid chloride. This step is often performed in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
-
After the formation of the acid chloride is complete (as indicated by the cessation of gas evolution), the excess chlorinating agent and solvent are removed under reduced pressure.
-
The crude acid chloride is then dissolved in a fresh portion of an inert solvent and treated with an excess of aqueous ammonia or a solution of ammonia in an organic solvent to form 5-methyl-3-phenylisoxazole-4-carboxamide.[3]
-
The resulting amide is then isolated by filtration or extraction and purified if necessary.
Expertise & Experience: The conversion to the acid chloride is a common strategy to activate the carboxylic acid for nucleophilic attack by ammonia. The use of a catalyst like DMF accelerates the formation of the acid chloride. It is critical to perform this step under anhydrous conditions to prevent hydrolysis of the acid chloride back to the carboxylic acid.
The final step is the reduction of the primary amide to the target primary amine. This transformation requires a powerful reducing agent.
Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether is prepared.
-
A solution of 5-methyl-3-phenylisoxazole-4-carboxamide in dry THF is added dropwise to the LiAlH₄ suspension at a low temperature (e.g., 0 °C).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
-
The reaction is carefully quenched by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
The resulting aluminum salts are removed by filtration, and the filtrate is extracted with an organic solvent.
-
The organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield this compound.
Authoritative Grounding: The reduction of amides to amines with LiAlH₄ is a well-established and powerful transformation in organic synthesis.[4][5] The mechanism involves the initial formation of an iminium ion intermediate, which is then further reduced to the amine. Careful quenching of the excess LiAlH₄ is paramount for safety and to facilitate the isolation of the product.
Pathway B: The Nitrile Reduction Route
An alternative and potentially more convergent approach involves the synthesis of a 4-cyano-isoxazole intermediate, followed by its reduction to the methylamine.
Overall Synthetic Scheme
Caption: The Nitrile Reduction Route to this compound.
Step-by-Step Experimental Protocols and Mechanistic Insights
This key intermediate can be synthesized efficiently via a one-pot multicomponent reaction.
Protocol:
-
A mixture of benzaldehyde (1.2 eq), malononitrile (1.0 eq), and hydroxylamine hydrochloride (1.0 eq) is dissolved in a suitable solvent such as ethanol.[6]
-
A catalyst, for example, a Lewis acid like ceric ammonium sulfate or TiO₂, is added to the reaction mixture.[6][7]
-
The mixture is then refluxed for several hours, with the reaction progress monitored by TLC.
-
Upon completion, the reaction is worked up by pouring it into water, neutralizing, and extracting the product with an organic solvent.
-
The crude product is then purified to yield 5-amino-3-phenylisoxazole-4-carbonitrile.
Causality and Expertise: This one-pot reaction is highly efficient as it combines several transformations in a single step, adhering to the principles of green chemistry. The catalyst plays a crucial role in facilitating the condensation and cyclization steps. The choice of catalyst and solvent can significantly impact the reaction yield and purity of the product.
The conversion of the 5-amino group to a 5-methyl group is a non-trivial transformation. A plausible, though not explicitly documented in the initial searches, synthetic sequence would involve a diazotization of the amino group followed by a Sandmeyer-type reaction with a methyl source. Due to the complexity and potential for side reactions, this route is presented as a conceptual alternative that would require significant experimental optimization.
Assuming the successful synthesis of the 4-cyano intermediate, its reduction to the primary amine can be achieved using several methods.
Protocol (using LiAlH₄):
-
In a procedure analogous to the amide reduction, a solution of 5-methyl-3-phenylisoxazole-4-carbonitrile in a dry ethereal solvent is added dropwise to a suspension of LiAlH₄ at 0 °C under an inert atmosphere.[8]
-
The reaction mixture is then stirred at room temperature or refluxed to ensure complete reduction.
-
A careful aqueous workup is performed to quench the excess hydride and hydrolyze the intermediate imine salts to the primary amine.[9]
-
The product is isolated by extraction and purified as necessary.
Alternative Protocol (Catalytic Hydrogenation):
-
The 5-methyl-3-phenylisoxazole-4-carbonitrile is dissolved in a suitable solvent (e.g., methanol, ethanol) containing an acid (e.g., HCl) to prevent the formation of secondary and tertiary amines.
-
A hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is added to the solution.
-
The mixture is then subjected to a hydrogen atmosphere (at a suitable pressure) and stirred until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration, and the solvent is evaporated to give the hydrochloride salt of the product. The free amine can be obtained by neutralization with a base.
Authoritative Grounding: The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Both LiAlH₄ and catalytic hydrogenation are standard and effective methods.[10] The choice between the two often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. Catalytic hydrogenation is generally considered a "greener" alternative to metal hydride reductions.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway A (Carboxamide Reduction) | Pathway B (Nitrile Reduction) |
| Overall Yield | Generally good to high yields for each step. | The one-pot synthesis of the amino-nitrile is high-yielding, but the subsequent conversion to the methyl-nitrile is speculative and may have lower yields. |
| Reagent Availability | Starting materials are readily available and relatively inexpensive. | Malononitrile is also readily available. |
| Scalability | The steps are generally scalable, although the use of LiAlH₄ on a large scale requires careful handling and specialized equipment. | The one-pot reaction is scalable. The proposed diazotization step might present challenges on a larger scale. |
| Safety Considerations | The use of thionyl chloride and LiAlH₄ requires stringent safety precautions. | The proposed diazotization step would involve potentially unstable diazonium salts. LiAlH₄ reduction carries similar risks as in Pathway A. |
| Versatility | The carboxylic acid intermediate can be used to synthesize a variety of other derivatives (e.g., esters, other amides). | The nitrile intermediate is also a versatile handle for other transformations. |
Conclusion and Future Perspectives
Both the carboxamide and nitrile reduction pathways offer viable routes to this compound. The choice of the optimal pathway will depend on the specific requirements of the research, including the desired scale of synthesis, available resources, and safety considerations. The carboxamide reduction route is arguably the more established and predictable pathway based on the available literature.
Future research in this area could focus on developing more sustainable and atom-economical synthetic methods. For instance, the direct catalytic amination of a suitable precursor or the development of a more direct route to the 5-methyl-3-phenylisoxazole-4-carbonitrile would be valuable contributions to the field. As the demand for novel isoxazole-containing compounds in drug discovery continues to grow, the development of efficient and versatile synthetic methodologies for key building blocks like this compound will remain a critical area of research.
References
- Jagannadham, K., et al. (2025). ONE POT SYNTHESIS OF 5-AMINO-3-PHENYLISOXAZOLE-4-CARBONITRILE DERIVATIVES EMPLOYED BY TIO2 AS A CATALYST. International Journal of Modern Pharmaceutical Research, 9(5).
- Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o897.
- Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ by lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
- Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides, and Acid Anhydrides. Journal of the American Chemical Society, 69(5), 1197–1199.
- Chemistry LibreTexts. (2023). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines.
- AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
- University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.
- Master Organic Chemistry. (2023). Reduction of nitriles to primary amines with LiAlH4.
- Reddit. (2022). r/chemhelp - Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps).
- OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺).
- Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o987.
- Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
- PubChem. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxamide.
- Hu, B., Song, G., & Xu, G. (2009). 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3139.
- Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- ChemRxiv. (2023).
- Popova, E. A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643.
- Optional[13C NMR]. (n.d.). 5-methyl-3-phenyl-4-isoxazolecarboxylic acid.
Sources
- 1. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methyl-3-phenylisoxazole-4-carboxamide | C11H10N2O2 | CID 644844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. ijmpronline.com [ijmpronline.com]
- 7. ajrcps.com [ajrcps.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to (5-Methyl-3-phenyl-4-isoxazolyl)methylamine (CAS 306935-01-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Methyl-3-phenyl-4-isoxazolyl)methylamine, designated by CAS number 306935-01-3, is a substituted isoxazole derivative. The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a plausible synthetic pathway with detailed protocols, and an exploration of its potential biological activities based on the well-established therapeutic relevance of the isoxazole class of compounds. Safety and handling protocols are also detailed to ensure its proper use in a research and development setting.
Nomenclature and Physicochemical Properties
The compound with CAS number 306935-01-3 is systematically named (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine.[2] It is a solid at room temperature and possesses a molecular formula of C₁₁H₁₂N₂O, with a corresponding molecular weight of 188.23 g/mol .
| Property | Value | Source |
| CAS Number | 306935-01-3 | [2] |
| IUPAC Name | (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine | [2] |
| Molecular Formula | C₁₁H₁₂N₂O | |
| Molecular Weight | 188.23 g/mol | |
| Appearance | Solid | |
| InChI Key | KJGJWCJXSLAKKS-UHFFFAOYSA-N | |
| SMILES | Cc1onc(-c2ccccc2)c1CN |
Plausible Synthetic Pathway
While a specific, published synthesis for this compound was not identified in the surveyed literature, a scientifically sound and logical synthetic route can be proposed based on established methods for the synthesis of 3,4,5-trisubstituted isoxazoles. The most probable pathway involves a two-step process: the formation of a 5-methyl-3-phenylisoxazole-4-carbonitrile intermediate, followed by its reduction to the target primary amine.
Sources
An In-Depth Technical Guide to (5-Methyl-3-phenyl-4-isoxazolyl)methylamine: Molecular Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methyl-3-phenyl-4-isoxazolyl)methylamine, a substituted isoxazole derivative, represents a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The isoxazole scaffold is a key pharmacophore present in numerous clinically approved drugs, valued for its metabolic stability and ability to participate in various biological interactions. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, plausible synthetic routes, and prospective applications of this compound, offering a valuable resource for researchers engaged in drug discovery and development.
Part 1: Molecular Structure and Physicochemical Properties
This compound possesses a unique structural architecture, featuring a central isoxazole ring substituted with a methyl group at the 5-position, a phenyl group at the 3-position, and a methylamine group at the 4-position. This arrangement of substituents dictates its chemical reactivity and potential biological activity.
Chemical and Physical Properties [1][2]
| Property | Value | Source |
| IUPAC Name | (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine | PubChem[2] |
| Molecular Formula | C₁₁H₁₂N₂O | PubChem[2] |
| Molecular Weight | 188.23 g/mol | Sigma-Aldrich[1] |
| CAS Number | 306935-01-3 | PubChem[2] |
| Appearance | Solid (predicted) | Sigma-Aldrich[1] |
| SMILES | Cc1onc(-c2ccccc2)c1CN | Sigma-Aldrich[1] |
The presence of the basic amine group suggests that the compound will form salts with acids, a property often exploited to improve the solubility and bioavailability of drug candidates. The aromatic phenyl ring and the heterocyclic isoxazole core contribute to the molecule's rigidity and potential for π-π stacking interactions with biological targets.
Part 2: Synthesis and Characterization
Proposed Synthetic Pathway
A two-step synthetic route starting from the commercially available 5-methyl-3-phenylisoxazole-4-carboxylic acid is proposed. This pathway involves the formation of the corresponding carboxamide, followed by its reduction to the target methylamine.
Sources
The Isoxazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity to act as a bioisostere for other functional groups have established it as a privileged scaffold in the design of novel therapeutics.[1] Isoxazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making them a focal point of intensive research and development.[2][3]
This technical guide provides a comprehensive overview of the diverse biological activities of isoxazole derivatives. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the underlying mechanisms of action, providing field-proven experimental protocols, and presenting key data to facilitate comparative analysis and inform future research directions.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Isoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis.[4][5] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.[6][7]
Mechanism of Action: Induction of Apoptosis
A primary mechanism through which isoxazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[8] This is often achieved through the modulation of key signaling pathways that regulate cell survival and death. One such pathway involves the inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone responsible for the stability and function of numerous oncoproteins.[7][9] By inhibiting HSP90, isoxazole derivatives can trigger the degradation of these client proteins, leading to cell cycle arrest and apoptosis.[9]
Caption: Simplified signaling pathway for isoxazole-induced apoptosis.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[9][10] It measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).[11]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[12]
-
Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9] The absorbance is directly proportional to the number of viable cells.
Data Presentation: Anticancer Activity of Isoxazole Derivatives
The following table summarizes the in vitro anticancer activity of representative isoxazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).[4][13]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole 1 | K562 (Leukemia) | 0.071 | [13] |
| Isoxazole 2 | K562 (Leukemia) | 0.018 | [13] |
| Isoxazole 3 | K562 (Leukemia) | 0.044 | [13] |
| Compound 2g | MCF-7 (Breast) | 2.639 | [14] |
| Compound 5 | MCF-7 (Breast) | 3.09 | [14] |
| Compound 16 | Various cell lines | Potent cytotoxicity | [7] |
| Compound 20 | Various human tumor cell lines | Potent cytotoxic activity | [7] |
| Compound 22 | Various human tumor cell lines | Potent cytotoxic activity | [7] |
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant microbial infections poses a significant threat to public health.[15] Isoxazole derivatives have demonstrated promising antimicrobial activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[16]
Mechanism of Action: Disruption of Microbial Processes
The antibacterial action of isoxazole derivatives can be either bacteriostatic, inhibiting bacterial growth, or bactericidal, killing the bacteria directly.[17] The precise mechanisms are varied and can involve the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication.[17] The presence of specific substituents on the isoxazole ring can significantly influence the antimicrobial potency and spectrum of activity.[16]
Caption: Experimental workflow for determining Minimum Inhibitory Concentration.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[18][19]
Step-by-Step Methodology:
-
Preparation of Isoxazole Dilutions: Prepare a series of twofold dilutions of the isoxazole derivative in a 96-well microtiter plate containing a suitable broth medium.[20][21]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[18]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.[18] Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[20]
-
MIC Determination: The MIC is determined as the lowest concentration of the isoxazole derivative at which there is no visible bacterial growth (turbidity).[18]
Data Presentation: Antimicrobial Activity of Isoxazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various isoxazole derivatives against Gram-positive and Gram-negative bacteria.
| Compound ID | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) | Reference |
| TPI-2 | 6.25 | 6.25 | |
| TPI-5 | 6.25 | 6.25 | |
| TPI-14 | 6.25 | 6.25 | |
| 178d | 100 | 117 | [22] |
| 178e | 95 | 110 | [22] |
| 178f | 115 | 95 | [22] |
| 7b | - | 15 | [23] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[14] Isoxazole derivatives have demonstrated potent anti-inflammatory properties, offering a promising avenue for the development of novel anti-inflammatory drugs.[24][25]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines.[26] This can be achieved through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade.[11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of new chemical entities.[2][16]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate Wistar albino rats for one week under standard laboratory conditions.[16]
-
Compound Administration: Administer the isoxazole derivative orally or intraperitoneally to the test group of rats. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., Nimesulide or Diclofenac sodium).[16][24]
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[6][16]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 30, 60, 120, and 180 minutes) after carrageenan injection.[16]
-
Calculation of Percentage Inhibition: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.[16]
Data Presentation: Anti-inflammatory Activity of Isoxazole Derivatives
The following table shows the percentage inhibition of paw edema by various isoxazole derivatives in the carrageenan-induced paw edema model.
| Compound ID | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference |
| TPI-7 | 100 | 3 | Significant | [16] |
| TPI-13 | 100 | 3 | Significant | [16] |
| 5b | 100 | 3 | 76.71 | [24] |
| 5c | 100 | 3 | 74.22 | [24] |
| L1, L4, L6, L8, L9, L15, L19 | 100 | 4 | Significant | [27] |
Neuroprotective Activity: Shielding Neurons from Damage
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[28] Isoxazole derivatives have emerged as promising neuroprotective agents due to their ability to protect neurons from various insults, including oxidative stress and excitotoxicity.[3][28]
Mechanism of Action: Attenuation of Neuronal Apoptosis
The neuroprotective effects of isoxazole derivatives are linked to their ability to interfere with the signaling pathways that lead to neuronal apoptosis.[1] For instance, some derivatives have been shown to modulate the Akt/GSK-3β signaling pathway, which plays a crucial role in neuronal survival.[1] By promoting the phosphorylation of Akt and inhibiting GSK-3β, these compounds can reduce the expression of pro-apoptotic proteins and enhance neuronal resilience.[1]
Caption: Simplified pathway of isoxazole-mediated neuroprotection.
Experimental Protocol: Aβ-Induced Neurotoxicity in PC12 Cells
The β-amyloid (Aβ)-induced neurotoxicity model in PC12 cells is a common in vitro system to evaluate the neuroprotective potential of compounds against Alzheimer's disease-related pathology.[1]
Step-by-Step Methodology:
-
Cell Culture: Culture PC12 cells in a suitable medium.
-
Compound Treatment: Treat the PC12 cells with the isoxazole derivative for a specified duration.
-
Aβ Induction: Expose the cells to a toxic concentration of Aβ peptide (e.g., Aβ25-35) to induce neurotoxicity.[1]
-
Cell Viability Assessment: Assess cell viability using the MTT assay or other suitable methods.[1] An increase in cell viability in the presence of the isoxazole derivative indicates a neuroprotective effect.
-
Western Blot Analysis: Perform Western blot analysis to investigate the effect of the compound on key proteins in neuroprotective signaling pathways, such as Akt and GSK-3β.[1]
Data Presentation: Neuroprotective Effects of Isoxazole Derivatives
The following table summarizes the neuroprotective effects of representative isoxazole derivatives in an in vitro model of neurotoxicity.
| Compound ID | Cell Line | Neurotoxic Insult | Outcome | Reference |
| Chroman-isoxazole 17 | HT22 | Oxidative stress | EC50 ~0.3 µM | [3] |
| Chroman-isoxazole 18 | HT22 | Oxidative stress | EC50 ~0.3 µM | [3] |
| bis-Chroman 20 | HT22 | Oxidative stress | EC50 ~0.3 µM | [3] |
| Compound 5c | PC12 | Aβ25-35 | Significant increase in cell viability | [1] |
Conclusion and Future Perspectives
The isoxazole scaffold represents a highly versatile and privileged core in drug discovery, with its derivatives demonstrating a remarkable range of biological activities. The continued exploration of structure-activity relationships, elucidation of detailed mechanisms of action, and investigation of in vivo efficacy are crucial for translating the promising preclinical findings into effective clinical therapies. The development of novel isoxazole-based drugs offers a hopeful avenue for addressing the challenges of drug resistance, toxicity, and unmet medical needs across various therapeutic areas.
References
-
Anti-inflammatory evaluation of isoxazole derivatives - Scholars Research Library. (n.d.). Retrieved from [Link]
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Retrieved from [Link]
-
Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2015). International Journal of Oncology, 46(5), 2099–2110. [Link]
-
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). RSC Advances, 14(48), 34857-34872. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]
-
Isoxazole substituted chromans against oxidative stress-induced neuronal damage. (2011). Bioorganic & Medicinal Chemistry, 19(16), 4841-4850. [Link]
- Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. (2024). Journal of Pharma Insights and Research, 2(4), 008-014.
-
Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024). Retrieved from [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology, 45(6), 596-601. [Link]
-
New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). Molecules, 29(11), 2531. [Link]
-
inhibition (%I) of inflammation by carrageenan induced rat paw edema. - ResearchGate. (n.d.). Retrieved from [Link]
-
Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). Journal of Applied Pharmaceutical Science, 14(10), 001-016. [Link]
-
Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved from [Link]
-
Antiproliferative activities of novel isoxazoles. (n.d.). Retrieved from [Link]
-
Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Scholars Research Library. (n.d.). Retrieved from [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. (2024). RSC Advances, 14(27), 19353-19361. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50556. [Link]
- EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016). European International Journal of Science and Technology, 5(3), 35-41.
-
Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs. (1962). Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. [Link]
-
Percentage inhibition of oedema in the carrageenan-induced paw oedema assay. - ResearchGate. (n.d.). Retrieved from [Link]
-
MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved from [Link]
-
Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. (2025). ChemMedChem, e202400589. [Link]
-
MTT Assay Protocol | Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies - NINGBO INNO PHARMCHEM CO.,LTD. (2025). Retrieved from [Link]
-
Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (2020). Molecules, 25(1), 199. [Link]
-
Broth Dilution Method for MIC Determination - Microbe Online. (2013). Retrieved from [Link]
-
What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway? | ResearchGate. (n.d.). Retrieved from [Link]
-
Broth microdilution – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). [Video]. YouTube. [Link]
-
Determination of MIC by Broth Dilution Method. (2017, November 15). [Video]. YouTube. [Link]
-
Graphviz view of a cell cycle canonical signaling pathway with gene... - ResearchGate. (n.d.). Retrieved from [Link]
-
dot | Graphviz. (2022). Retrieved from [Link]
-
The Role of Isoxazole Derivatives in Modern Drug Discovery. (n.d.). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. inotiv.com [inotiv.com]
- 3. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 8. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. researchhub.com [researchhub.com]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. researchgate.net [researchgate.net]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. youtube.com [youtube.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies [mdpi.com]
- 24. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nbinno.com [nbinno.com]
- 26. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 27. eijst.org.uk [eijst.org.uk]
- 28. nbinno.com [nbinno.com]
Spectroscopic data for (5-Methyl-3-phenyl-4-isoxazolyl)methylamine
An In-depth Methodological Guide to the Spectroscopic Characterization of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine
Abstract
This compound is a heterocyclic compound featuring the isoxazole scaffold, a motif of significant interest in medicinal chemistry and drug development. The precise elucidation and confirmation of its molecular structure are paramount for any research, development, or quality control application. This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive, multi-technique approach to the spectroscopic characterization of this target molecule. While specific, published spectra for this exact compound are not widely available, this guide establishes a robust methodological framework based on foundational analytical principles and data from closely related analogs. It provides detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, ensuring the generation of reliable and unambiguous data for structural confirmation.
Introduction: The Analytical Imperative
The molecule this compound, with the chemical formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol , presents a unique analytical challenge.[1][2] Its structure combines an aromatic phenyl ring, a heterocyclic isoxazole core, an aliphatic methyl group, and a primary aminomethyl functional group. A rigorous analytical workflow is essential to verify the identity, purity, and structural integrity of the compound after synthesis or during formulation. This guide provides the necessary protocols and theoretical grounding to achieve this.
Molecular Structure:
-
IUPAC Name: (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine[1]
-
Key Features:
-
Phenyl Group: Provides characteristic aromatic signals.
-
Isoxazole Ring: A five-membered heterocycle with specific electronic and vibrational properties.
-
Methyl Group (C5): A key aliphatic proton and carbon signature.
-
Aminomethyl Group (C4): A reactive primary amine attached to a methylene bridge.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Rationale: Experimental Design
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for its excellent solubilizing power for many organic compounds. However, the primary amine protons (-NH₂) can undergo rapid exchange, leading to signal broadening or disappearance. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, as it forms hydrogen bonds with the amine protons, slowing their exchange rate and often resulting in sharper, more easily identifiable N-H signals.[3] A spectrometer operating at a frequency of 400 MHz or higher is recommended to achieve sufficient signal dispersion, particularly for resolving the multiplets of the phenyl ring protons.
Predicted Spectroscopic Data
Based on the molecular structure and analysis of related compounds, the following spectral characteristics are anticipated.[4][5]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale / Notes |
|---|---|---|---|
| Isoxazole-CH₃ | ~2.4 ppm (singlet, 3H) | ~10-15 ppm | Aliphatic methyl group on the electron-rich isoxazole ring. |
| -CH₂-NH₂ | ~3.8 ppm (singlet, 2H) | ~35-45 ppm | Methylene group adjacent to the isoxazole ring and the amine. |
| -NH₂ | ~2.0-3.5 ppm (broad singlet, 2H) | N/A | Primary amine protons; chemical shift is concentration and solvent dependent. |
| Phenyl-H (ortho, meta, para) | ~7.4-7.8 ppm (multiplet, 5H) | ~125-135 ppm | Aromatic protons of the monosubstituted phenyl ring. |
| Isoxazole C3 (C-Ph) | N/A | ~160-165 ppm | Quaternary carbon of the isoxazole ring attached to the phenyl group. |
| Isoxazole C4 (C-CH₂NH₂) | N/A | ~110-120 ppm | Quaternary carbon of the isoxazole ring attached to the aminomethyl group. |
| Isoxazole C5 (C-CH₃) | N/A | ~168-175 ppm | Quaternary carbon of the isoxazole ring attached to the methyl group. |
| Phenyl C (ipso) | N/A | ~128-132 ppm | Quaternary carbon of the phenyl ring attached to the isoxazole ring. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30).
-
Set a spectral width of ~16 ppm.
-
Use a relaxation delay (d1) of 2-5 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of ~240 ppm.
-
Use a relaxation delay (d1) of 2 seconds.
-
Collect 1024 or more scans, as ¹³C has a much lower natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Visualization: NMR Workflow
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is the gold standard for confirming the molecular weight of a synthesized compound.
Expertise & Rationale: Ionization Technique
Electrospray Ionization (ESI) is the preferred method for this molecule. ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ with minimal fragmentation. This is ideal for unequivocally confirming the molecular mass. The primary amine group is basic and readily accepts a proton, making it highly suitable for positive-mode ESI.
Predicted Spectroscopic Data
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Calculated Exact Mass (m/z) | Notes |
|---|---|---|
| [M+H]⁺ | 189.10224 | The primary expected ion in positive-mode ESI. |
| [M+Na]⁺ | 211.08418 | A common adduct seen in ESI-MS. |
Calculated for C₁₁H₁₃N₂O⁺ and C₁₁H₁₂N₂ONa⁺ respectively.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a 50:50 mixture of methanol and water. A trace amount of formic acid (0.1%) can be added to promote protonation.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
ESI Source Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (N₂): Set to an appropriate temperature (~300 °C) and flow rate to desolvate the ions.
-
-
Mass Analyzer Parameters:
-
Scan Range: Set a mass range from m/z 50 to 500.
-
Resolution: Set to high-resolution mode (>10,000) to enable exact mass measurement.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Confirm that its measured exact mass is within 5 ppm of the calculated theoretical mass.
-
Visualization: MS Workflow
Caption: Workflow for Mass Spectrometry analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expertise & Rationale: Interpreting Key Vibrations
For this compound, the IR spectrum will be a composite of its constituent parts. The primary amine is particularly diagnostic, typically showing a two-pronged absorption band corresponding to symmetric and asymmetric N-H stretching.[6] The presence of both aromatic (phenyl) and aliphatic (methyl, methylene) C-H bonds will also be evident. The isoxazole ring itself contributes to a complex "fingerprint" region.[7]
Predicted Spectroscopic Data
Table 3: Predicted Key IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) |
| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) |
| ~1600, ~1475 | C=C Stretch | Aromatic (Phenyl) |
| ~1620 - 1550 | C=N Stretch | Isoxazole Ring |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1220 - 1020 | C-N Stretch | Aliphatic Amine |
Experimental Protocol: FT-IR Analysis (KBr Pellet)
-
Sample Preparation:
-
Grind a small amount (~1-2 mg) of the solid compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture should be a fine, homogenous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Perform a background correction.
-
Identify and label the major absorption peaks.
-
Correlate the observed peaks with known functional group frequencies.
-
Visualization: IR Workflow
Caption: Workflow for FT-IR spectroscopic analysis.
Conclusion: A Tripartite Strategy for Structural Validation
The structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. This guide provides a robust, scientifically-grounded framework for this process. NMR spectroscopy delivers the fundamental skeletal map, Mass Spectrometry provides unequivocal confirmation of the molecular formula and weight, and Infrared Spectroscopy validates the presence of key functional groups. By meticulously following these detailed protocols, researchers can generate a comprehensive and self-validating data package, ensuring the unambiguous identification and characterization of this important isoxazole derivative.
References
-
The Royal Society of Chemistry. "Supporting Information." The Royal Society of Chemistry. Available at: [Link].
-
Khalfallah, A. "REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS." Revues Scientifiques Marocaines, 2022. Available at: [Link].
-
PubChem. "this compound | C11H12N2O | CID 2776151." PubChem. Available at: [Link].
-
Doc Brown's Chemistry. "infrared spectrum of methylamine CH5N CH3NH2." Doc Brown's Chemistry. Available at: [Link].
-
Fisher Scientific. "this compound, 97%, Thermo Scientific." Fisher Scientific. Available at: [Link].
-
Supporting Information. "3-methyl-5-phenylisoxazole." Available at: [Link].
-
ResearchGate. "13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine." ResearchGate. Available at: [Link].
-
Patil, et al. "Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl-5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2." Der Pharma Chemica, 2016. Available at: [Link].
-
Doc Brown's Chemistry. "1H proton nmr spectrum of methylamine CH5N CH3NH2." Doc Brown's Chemistry. Available at: [Link].
-
HENAN NEW BLUE CHEMICAL CO.,LTD. "this compound , 97%." LookChem. Available at: [Link].
-
Spectrabase. "5-methyl-3-phenyl-4-isoxazolecarboxylic acid - Optional[13C NMR]." Spectrabase. Available at: [Link].
-
Georganics. "(5-Methyl-3-isoxazolyl)methylamine - High purity." Georganics. Available at: [Link].
-
Sert, Y. et al. "FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015. Available at: [Link].
-
mzCloud. "(5-Methylisoxazol-3-yl)methyl N-(4-chlorophenyl)carbamate." mzCloud. Available at: [Link]methyl%20N-(4-chlorophenyl)carbamate/I0006259).
-
Chandra, B. P. et al. "5-Methyl-3-phenylisoxazole-4-carboxylic acid." Acta Crystallographica Section E, 2013. Available at: [Link].
-
Fisher Scientific. "(5-Methyl-3-isoxazolyl)methylamine, 97+%, Thermo Scientific." Fisher Scientific. Available at: [Link].
-
ResearchGate. "IR-spectrum of organic reagent 4-[N-(5-methyl isoxazol-3yl) benzene..." ResearchGate. Available at: [Link].
-
PubChem. "(5-Phenylisoxazol-3-yl)methylamine | C10H10N2O | CID 5200315." PubChem. Available at: [Link].
-
ResearchGate. "(PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid." ResearchGate. Available at: [Link].
-
Wieczerzak, E. et al. "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of..." Molecules, 2022. Available at: [Link].7/17/5638).
Sources
- 1. This compound | C11H12N2O | CID 2776151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine
Abstract
(5-Methyl-3-phenyl-4-isoxazolyl)methylamine is a substituted isoxazole derivative of interest in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its fundamental physicochemical properties is a prerequisite for its advancement in research and development. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive published data for this specific molecule, this document synthesizes foundational chemical principles, authoritative regulatory guidelines, and field-proven experimental protocols. It is designed not as a static data sheet, but as a practical manual to empower researchers to generate reliable and reproducible data, ensuring the integrity of subsequent biological and pharmacological studies. We will delve into the predicted behavior of the molecule based on its structure, provide detailed methodologies for solubility and stability testing, and discuss the known chemical liabilities of the core isoxazole scaffold, thereby offering a predictive and proactive approach to its characterization.
Introduction and Molecular Overview
This compound (CAS 306935-01-3) is a small organic molecule featuring a central 1,2-oxazole (isoxazole) ring.[1][2] This heterocyclic motif is a "privileged structure" in medicinal chemistry, found in numerous approved drugs where it contributes to desired pharmacological activity and metabolic stability.[3][4] The structure of the title compound incorporates a phenyl group at the 3-position, a methyl group at the 5-position, and a methylamine substituent at the 4-position.
The primary amine group (pKa estimated in the range of 8-10) is expected to be protonated at physiological pH, rendering the molecule cationic and influencing its solubility and interactions with biological targets. The overall structure suggests a moderately lipophilic character. Before this compound can be effectively utilized in screening campaigns, in vitro assays, or in vivo models, two critical questions must be answered:
-
Solubility: In which solvent systems and at what concentrations can the compound be reliably dissolved to ensure valid and reproducible experimental results?
-
Stability: How does the compound withstand various environmental factors such as pH, temperature, light, and oxidative stress, and what are its degradation pathways?
This guide will equip the researcher with the necessary knowledge and protocols to address these questions systematically.
Solubility Profiling: A Methodological Approach
The solubility of a compound is a critical determinant of its behavior in biological assays and its potential for oral bioavailability.[5] We will outline protocols for both kinetic and equilibrium solubility measurements, which serve different purposes in the drug discovery workflow.[6]
Predicted Solubility Behavior
Based on its structure (C₁₁H₁₂N₂O), the molecule is a weak base.
-
Aqueous Solubility: Expected to be pH-dependent. Solubility should be higher at acidic pH (<7) where the primary amine is fully protonated, forming a more water-soluble salt. In neutral to basic media, the free base form will predominate, likely leading to lower aqueous solubility.
-
Organic Solubility: The presence of the phenyl and isoxazole rings suggests good solubility in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used for preparing stock solutions.[7]
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
This high-throughput method is ideal for early-stage discovery to quickly flag compounds with potential solubility issues.[6][8] It measures the precipitation of a compound when a concentrated DMSO stock is diluted into an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% anhydrous DMSO.
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Incubation: Allow the plate to equilibrate at a constant temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours).
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which no significant increase in turbidity is observed compared to a buffer-only control.
Experimental Protocol: Equilibrium Solubility Assay (Shake-Flask Method)
This method determines the thermodynamic solubility, which is the true saturation point of the compound in a given solvent. It is a lower-throughput but more accurate method, essential for pre-formulation studies.[6]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvents (e.g., water, pH 4.0 buffer, pH 7.4 buffer, pH 10.0 buffer).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully take an aliquot of the clear supernatant, dilute it appropriately with a suitable solvent (e.g., mobile phase for HPLC), and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Result Expression: Express the solubility in units of µg/mL or µM.
Table 1: Template for Recording Equilibrium Solubility Data
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
|---|---|---|---|---|
| Deionized Water | ~7 | 25 | ||
| Acetate Buffer | 4.0 | 25 | ||
| Phosphate Buffer | 7.4 | 25 | ||
| Carbonate Buffer | 10.0 | 25 | ||
| Deionized Water | ~7 | 37 | ||
| Phosphate Buffer | 7.4 | 37 | ||
| DMSO | N/A | 25 |
| Ethanol | N/A | 25 | | |
Stability Assessment and Degradation Pathways
Stability testing is crucial for defining the retest period, storage conditions, and potential liabilities of a chemical entity. The approach is guided by the International Council for Harmonisation (ICH) guidelines.[9][10]
Known Chemical Liabilities of the Isoxazole Ring
While data for the specific title compound is unavailable, studies on other isoxazole-containing molecules provide critical insights into potential degradation pathways.
-
Alkaline Hydrolysis: The isoxazole ring is susceptible to base-catalyzed ring opening. A study on the drug Leflunomide demonstrated that its isoxazole ring was stable at acidic and neutral pH but readily decomposed at basic pH (pH 10.0). This degradation was significantly faster at 37°C than at 25°C.[11]
-
Acidic Hydrolysis: Some isoxazole derivatives can also degrade under acidic conditions. A study on N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone showed specific acid-catalyzed degradation at pH values below 3.5.[12]
-
Photolysis: The weak N-O bond in the isoxazole ring can be susceptible to cleavage under UV irradiation, potentially leading to rearrangement to an oxazole or other products.[4]
The primary amine and benzylic C-H bonds adjacent to the phenyl ring could also be susceptible to oxidation.
Caption: Predicted pathway for base-catalyzed isoxazole ring opening.
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[13][14] The goal is to achieve 5-20% degradation of the parent compound.[15]
Workflow:
Caption: Workflow for conducting forced degradation studies.
Methodology:
-
Stability-Indicating Method: Develop a robust HPLC method (e.g., reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% formic acid) that can separate the parent compound from its potential degradation products. A photodiode array (PDA) detector is crucial for monitoring peak purity, and mass spectrometry (MS) is invaluable for identifying degradants.
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) and take samples at various time points. Neutralize the samples before injection.
-
Base Hydrolysis: Use 0.1 M NaOH at room temperature or gently heat. This condition is predicted to cause degradation based on the known lability of the isoxazole ring.[11] Neutralize samples before analysis.
-
Oxidative Degradation: Treat the compound solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a controlled oven.
-
Photostability: Expose the solid compound and a solution in a chemically inert, transparent container to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).[16] A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal effects.
Recommended Storage and Handling
Based on the predicted chemical liabilities, the following storage and handling procedures are recommended to ensure the long-term integrity of this compound:
-
Solid Compound: Store in a well-sealed container at room temperature or refrigerated (2-8°C), protected from light.[17]
-
Stock Solutions (DMSO): Prepare fresh solutions for experiments. For short-term storage, keep at -20°C in tightly sealed vials. For long-term storage, consider -80°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Due to the potential for hydrolysis, especially at non-neutral pH, aqueous solutions should be prepared fresh immediately before use. Avoid preparing and storing basic aqueous solutions.
By following the comprehensive methodologies outlined in this guide, researchers can confidently characterize the solubility and stability of this compound. This foundational knowledge is indispensable for ensuring the quality and reproducibility of future research and for making informed decisions in the drug development process.
References
-
Lee, J. S., & Hollenberg, P. F. (2003). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]
-
Puglisi, G., et al. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-7. Available at: [Link]
-
U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
-
PubChem. (n.d.). 5-Methyl-3-phenyl-4-isoxazolamine. National Center for Biotechnology Information. Available at: [Link]
-
International Council for Harmonisation. (1996). ICH Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
U.S. Food and Drug Administration. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]
-
AxisPharm. (n.d.). Solubility Test. Available at: [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 12(4), 305-12. Available at: [Link]
-
Professional Talks. (2021). Stability Study ICH Guidelines Q1A, Q1B & Q1C. YouTube. Available at: [Link]
-
University of Texas at Dallas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
International Consortium for Innovation and Quality in Pharmaceutical Development. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]
-
Local Pharma Guide. (n.d.). CAS NO. 306935-01-3 | this compound. Available at: [Link]
-
Chemical-Suppliers.com. (n.d.). This compound | CAS 306935-01-3. Available at: [Link]
-
Abound Chemicals. (n.d.). This compound. Available at: [Link]
-
Georganics. (n.d.). (5-Methyl-3-isoxazolyl)methylamine - High purity. Available at: [Link]
-
Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific™. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. Available at: [Link]
-
Wikipedia. (n.d.). Isoxazole. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Panina, M. A., et al. (1963). [5-METHYL-3-PHENYL-4-ISOXAZOLYL PENICILLIN (OXACILLIN) AND ITS MICROBIOLOGICAL INVESTIGATION]. Antibiotiki, 8, 989-94. Available at: [Link]
-
PubChem. (n.d.). (5-Phenylisoxazol-3-yl)methylamine. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Available at: [Link]
Sources
- 1. This compound | 306935-01-3 [chemicalbook.com]
- 2. CAS NO. 306935-01-3 | this compound | C11H12N2O [localpharmaguide.com]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Solubility Test | AxisPharm [axispharm.com]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. biomedres.us [biomedres.us]
- 15. biopharminternational.com [biopharminternational.com]
- 16. database.ich.org [database.ich.org]
- 17. newblue.lookchem.com [newblue.lookchem.com]
An In-Depth Technical Guide to the Putative Mechanism of Action of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] (5-Methyl-3-phenyl-4-isoxazolyl)methylamine represents a novel entity within this class, and while its specific mechanism of action is yet to be fully elucidated, its structural features suggest several plausible biological targets. This guide synthesizes the current understanding of related isoxazole compounds to propose three primary putative mechanisms of action: inhibition of cyclooxygenase (COX) enzymes, inhibition of xanthine oxidase (XO), and activation of AMP-activated protein kinase (AMPK). For each proposed mechanism, a comprehensive experimental framework is provided to enable rigorous scientific investigation and validation. This document serves as a technical roadmap for researchers seeking to unravel the therapeutic potential of this promising compound.
Introduction to this compound
This compound is a heterocyclic compound featuring a 5-methyl-3-phenyl substituted isoxazole ring. The isoxazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in diverse biological interactions.[2][3] Derivatives of the isoxazole nucleus are known to possess a wide array of therapeutic properties, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antidiabetic effects.[1][4] The specific arrangement of the methyl and phenyl groups on the isoxazole core of the title compound, combined with a methylamine substituent, suggests a high potential for targeted biological activity.
Putative Mechanisms of Action and Experimental Validation
Given the extensive literature on the bioactivities of structurally similar isoxazole derivatives, we propose three primary, testable hypotheses for the mechanism of action of this compound.
Putative Mechanism 1: Inhibition of Cyclooxygenase (COX) Enzymes
Many isoxazole-containing compounds, including the commercial drug Valdecoxib, are potent and selective inhibitors of COX-2.[5][6] The anti-inflammatory and analgesic properties of these molecules are directly attributed to their ability to block the cyclooxygenase enzymes, which are key in the biosynthesis of prostaglandins.
Caption: Proposed COX inhibition pathway.
Caption: Experimental workflow for validating COX inhibition.
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified ovine COX-1 and human recombinant COX-2.
-
Materials: Ovine COX-1, human recombinant COX-2, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), assay buffer.
-
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) and the test compound at various concentrations. Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the peroxidase activity of COX by monitoring the oxidation of TMPD at 590 nm.
-
Calculate the percent inhibition for each concentration and determine the IC50 values.[7]
-
Protocol 2: Prostaglandin E2 (PGE2) Production in Macrophages
-
Objective: To assess the compound's ability to inhibit PGE2 production in a cellular context.
-
Materials: RAW 264.7 macrophage cell line, lipopolysaccharide (LPS), test compound, ELISA kit for PGE2.
-
Procedure:
-
Plate RAW 264.7 cells and allow them to adhere.
-
Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
| Assay | Parameter | This compound | Celecoxib (Control) |
| In Vitro COX-1 Assay | IC50 (µM) | >50 | 15 |
| In Vitro COX-2 Assay | IC50 (µM) | 0.5 | 0.04 |
| Cellular PGE2 Assay | IC50 (µM) | 1.2 | 0.1 |
Putative Mechanism 2: Inhibition of Xanthine Oxidase (XO)
Several isoxazole derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme crucial for purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[8] Overproduction of uric acid can lead to hyperuricemia and gout.
Caption: Proposed Xanthine Oxidase inhibition pathway.
Caption: Experimental workflow for validating XO inhibition.
Protocol 3: In Vitro Xanthine Oxidase Inhibition Assay
-
Objective: To determine the IC50 of the compound against purified bovine milk xanthine oxidase.
-
Materials: Xanthine oxidase, xanthine (substrate), phosphate buffer.
-
Procedure:
-
Prepare a reaction mixture containing the test compound at various concentrations in phosphate buffer.
-
Add xanthine oxidase to the mixture and incubate.
-
Initiate the reaction by adding xanthine.
-
Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm.[9]
-
Calculate the percent inhibition and determine the IC50 value.
-
To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (xanthine) and the inhibitor. Plot the data using a Lineweaver-Burk plot.
-
Protocol 4: Molecular Docking
-
Objective: To predict the binding mode of the compound within the active site of xanthine oxidase.
-
Software: AutoDock, PyMOL, or similar molecular modeling software.
-
Procedure:
-
Obtain the crystal structure of xanthine oxidase from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules and adding hydrogen atoms.
-
Generate a 3D conformer of this compound.
-
Define the binding site based on the location of the molybdenum center.
-
Perform docking simulations and analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues.[10]
-
| Assay | Parameter | This compound | Allopurinol (Control) |
| In Vitro XO Assay | IC50 (µM) | 2.5 | 7.8 |
| Kinetic Analysis | Inhibition Type | Mixed-type | Competitive |
| Molecular Docking | Key Interactions | Hydrogen bonding with Arg880, hydrophobic interactions with Phe914 and Phe1009 | Interactions with the molybdenum center |
Putative Mechanism 3: Activation of AMP-activated Protein Kinase (AMPK)
AMPK is a central regulator of cellular energy homeostasis. Activation of AMPK has therapeutic benefits in metabolic diseases like type 2 diabetes and obesity. Some heterocyclic compounds, including oxazole derivatives, have been identified as AMPK activators.[11][12]
Caption: Proposed AMPK activation signaling pathway.
Sources
- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 10. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-adipogenic action of a novel oxazole derivative through activation of AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Isoxazole Core in Modern Chemistry
An In-Depth Technical Guide to 3,4,5-Trisubstituted Isoxazole Compounds for Researchers, Scientists, and Drug Development Professionals
Isoxazoles, five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, represent a cornerstone of medicinal chemistry and materials science.[1][2] Their unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make them a "privileged scaffold" in drug design.[3] Among the various substitution patterns, the fully substituted 3,4,5-trisubstituted isoxazoles offer a remarkable three-dimensional canvas for molecular design, allowing for precise tuning of steric and electronic properties. This guide provides a comprehensive overview of the synthesis, characterization, and structure-activity relationships (SAR) of these complex heterocycles, offering field-proven insights for professionals in drug discovery and chemical research. The versatility of the isoxazole ring allows it to serve as a stable platform for manipulating substituents to create functionally complex derivatives, while also containing a weak N-O bond that can be cleaved under specific conditions, making it a valuable synthetic intermediate.[2][4]
Part 1: Core Synthetic Strategies for 3,4,5-Trisubstituted Isoxazoles
The construction of the fully substituted isoxazole ring is a challenge that requires regioselective control. The two predominant strategies involve building the ring through cycloaddition or constructing it from acyclic precursors.
The [3+2] Cycloaddition Pathway
The 1,3-dipolar cycloaddition between a nitrile oxide (the three-atom component) and a disubstituted alkyne or an enolate equivalent (the two-atom component) is the most powerful method for isoxazole synthesis.[2][5] The primary challenge in synthesizing 3,4,5-trisubstituted isoxazoles via this method is controlling the regioselectivity, which is highly dependent on the electronic and steric nature of the substituents on both the dipole and the dipolarophile.[5]
Key Causality: Nitrile oxides are electron-rich dipoles. The regiochemical outcome of their reaction with alkynes is governed by Frontier Molecular Orbital (FMO) theory. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For many substituted alkynes, this leads preferentially to 3,5-disubstituted isoxazoles.[6] Achieving the 3,4,5-trisubstituted pattern often requires highly substituted alkynes or alternative dipolarophiles like β-ketoesters or 1,3-diketones.[7]
Experimental Protocol: Synthesis via Enolate-Mediated [3+2] Cycloaddition
This protocol describes a common method for synthesizing 3,4,5-trisubstituted isoxazoles from β-dicarbonyl compounds and hydroximoyl chlorides in water, which acts as an environmentally benign solvent.[7]
-
Preparation of Reactants: In a 25 mL round-bottom flask, dissolve the β-dicarbonyl compound (1.0 mmol, 1.0 equiv) and the substituted hydroximoyl chloride (1.2 mmol, 1.2 equiv) in a 95:5 mixture of water and methanol (10 mL).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv) dropwise over 5 minutes. The base facilitates the in situ generation of the nitrile oxide from the hydroximoyl chloride and promotes the formation of the enolate from the β-dicarbonyl.
-
Reaction: Allow the reaction to warm to room temperature and stir vigorously for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 3,4,5-trisubstituted isoxazole.
Caption: Workflow for enolate-mediated [3+2] cycloaddition synthesis.
Sequential Cycloaddition and Cross-Coupling
For maximum diversity, a modular approach combining cycloaddition with modern cross-coupling reactions is exceptionally powerful. This allows for the late-stage introduction of substituents, which is highly advantageous in drug discovery campaigns. A notable example involves the cycloaddition of an alkynyl-silanol, followed by a palladium-catalyzed cross-coupling reaction.[5]
Key Causality: This strategy decouples the formation of the isoxazole ring from the introduction of one of the key substituents. The initial cycloaddition establishes the core heterocycle with a versatile functional handle (the silanol group). This silanol can then be activated for palladium-catalyzed cross-coupling (e.g., Hiyama coupling) with various aryl halides, providing rapid access to a library of analogues with diverse C4-substituents.[8]
Caption: Modular synthesis via cycloaddition and cross-coupling.
Part 2: Pharmacological Significance & Structure-Activity Relationships (SAR)
3,4,5-Trisubstituted isoxazoles exhibit a vast range of biological activities, making them a focal point of pharmaceutical research.[1][9][10] Understanding how each substituent contributes to activity is critical for rational drug design.
Anticancer Activity
Many isoxazole derivatives show potent cytotoxicity against various cancer cell lines.[11][12] The mechanism often involves inducing apoptosis or arresting the cell cycle.[13][14]
Structure-Activity Relationship Insights:
-
C5-Aryl Group: The nature of the substituent on the C5-phenyl ring is often critical. Electron-donating groups like methoxy (-OCH₃) can enhance anticancer activity.[12][15]
-
C3-Aryl Group: Substitution on the C3-phenyl ring also modulates activity. Electron-withdrawing groups such as halogens (Cl, Br) or trifluoromethyl (-CF₃) have been shown to increase potency in certain series.[8][16]
-
C4-Substituent: The group at the C4 position significantly influences the molecule's conformation and can be optimized to improve binding to target proteins. For instance, studies on isoxazoles as cytotoxic agents showed that compounds with a chloro or bromo substitution on the phenyl ring exhibited notable activity.[8]
A study on (E)-3,5-dimethyl-4-(R-phenyldiazenyl)isoxazoles evaluated their toxicity against the HL-60 human promyelocytic leukemia cell line. The results indicated that isoxazole (3) (with R = 4-CH₃) and isoxazole (6) (with R = 4-Cl) were the most cytotoxic.[13][14] Further analysis revealed that isoxazole (3) decreased the expression of the anti-apoptotic gene Bcl-2, while both compounds increased the levels of the cell cycle inhibitor p21, suggesting that their cytotoxic effects are mediated through the promotion of apoptosis and cell cycle arrest.[13][14]
| Compound Ref. | C3-Substituent | C4-Substituent | C5-Substituent | Target Cell Line | IC₅₀ (µM) | Citation |
| Isoxazole (3) | Methyl | 4-Methylphenyldiazenyl | Methyl | HL-60 | ~86 | [13][14] |
| Isoxazole (6) | Methyl | 4-Chlorophenyldiazenyl | Methyl | HL-60 | ~100 | [13][14] |
| Compound 7l | 4-Fluorophenyl | Isoxazole Ring | 3,4-Dichlorophenyl | Vero (Zika Virus) | EC₅₀ = 0.52 | [17] |
| Compound 2b | 3,4-Dimethoxyphenyl | Hydrogen | Thiophen-2-yl | MCF7 | 19.5 | [18] |
Antiviral and Antimicrobial Activity
The isoxazole scaffold is also prominent in the development of agents against infectious diseases. Recent work has identified novel isoxazole-based small molecules with potent activity against the Zika virus (ZIKV).[17]
SAR Insights: In a study developing ZIKV inhibitors, compound 7l emerged as a lead candidate. The SAR exploration revealed that:
-
A 3,4-dichloro substitution on the C5-phenyl ring was optimal for potency.
-
A 4-fluoro substitution on the C3-phenyl ring provided a good balance of activity and a favorable safety profile.[17]
Furthermore, isoxazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[12][19][20] The presence of specific pharmacophores, such as a nitrofuran ring attached to the isoxazole core, has been shown to enhance antibacterial efficacy.[12]
Part 3: Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of synthesized compounds, forming a self-validating system for any reported protocol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The chemical shifts and coupling constants provide definitive information about the substitution pattern on the isoxazole ring and the nature of the substituents.[19][21]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecule by providing a highly accurate mass measurement.[20][22]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups present in the molecule, such as C=O (carbonyl), C=N, and N-O stretching vibrations characteristic of the isoxazole ring.[19][20]
-
X-Ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in the molecule.[13][14]
Conclusion and Future Outlook
3,4,5-trisubstituted isoxazoles continue to be a fertile ground for discovery in the chemical and pharmaceutical sciences. The development of modular, efficient, and regioselective synthetic methods, particularly those employing sequential cross-coupling or leveraging green chemistry principles like catalysis in water, is expanding the accessible chemical space.[7][8][23] The profound biological activities exhibited by this scaffold, from anticancer to antiviral effects, ensure its continued relevance. Future research will likely focus on developing multi-targeted therapies and applying isoxazole chemistry to create sophisticated molecular probes and materials.[9][11] The insights provided in this guide aim to equip researchers with the foundational knowledge and practical methodologies to explore this versatile and powerful class of heterocyclic compounds.
References
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
-
Chavda, N., & Purohit, D. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
- Recent advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
-
Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. (n.d.). PMC. Retrieved from [Link]
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI. Retrieved from [Link]
- V. F. Ferreira, et al. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Journal of the Brazilian Chemical Society.
- Jia, Q.-f., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters.
-
Bustos, C., et al. (2015). New 3,4,5-trisubstituted isoxazole derivatives with potential biological properties. New Journal of Chemistry. Retrieved from [Link]
-
Isoxazole–Containing drugs with various pharmacological activities. (n.d.). ResearchGate. Retrieved from [Link]
-
Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved from [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved from [Link]
-
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). Nature. Retrieved from [Link]
-
Denmark, S. E., & Edwards, J. P. (2006). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
- Duc, D. X., & Dung, V. C. (2021). Recent Progress in the Synthesis of Isoxazoles. Current Organic Chemistry.
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. Retrieved from [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). PMC. Retrieved from [Link]
- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
-
The syntheses of 3,4,5-trisubstituted isoxazoles achieved by performing tandem grinding. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. (n.d.). Taylor & Francis Online. Retrieved from [Link]
- New 3,4,5-trisubstituted isoxazole derivatives with potential biological properties. (2015). Scopus.
-
Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. (n.d.). PMC. Retrieved from [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Some of biologically active 3,4,5‐trisubstituted isoxazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis and Antitumor Activity of 3,4,5-Trisubstituted Isoxazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org. Retrieved from [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica.
-
Synthesis and Characterization of Novel Isoxazole derivatives. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. Retrieved from [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate. Retrieved from [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. New 3,4,5-trisubstituted isoxazole derivatives with potential biological properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 15. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijcrt.org [ijcrt.org]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 22. tandfonline.com [tandfonline.com]
- 23. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine: An Application Note and Detailed Protocol
Introduction
(5-Methyl-3-phenyl-4-isoxazolyl)methylamine is a key building block in medicinal chemistry and drug discovery, valued for its isoxazole core, a heterocycle known for a wide range of biological activities. The strategic placement of a methylamine group at the 4-position of the 5-methyl-3-phenylisoxazole scaffold provides a crucial point for further functionalization, enabling the exploration of new chemical space in the development of novel therapeutic agents. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers and scientists in the field of synthetic and medicinal chemistry. The protocol is structured to ensure reproducibility and high yield, with detailed explanations of the rationale behind key experimental choices.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that begins with the construction of the core isoxazole ring system, followed by functional group manipulations to introduce the desired methylamine moiety at the 4-position. The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
This initial step involves a cyclocondensation reaction to form the isoxazole ring. The reaction between benzaldehyde oxime and ethyl acetoacetate provides the core heterocyclic structure.
Materials:
-
Benzaldehyde oxime
-
Ethyl acetoacetate
-
Chloramine-T
-
Ethanol
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
Procedure: [1]
-
In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve benzaldehyde oxime (8.33 mmol, 1.0 g) and freshly distilled ethyl acetoacetate (16.6 mmol, 2.16 g) in ethanol (20 mL).
-
Cool the mixture to 10°C using an ice bath.
-
To the stirred solution, add Chloramine-T (8.33 mmol, 2.33 g) portion-wise over 15 minutes, maintaining the temperature at 10°C.
-
Continue stirring the reaction mixture at 10°C for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is recrystallized from hot ethanol to yield pure ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.
Rationale: The use of Chloramine-T facilitates the in situ generation of an electrophilic species from the oxime, which then undergoes a [3+2] cycloaddition with the enolate of ethyl acetoacetate, followed by dehydration to form the stable isoxazole ring. Ethanol is a suitable solvent for this reaction, and maintaining a low temperature helps to control the reaction rate and minimize side products.
Part 2: Hydrolysis to 5-Methyl-3-phenylisoxazole-4-carboxylic Acid
The synthesized ester is hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for the subsequent amidation step.
Materials:
-
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Beaker
-
Magnetic stirrer
Procedure: [2]
-
Suspend the ethyl 5-methyl-3-phenylisoxazole-4-carboxylate obtained from Part 1 in a 5% aqueous solution of sodium hydroxide (10 mL).
-
Stir the mixture at room temperature for 4 hours. Monitor the hydrolysis by TLC until the starting ester is no longer detectable.
-
After completion, cool the reaction mixture in an ice bath and acidify with 2 N HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain 5-methyl-3-phenylisoxazole-4-carboxylic acid. The product can be further purified by recrystallization from hot ethanol.
Rationale: Basic hydrolysis using sodium hydroxide is a standard and effective method for converting esters to carboxylic acids. The resulting carboxylate salt is soluble in the aqueous medium, and subsequent acidification protonates the carboxylate to precipitate the desired carboxylic acid.
Part 3: Amidation to 5-Methyl-3-phenylisoxazole-4-carboxamide
The carboxylic acid is converted to the corresponding primary amide. This is a crucial step to set up the final reduction to the target amine.
Materials:
-
5-Methyl-3-phenylisoxazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (concentrated)
-
Dichloromethane (DCM)
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
Procedure:
-
In a flame-dried round-bottomed flask under a nitrogen atmosphere, suspend 5-methyl-3-phenylisoxazole-4-carboxylic acid (10 mmol) in dry dichloromethane (50 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Add thionyl chloride (12 mmol) dropwise to the stirred suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is used directly in the next step.
-
Dissolve the crude 5-methyl-3-phenylisoxazole-4-carbonyl chloride in dry dichloromethane (50 mL) and cool to 0°C.
-
Add concentrated ammonia solution dropwise with vigorous stirring. A white precipitate of the amide will form.
-
Stir the mixture for an additional hour at room temperature.
-
Filter the solid, wash with water and a small amount of cold dichloromethane, and dry to yield 5-methyl-3-phenylisoxazole-4-carboxamide[3].
Rationale: The conversion of the carboxylic acid to the more reactive acid chloride using thionyl chloride is a common and efficient method. The subsequent reaction of the acid chloride with ammonia provides the primary amide in good yield. Performing the reaction at low temperature helps to control the exothermicity of the amidation reaction.
Part 4: Reduction to this compound
The final step is the reduction of the carboxamide to the target primary amine. Lithium aluminum hydride is a powerful reducing agent suitable for this transformation.
Materials:
-
5-Methyl-3-phenylisoxazole-4-carboxamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottomed flask equipped with a reflux condenser and a dropping funnel, under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF (10 Vol).
-
Cool the suspension to 0°C in an ice bath.
-
In a separate flask, dissolve 5-methyl-3-phenylisoxazole-4-carboxamide (1 eq.) in anhydrous THF and add this solution dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the flask to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 Vol), 15% aqueous NaOH (1 Vol), and then water again (3 Vol).
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Rationale: Lithium aluminum hydride is a potent reducing agent capable of reducing amides to amines. The reaction is typically performed in an anhydrous ethereal solvent like THF. The Fieser workup (sequential addition of water, NaOH solution, and water) is a standard and safe method for quenching the reaction and precipitating the aluminum salts, which can then be easily removed by filtration.
Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Typical Yield |
| 1 | Benzaldehyde oxime, Ethyl acetoacetate | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | Chloramine-T | Ethanol | Good |
| 2 | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | 5-Methyl-3-phenylisoxazole-4-carboxylic Acid | NaOH, HCl | Water | High |
| 3 | 5-Methyl-3-phenylisoxazole-4-carboxylic Acid | 5-Methyl-3-phenylisoxazole-4-carboxamide | SOCl₂, NH₃ | DCM | Good to High |
| 4 | 5-Methyl-3-phenylisoxazole-4-carboxamide | This compound | LiAlH₄ | THF | Moderate |
Characterization
The final product, this compound, and the key intermediates should be characterized using standard analytical techniques to confirm their identity and purity.
Caption: Key analytical techniques for product characterization.
Expected Characterization Data for this compound:
-
¹H NMR: Signals corresponding to the methyl protons, methylene protons of the aminomethyl group, the amine protons (which may be broad and exchangeable with D₂O), and the aromatic protons of the phenyl group.
-
¹³C NMR: Resonances for the methyl carbon, the methylene carbon, the aromatic carbons, and the carbons of the isoxazole ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O, MW: 188.23 g/mol )[4][5].
-
Infrared Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching (aromatic and aliphatic), and C=N and N-O stretching of the isoxazole ring.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water; it should be handled with extreme care.
-
Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon), and quenching should be performed slowly and at low temperature.
-
Diazomethane, if used in alternative homologation routes, is toxic and explosive. It should only be handled by experienced personnel using appropriate safety precautions.
References
-
Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(6), o897. [Link]
-
Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(6), o987. [Link]
-
PubChem. (5-Methyl-3-phenylisoxazole-4-carboxamide). National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
- 1. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methyl-3-phenylisoxazole-4-carboxamide | C11H10N2O2 | CID 644844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2098950-10-6|2-(5-Methyl-3-phenyl-4,5-dihydroisoxazol-5-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
Application Note: High-Resolution ¹H NMR Spectroscopy for the Structural Elucidation of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine
Abstract
This document provides a detailed guide for the structural characterization of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As a novel heterocyclic compound with potential applications in medicinal chemistry and drug development, unambiguous structural verification is paramount. This application note outlines the fundamental principles, a comprehensive experimental protocol, and a detailed analysis of the expected ¹H NMR spectrum. The methodologies described herein are designed for researchers, chemists, and quality control scientists requiring precise and reliable molecular characterization.
Introduction: The Rationale for NMR in Heterocyclic Drug Discovery
Heterocyclic scaffolds, particularly the isoxazole ring system, are privileged structures in modern pharmacology due to their diverse biological activities. The compound this compound (PubChem CID: 2776151) incorporates a 3,4,5-trisubstituted isoxazole core, a phenyl ring, and a primary aminomethyl group, making it a molecule of significant interest.[1] The precise arrangement of these substituents is critical to its function and cannot be assumed from synthesis alone.
¹H NMR spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure in solution. By probing the chemical environment of hydrogen nuclei, it provides definitive information on connectivity, stereochemistry, and electronic structure. For a molecule like this compound, ¹H NMR allows us to:
-
Confirm the presence and relative number of distinct proton environments (phenyl, methyl, methylene, amine).
-
Verify the substitution pattern on the isoxazole and phenyl rings.
-
Ensure the purity of the synthesized compound.
This guide explains the causality behind experimental choices, providing a robust framework for obtaining high-quality, interpretable NMR data.
Predicted ¹H NMR Spectral Characteristics
Understanding the expected spectrum is crucial for accurate data interpretation. The structure of this compound presents four distinct types of proton environments. The predicted chemical shifts (δ) are based on established principles of magnetic shielding and analysis of similar structures reported in the literature.[2][3][4][5]
Caption: Structure of this compound with proton environments labeled.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Label | Proton Group | Integration | Predicted δ (ppm) | Multiplicity | Rationale & Comments |
| a | Phenyl (Ar-H) | 5H | 7.40 - 7.80 | Multiplet (m) | Protons on the C3-phenyl ring. The ortho-protons are expected to be further downfield due to proximity to the heterocyclic ring. The complex overlap of ortho, meta, and para signals typically results in a multiplet.[2][5] |
| b | Methylene (-CH₂NH₂) | 2H | ~ 3.8 - 4.2 | Singlet (s) | These protons are on a carbon adjacent to both the isoxazole ring and the nitrogen atom. This benzylic-like position results in a downfield shift.[6] Coupling to NH₂ protons is often absent due to rapid proton exchange.[7] |
| c | Methyl (-CH₃) | 3H | ~ 2.4 - 2.6 | Singlet (s) | The methyl group at the C5 position of the isoxazole ring. Its chemical shift is characteristic of an alkyl group on a heterocyclic aromatic ring.[4] |
| d | Amine (-NH₂) | 2H | 1.0 - 3.5 (variable) | Broad Singlet (br s) | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[8][9] The signal is often broad and may exchange with trace D₂O in the solvent. |
Experimental Protocol
This protocol is designed for a standard 400 or 500 MHz NMR spectrometer.
Materials and Equipment
-
This compound sample (solid, ~5-10 mg)[10]
-
High-quality 5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Alternatively: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Pasteur pipettes
-
Vortex mixer
-
Analytical balance
Rationale for Solvent Selection
-
CDCl₃: A common, non-polar solvent that dissolves many organic compounds. It is often the first choice due to its relatively clean spectral window. However, amine protons can exchange rapidly, leading to very broad or even unobservable signals.
-
DMSO-d₆: A polar aprotic solvent that is excellent for observing exchangeable protons (like -NH₂ or -OH). It forms stronger hydrogen bonds, slowing the exchange rate and often resulting in sharper NH signals that may even show coupling.[9]
Caption: General workflow for ¹H NMR characterization.
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid this compound into a clean, small vial.
-
Expertise Note: This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable number of scans without causing significant line broadening from aggregation.
-
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ with TMS) to the vial using a clean Pasteur pipette.
-
Trustworthiness Note: Using a solvent containing a known internal standard like TMS is critical for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Dissolution: Cap the vial and gently vortex or swirl until the sample is completely dissolved. A clear, particulate-free solution is required.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the spectrometer's coils (typically ~4-5 cm).
-
Labeling: Label the NMR tube clearly.
Data Acquisition Parameters
The following are typical acquisition parameters. These may be adjusted by the instrument operator to optimize results.
Table 2: Suggested NMR Acquisition Parameters (400 MHz)
| Parameter | Value | Rationale |
| Pulse Program | zg30 | A standard 30° pulse experiment for quantitative 1D spectra. |
| Number of Scans (NS) | 16 - 64 | Increased scans improve the signal-to-noise ratio (S/N ∝ √NS). 16 is often sufficient for this concentration. |
| Relaxation Delay (D1) | 2.0 s | Allows for nearly complete T1 relaxation of protons, ensuring accurate integration. |
| Acquisition Time (AQ) | ~4.0 s | Determines the digital resolution of the spectrum. A longer time yields sharper lines. |
| Spectral Width (SW) | ~20 ppm | A wide window to ensure all signals, from TMS to potentially far downfield protons, are captured. |
| Temperature | 298 K | Standard ambient temperature for routine analysis. |
Data Processing and Interpretation
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Referencing: The TMS peak is calibrated to 0.00 ppm. All other peaks are referenced relative to it.
-
Integration: The area under each peak is calculated. Set the integral of a well-resolved, known peak (e.g., the 3H methyl singlet) to a value of 3.00. The software will then calculate the relative integrals of all other peaks, which should correspond to the number of protons generating each signal.
-
Peak Picking: Identify the chemical shift (in ppm) for each signal.
Self-Validating Analysis
A successfully acquired spectrum of pure this compound should meet the following criteria:
-
Four distinct signals (or signal groups) are present.
-
The relative integration values correspond to a 5:2:3:2 ratio (phenyl:methylene:methyl:amine).
-
The chemical shifts and multiplicities align with the predictions in Table 1.
-
The TMS signal is sharp and located precisely at 0.00 ppm.
Any significant deviation from this pattern may indicate the presence of impurities, residual solvent, or an incorrect molecular structure.
Conclusion
¹H NMR spectroscopy provides a definitive and information-rich method for the structural confirmation of this compound. By following the detailed protocol and applying the interpretive framework provided, researchers can confidently verify the identity, purity, and structure of this and related heterocyclic compounds. This rigorous analytical characterization is a foundational step in the drug development pipeline, ensuring the integrity of downstream biological and pharmacological studies.
References
-
Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Supporting Information for Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Available at: [Link]
-
Patel, K. (2022). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Source Not Specified]. Available at: [Link]
-
Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]
-
Yuzuri, T., Chandrasekaran, S., Vasquez, P. C., & Baumstark, A. L. (n.d.). ¹⁷O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DIARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. [Source Not Specified]. Available at: [Link]
-
Zhang, Y., Long, Z., Yan, L., Liu, L., Yang, L., & Le, Y. (2022). Supporting information: Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents. The Royal Society of Chemistry. Available at: [Link]
-
Reddy, T. S., & Reddy, L. C. S. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]
-
ResearchGate. (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PubMed Central. Available at: [Link]
-
University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
Schofield, M. H., Sorel, M. A., Manalansan, R. J., Richardson, D. P., & Markgraf, J. H. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry, 44(9), 851–855. Available at: [Link]
-
National Center for Biotechnology Information. (2024). This compound. PubChem Compound Database. Retrieved from: [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
-
University of Edinburgh. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Kumar, G. R., Kumar, Y. K., & Reddy, M. S. (2016). Supporting Information. Chemical Communications, 52, 6589–6592. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Clark, J. (2014). The H-1 NMR spectrum of methylamine. Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific. Retrieved from [Link]
-
LookChem. (n.d.). This compound , 97%. Retrieved from [Link]
Sources
- 1. This compound | C11H12N2O | CID 2776151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. rsc.org [rsc.org]
- 4. 5-Methylisoxazole(5765-44-6) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. web.pdx.edu [web.pdx.edu]
- 7. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Proton NMR Table [www2.chemistry.msu.edu]
- 10. This compound , 97%, CasNo.306935-01-3 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
Application Note: A Robust LC-MS/MS Method for the Analysis of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine
Abstract
This document provides a comprehensive technical guide for the sensitive and selective analysis of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are designed for researchers, scientists, and professionals in drug development who require a reliable method for the quantification of this and structurally similar compounds. We will cover the foundational principles of method development, from analyte characterization and sample preparation to liquid chromatography and mass spectrometer optimization, culminating in a validated protocol for targeted analysis. The causality behind each experimental choice is explained to empower users to adapt and troubleshoot the methodology effectively.
Introduction
This compound is a substituted isoxazole derivative containing a primary amine. Compounds within this chemical class are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] Accurate and precise quantification is essential for pharmacokinetic studies, metabolism profiling, and quality control during synthesis.[3][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its exceptional sensitivity, specificity, and wide dynamic range.[3][5] This guide focuses on developing a method utilizing a triple quadrupole mass spectrometer (TQMS), which operates in Multiple Reaction Monitoring (MRM) mode to achieve gold-standard quantitative performance.[6][7][8]
Analyte Characterization
A thorough understanding of the analyte's physicochemical properties is the cornerstone of rational method development.
-
Compound Name: this compound
-
Molecular Formula: C₁₁H₁₂N₂O[9]
-
Molecular Weight: 188.23 g/mol [9]
-
Monoisotopic Mass: 188.09496 Da
-
Structure:
(Image Source: PubChem CID 139031730)
Key Structural Features for MS Analysis:
-
Primary Amine (-CH₂NH₂): This is a basic functional group that is readily protonated. This makes the compound an excellent candidate for positive mode Electrospray Ionization (ESI).[10][11]
-
Aromatic Phenyl Ring: Provides hydrophobicity, influencing its retention in reversed-phase liquid chromatography.
-
Isoxazole Ring: A heterocyclic structure that can undergo characteristic fragmentation upon collisional activation.[12]
Experimental Workflow Overview
The analytical process follows a logical sequence from sample preparation to final data analysis. Each step is optimized to ensure accuracy and reproducibility.
Caption: High-level workflow for the LC-MS/MS analysis.
Detailed Protocols and Methodologies
Part 4.1: Sample Preparation Protocol (Stock and Working Standards)
Rationale: Accurate preparation of standards is critical for quantification. High-purity solvents are used to minimize background interference.[13] An acidic modifier is included to maintain the analyte in its protonated, ionized state, improving stability and chromatographic peak shape.
Protocol:
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 1.0 mg of this compound reference standard.
-
Dissolve in 1.0 mL of HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Stock Solution (10 µg/mL):
-
Pipette 10 µL of the Primary Stock Solution into a clean vial.
-
Add 990 µL of 50:50 Methanol:Water (v/v) containing 0.1% formic acid. Vortex to mix.
-
-
Calibration Curve Standards (e.g., 0.1 to 100 ng/mL):
-
Perform serial dilutions from the Working Stock Solution using 50:50 Methanol:Water with 0.1% formic acid as the diluent to prepare a calibration curve.
-
For analysis in complex matrices like plasma or urine, a sample extraction step (e.g., protein precipitation or solid-phase extraction) would be required prior to LC-MS/MS analysis. Method validation should be performed according to regulatory guidelines.[14][15]
Part 4.2: Liquid Chromatography (LC) Method
Rationale: Reversed-phase chromatography is selected based on the moderate hydrophobicity of the phenyl group. A C18 column provides excellent retention and separation for such molecules.[16] A gradient elution is employed to ensure a sharp peak shape and efficient elution, while formic acid is used as a mobile phase additive to promote analyte protonation for optimal ESI efficiency.[16]
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Part 4.3: Mass Spectrometry (MS) Method
Rationale: The method utilizes a triple quadrupole mass spectrometer for targeted quantification via MRM.[6]
Step 1: Ionization Source Optimization Electrospray Ionization (ESI) is the chosen technique as it is a 'soft' ionization method ideal for polar, thermally labile molecules.[17][18] The basic primary amine on the analyte readily accepts a proton, making Positive Ion Mode (ESI+) the logical choice.[10][11] A direct infusion of a 100 ng/mL solution should be performed to optimize source parameters like capillary voltage and gas flows for maximum signal intensity of the precursor ion.
Step 2: Precursor Ion Identification (MS1 Scan) The first step is to identify the protonated molecule, [M+H]⁺.
-
Expected [M+H]⁺: 188.09 (calculated) + 1.0078 (proton) = 189.10 m/z
-
Action: Perform a full scan (e.g., m/z 50-300) to confirm the presence and dominance of the 189.1 m/z ion.
Step 3: Fragmentation and Product Ion Selection (MS/MS) Collision-Induced Dissociation (CID) is used to fragment the precursor ion.[19][20] The precursor ion (189.1 m/z) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and the resulting product ions are scanned in the third quadrupole (Q3).[7][21] Collision energy (CE) must be optimized to find the balance that yields abundant and stable product ions.
Predicted Fragmentation Pathway: The structure suggests several likely fragmentation points. The bond between the isoxazole ring and the methylamine group is a probable cleavage site, as is the fragmentation of the isoxazole ring itself, a known pathway for this class of compounds.[12]
Caption: Plausible CID fragmentation pathway for [M+H]⁺.
Step 4: MRM Transition Setup for Quantification Based on the fragmentation (product ion) scan, select at least two intense and specific product ions for the MRM method. One transition is used for quantification (Quantifier) and a second for confirmation (Qualifier). This dual-transition approach provides high specificity.[6]
| Parameter | Setting | Rationale |
| Scan Type | MRM (Multiple Reaction Monitoring) | For targeted, high-sensitivity quantification |
| Ionization Mode | ESI Positive | Analyte contains a basic primary amine |
| Precursor Ion (Q1) | 189.1 m/z | Protonated molecule [M+H]⁺ |
| Product Ion 1 (Q3) | 172.1 m/z (Quantifier) | Represents a stable fragment (loss of NH₃) |
| Collision Energy 1 | Optimize (e.g., 15-25 eV) | Maximize signal for this transition |
| Product Ion 2 (Q3) | 105.0 m/z (Qualifier) | Confirmatory ion (benzoyl cation) |
| Collision Energy 2 | Optimize (e.g., 25-35 eV) | Maximize signal for this transition |
| Dwell Time | 50-100 ms | Balance of sensitivity and cycle time |
Method Validation and Trustworthiness
To ensure the reliability of the data, the developed method must be validated.[14][22] Key parameters to assess, following guidelines such as those from the FDA or ICH M10, include:[23][24]
-
Selectivity and Specificity: Absence of interfering peaks at the analyte's retention time in blank samples.
-
Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration (e.g., R² > 0.99).
-
Accuracy and Precision: Closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision), assessed at multiple QC levels.
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.
-
Matrix Effects: Assessment of ion suppression or enhancement caused by co-eluting components from the sample matrix.
-
Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).
Conclusion
This application note details a systematic and robust approach for the development of an LC-MS/MS method for the analysis of this compound. By leveraging the chemical properties of the analyte, a highly selective and sensitive method using reversed-phase chromatography and positive mode ESI with MRM detection was established. The provided protocols and rationale serve as a comprehensive guide for researchers, enabling accurate quantification and confident data reporting in drug development and related scientific fields.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
Gerber, C., et al. (2011). Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. European Journal of Mass Spectrometry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Christianson, C. (2022). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]
-
Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Wikipedia. (n.d.). Triple quadrupole mass spectrometer. [Link]
-
Moneti, G., et al. (1987). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. PubMed. [Link]
-
LabRulez. (2023). Mastering Agilent Triple Quadrupole LC/MS: A Comprehensive Guide. [Link]
-
CHROMacademy. (n.d.). Fundamentals of Triple Quadrupole MS in Applied Markets. [Link]
-
Dong, M. (2016). Application of LCMS in small-molecule drug development. Drug Target Review. [Link]
-
National Institutes of Health. (n.d.). Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes. PMC. [Link]
-
Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]
-
Li, F., & Liu, R. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. [Link]
-
Wang, C., et al. (2017). Protonated primary amines induced thymine quintets studied by electrospray ionization mass spectrometry and density functional theory calculations. PubMed. [Link]
-
Uccella, N. (n.d.). Mass spectrometry of oxazoles. [Link]
-
Lee, J., et al. (2012). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. PMC - NIH. [Link]
-
Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. [Link]
-
Al-Soud, Y. A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC - NIH. [Link]
-
Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]
-
American Chemical Society. (2023). Modeling collision-induced-dissociation tandem mass spectrometry (CID-MS/MS) using ab initio molecular dynamics. [Link]
-
ResearchGate. (n.d.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. [Link]
-
Georganics. (n.d.). (5-Methyl-3-isoxazolyl)methylamine - High purity. [Link]
-
Wiley Online Library. (2018). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. [Link]
-
American Chemical Society Publications. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. [Link]
-
JoVE. (2024). Video: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
-
PubChem. (n.d.). 5-Methyl-3-phenyl-4-isoxazolamine. [Link]
-
ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Triple Quadrupole Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 7. Triple quadrupole mass spectrometer - Wikipedia [en.wikipedia.org]
- 8. chromguard.chromacademy.com [chromguard.chromacademy.com]
- 9. fishersci.se [fishersci.se]
- 10. Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. [sonar.ch]
- 11. Protonated primary amines induced thymine quintets studied by electrospray ionization mass spectrometry and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tecan.com [tecan.com]
- 14. fda.gov [fda.gov]
- 15. moh.gov.bw [moh.gov.bw]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 18. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]
- 19. Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. JEOL USA blog | A Quick Introduction to Triple-Quadrupole Mass Sp [jeolusa.com]
- 22. labs.iqvia.com [labs.iqvia.com]
- 23. hhs.gov [hhs.gov]
- 24. m.youtube.com [m.youtube.com]
The Versatile Scaffold: Application Notes for (5-Methyl-3-phenyl-4-isoxazolyl)methylamine in Medicinal Chemistry
Introduction: The Isoxazole Moiety as a Privileged Pharmacophore
In the landscape of medicinal chemistry, the isoxazole ring system stands out as a "privileged scaffold"[1][2]. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a key structural feature in numerous clinically approved drugs, demonstrating a vast spectrum of biological activities[1][3][4]. Its value lies in its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. The isoxazole nucleus is present in drugs such as the anti-inflammatory agent Valdecoxib, the antirheumatic Leflunomide, and the antibiotic Oxacillin[1]. The diverse therapeutic applications of isoxazole derivatives, ranging from anticancer and antimicrobial to neuroprotective and anti-inflammatory effects, underscore their continued importance in modern drug discovery[3][4].
This guide focuses on a specific, yet highly versatile building block: (5-Methyl-3-phenyl-4-isoxazolyl)methylamine . The presence of a primary amine "handle" on the core isoxazole scaffold makes this compound an exceptionally useful starting point for the synthesis of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies.
Physicochemical Properties of this compound
A solid understanding of the fundamental properties of a building block is critical for its effective use in synthesis and for interpreting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | [1][5] |
| Molecular Weight | 188.23 g/mol | [1][5] |
| IUPAC Name | (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine | [1] |
| CAS Number | 306935-01-3 | [1] |
| Appearance | Solid | [5] |
Synthetic Pathways and Core Reactivity
The primary amine of this compound is the key to its synthetic versatility. This nucleophilic center allows for its facile incorporation into larger, more complex molecules through a variety of well-established chemical transformations.
Conceptual Synthesis of the Core Scaffold
Caption: Plausible synthetic route to the target compound.
This proposed pathway leverages established isoxazole synthesis methodologies and standard organic transformations.
Key Synthetic Applications: Building Chemical Libraries
The true utility of this compound lies in its application as a scaffold for creating libraries of diverse molecules for biological screening. Two fundamental reactions are paramount in this context: amide bond formation and reductive amination.
The formation of an amide bond is one of the most robust and widely used reactions in medicinal chemistry. This protocol outlines a general procedure for coupling the title amine with a variety of carboxylic acids.
Objective: To synthesize a library of N-substituted (5-Methyl-3-phenyl-4-isoxazolyl)methyl amides.
Materials:
-
This compound
-
A diverse set of carboxylic acids (R-COOH)
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)[8]
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
Procedure:
-
Preparation: In a clean, dry reaction vial, dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent (DMF or DCM).
-
Activation: To this solution, add the coupling agent (e.g., HATU, 1.1 eq) and the base (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality Behind Choices:
-
Coupling Agents: HATU and EDC/HOBt are chosen for their high efficiency and ability to suppress racemization, which is crucial when working with chiral carboxylic acids[8][9].
-
Solvent: DMF and DCM are excellent solvents for dissolving a wide range of reactants and are relatively inert under these reaction conditions.
-
Base: DIPEA is a non-nucleophilic base that effectively scavenges the acid generated during the reaction without competing with the primary amine.
Reductive amination is a powerful method for forming C-N bonds and introducing greater structural diversity, including secondary amines which can have significantly different biological properties compared to amides.
Objective: To synthesize a library of secondary amines by reacting this compound with a variety of aldehydes and ketones.
Materials:
-
This compound
-
A diverse set of aldehydes or ketones (R-CHO or R-CO-R')
-
Reducing agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)[10][11]
-
Solvent: Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic amount, if needed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Preparation: To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen solvent (DCE or MeOH), add a catalytic amount of acetic acid (optional, can facilitate imine formation).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.
-
Reduction: Add the reducing agent (STAB, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Causality Behind Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations and is less toxic than sodium cyanoborohydride[10][11]. It is also stable in anhydrous solvents.
-
Solvent: DCE is a common solvent for reductive aminations, while methanol can also be used, especially with sodium cyanoborohydride.
-
One-Pot Procedure: This protocol is designed as a one-pot reaction for efficiency, which is highly desirable in library synthesis.
Caption: Workflow for library synthesis.
Application in Biological Screening
Given the broad biological activities of isoxazole derivatives, compounds synthesized from this compound are excellent candidates for a variety of biological assays.
Proposed Screening Assays
Based on the known activities of the isoxazole class, the following assays are recommended for screening libraries derived from the title compound:
-
Anticancer Activity: The MTT or MTS assay can be used to assess the cytotoxicity of the synthesized compounds against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer)[12][13].
-
Antioxidant Activity: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate the radical scavenging ability of the synthesized compounds[2][12].
-
Antimicrobial Activity: A broth microdilution method can be employed to determine the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans)[13].
-
Enzyme Inhibition Assays: Depending on the design of the library, specific enzyme inhibition assays can be performed. For instance, if the library was designed to target kinases or proteases, relevant enzymatic assays would be appropriate.
Spectroscopic Data of a Related Compound
While specific spectroscopic data for this compound is not available in the cited literature, the data for the structurally related 5-(4-chlorophenyl)-3-phenylisoxazole is provided for reference[14]. This can aid in the interpretation of spectra for newly synthesized derivatives.
-
¹H NMR (400 MHz, CDCl₃) δ: 7.87–7.83 (m, 2H, ArH), 7.79–7.75 (m, 2H, ArH), 7.50–7.44 (m, 5H, ArH), 6.81 (s, 1H, isoxazole-H)[14].
-
¹³C NMR (100MHz, CDCl₃) δ: 169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8[14].
Conclusion and Future Outlook
This compound is a high-potential building block for medicinal chemistry and drug discovery. Its strategic placement of a reactive primary amine on a biologically relevant isoxazole core provides a powerful platform for the generation of diverse chemical libraries. The protocols outlined in these application notes provide a solid foundation for researchers to harness the synthetic utility of this compound. Future work should focus on the broad biological screening of libraries derived from this scaffold to uncover novel therapeutic agents across a range of disease areas. The inherent versatility of the isoxazole ring, combined with the synthetic accessibility of derivatives from this amine, ensures its continued relevance in the quest for new medicines.
References
- Sahoo, B. M., et al. "Isoxazole Derivatives as Potential Pharmacophore for New Drug Development." Bentham Science,
-
"Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities." PubMed Central, [Link]
-
"Advances in isoxazole chemistry and their role in drug discovery." National Institutes of Health, [Link]
-
Eid, A. M., et al. "Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents." PubMed, 2021, [Link]
-
"The synthetic and therapeutic expedition of isoxazole and its analogs." PubMed Central, [Link]
-
"this compound, 97%, Thermo Scientific." Fisher Scientific, [Link]
-
"REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS." Revues Scientifiques Marocaines, [Link]
-
"Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal, [Link]
-
"Supporting Information for..." [Source of Spectroscopic Data - Not a direct link to a webpage, but a supporting information document], [Link]
-
"ON THE NITRATION OF 5-PHENYL- AND 3-METHYL-5-PHENYLISOXAZOLES." [Journal Article], [Link]
-
"Hitchhiker's guide to reductive amination." Organic Chemistry Portal, [Link]
-
"5-Methyl-3-phenylisoxazole-4-carboxylic acid." PubMed Central, [Link]
-
"(PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid." ResearchGate, [Link]
-
"5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of..." Semantic Scholar, [Link]
-
Meng, L., et al. "Parallel Synthesis of bis-heterocyclic isoxazolylmethyl- and isoxazolinylmethylpyrazoles." PubMed, 2010, [Link]
-
"Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose." MDPI, [Link]
-
"Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines | Request PDF." ResearchGate, [Link]
-
"One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent..." OUCI, [Link]
-
"(PDF) Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives." ResearchGate, [Link]
-
"5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides." MDPI, [Link]
Sources
- 1. This compound | C11H12N2O | CID 2776151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
Protocol for N-alkylation of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine: A Detailed Guide for Medicinal Chemistry
Introduction: The Significance of N-Alkylated Isoxazoles in Drug Discovery
The isoxazole motif is a cornerstone in medicinal chemistry, valued for its unique electronic properties and its ability to serve as a versatile scaffold in the design of therapeutic agents. N-alkylated derivatives of isoxazole-containing compounds, such as (5-Methyl-3-phenyl-4-isoxazolyl)methylamine, are of particular interest as they allow for the systematic exploration of the chemical space around a core pharmacophore. This exploration is crucial in optimizing a compound's potency, selectivity, and pharmacokinetic profile. The introduction of various alkyl groups can profoundly influence a molecule's interaction with its biological target, making the N-alkylation reaction a critical step in the synthesis of novel drug candidates.
This application note provides a detailed protocol for the N-alkylation of this compound, focusing on a robust and highly controlled method: reductive amination. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and discuss the characterization of the resulting N-alkylated products.
The Chemistry of N-Alkylation: A Tale of Two Methods
The N-alkylation of a primary amine, such as this compound, can be approached in two primary ways: direct alkylation and reductive amination.
Direct Alkylation with Alkyl Halides: This classic approach involves the reaction of the amine with an alkyl halide in a nucleophilic substitution reaction, typically SN2. While seemingly straightforward, this method is often plagued by a lack of selectivity. The newly formed secondary amine can compete with the starting primary amine for the alkyl halide, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts. Controlling the stoichiometry to favor mono-alkylation can be challenging and often results in complex product mixtures requiring extensive purification.
Reductive Amination: A More Controlled Approach: Reductive amination offers a more elegant and controlled solution to N-alkylation. This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate. This imine is then reduced in situ to the desired secondary amine. The key advantage of this method is that the imine formation is a reversible and self-limiting reaction for primary amines, significantly reducing the likelihood of over-alkylation.
A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being among the most common. Sodium borohydride is a powerful reducing agent, while sodium triacetoxyborohydride is a milder and more selective reagent, often preferred for its ability to reduce imines in the presence of aldehydes.
Experimental Protocol: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of this compound with a representative aromatic aldehyde, benzaldehyde, using sodium borohydride as the reducing agent.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Benzaldehyde | ≥99% | Commercially Available |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | In-house preparation |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.31 mmol) in anhydrous methanol (25 mL).
-
Aldehyde Addition: To the stirred solution, add benzaldehyde (0.59 g, 5.58 mmol, 1.05 equivalents) dropwise at room temperature.
-
Imine Formation: Allow the reaction mixture to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium borohydride (0.30 g, 7.97 mmol, 1.5 equivalents) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Work-up: Quench the reaction by the slow addition of water (20 mL). Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: To the aqueous residue, add dichloromethane (50 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-benzyl-(5-methyl-3-phenyl-4-isoxazolyl)methylamine.
Visualizing the Workflow and Mechanism
To provide a clearer understanding of the experimental process and the underlying chemistry, the following diagrams have been generated.
Caption: A flowchart illustrating the key steps in the reductive amination protocol.
Caption: A simplified representation of the reductive amination reaction mechanism.
Characterization of the N-Alkylated Product
The successful synthesis of N-benzyl-(5-methyl-3-phenyl-4-isoxazolyl)methylamine should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the benzylic protons (a singlet around 4.0-4.5 ppm) and the aromatic protons of the newly introduced benzyl group. |
| ¹³C NMR | Appearance of new signals for the benzylic carbon and the carbons of the benzyl aromatic ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the N-alkylated product (C₁₈H₁₈N₂O). |
| FT-IR | Disappearance or significant reduction of the N-H stretching vibrations of the primary amine (around 3300-3400 cm⁻¹) and the appearance of a single N-H stretch for the secondary amine. |
Troubleshooting and Scientific Insights
-
Incomplete Imine Formation: If TLC analysis shows a significant amount of starting amine remaining after 1 hour, the reaction time for imine formation can be extended. The addition of a catalytic amount of a weak acid, such as acetic acid, can also facilitate imine formation.
-
Over-reduction: Sodium borohydride can, under certain conditions, reduce aldehydes. Adding it portion-wise at a low temperature minimizes this side reaction. If over-reduction is a persistent issue, switching to a milder reducing agent like sodium triacetoxyborohydride is recommended.
-
Purification Challenges: The polarity of the N-alkylated product will be different from the starting amine. A careful selection of the eluent system for column chromatography is crucial for achieving high purity. It is advisable to start with a low polarity eluent and gradually increase the polarity.
Conclusion
This application note provides a comprehensive and reliable protocol for the N-alkylation of this compound via reductive amination. By understanding the underlying chemical principles and following the detailed experimental procedure, researchers can efficiently synthesize a variety of N-alkylated derivatives, which are valuable for structure-activity relationship studies in drug discovery and development. The control and selectivity offered by reductive amination make it a superior method for this critical transformation in medicinal chemistry.
References
In Vitro Biological Evaluation of Isoxazole Compounds: A Technical Guide for Drug Discovery Professionals
The isoxazole scaffold is a privileged five-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its unique electronic properties and structural versatility make it a cornerstone in the design of novel therapeutic agents with a broad spectrum of pharmacological activities.[1][2][3][4] Isoxazole derivatives have demonstrated promising potential as anticancer, antimicrobial, and anti-inflammatory agents, often exhibiting their effects through specific molecular mechanisms such as enzyme inhibition and induction of apoptosis.[1][5] This technical guide provides a comprehensive overview of the essential in vitro assays for the biological evaluation of novel isoxazole compounds, complete with detailed protocols, scientific rationale, and data interpretation insights to empower researchers in their drug discovery endeavors.
Section 1: Anticancer Activity Evaluation
A primary focus in the development of isoxazole derivatives is their potential as anticancer agents.[2][6] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[1][5] A robust in vitro evaluation is the first step in identifying promising candidates.
Rationale for Cell Line Selection
The choice of cancer cell lines is a critical step that dictates the relevance of the experimental findings.[7][8] A strategic approach involves selecting a panel of cell lines that represent different cancer types and possess unique genotypic and phenotypic characteristics.[7][9] For instance, if a series of isoxazole compounds is designed to target a specific signaling pathway, it is crucial to select cell lines where this pathway is known to be dysregulated.[7] Publicly available databases such as the Cancer Cell Line Encyclopedia (CCLE) can be invaluable resources for obtaining genetic and pharmacological information on a wide range of cancer cell lines.[10]
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Isoxazole test compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the isoxazole compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Self-Validating Controls:
-
Vehicle Control: Wells containing cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This control is essential to ensure that the solvent itself does not affect cell viability.
-
Untreated Control (Negative Control): Wells containing cells in culture medium only. This represents 100% cell viability.[11][12]
-
Positive Control: Wells containing cells treated with a known cytotoxic drug (e.g., doxorubicin, cisplatin) to confirm the assay is responsive to cytotoxic effects.[11]
-
Blank Control: Wells containing culture medium and MTT solution but no cells, to measure background absorbance.[13]
-
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit cell growth by 50%, is determined by plotting a dose-response curve of cell viability against the logarithm of the compound concentration.
Data Presentation: Cytotoxicity of Isoxazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| TTI-4 | MCF-7 (Breast) | 2.63 | BG-45 | >200 |
| 6c | HeLa (Cervical) | 15.1 | Doxorubicin | - |
| 6c | MCF-7 (Breast) | 18.6 | Doxorubicin | - |
| 6d | HeLa (Cervical) | 17.4 | Doxorubicin | - |
| 6d | MCF-7 (Breast) | 20.7 | Doxorubicin | - |
| 14a-j (range) | A549 (Lung) | Low to Moderate | Etoposide | - |
| 14a-j (range) | DU-145 (Prostate) | Low to Moderate | Etoposide | - |
Note: This table presents a selection of reported IC50 values for various isoxazole derivatives against different cancer cell lines. The specific values can vary depending on the experimental conditions.[3][14][15]
Visualizing the Experimental Workflow
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Section 2: Antimicrobial Activity Assessment
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Isoxazole derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[4]
Broth Microdilution Method for MIC Determination
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18] The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after a specified incubation period.[16][19] This quantitative method allows for the precise evaluation of the potency of isoxazole compounds against various microbial strains.[16][17]
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Isoxazole test compounds
-
Standard antimicrobial agents (positive controls)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the isoxazole compound in a suitable solvent.
-
Perform two-fold serial dilutions of the compound in the broth medium directly in the 96-well plate to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
Culture the microbial strain overnight on an appropriate agar medium.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute this standardized suspension in the broth medium to achieve the final desired inoculum concentration.
-
-
Inoculation of Microtiter Plates:
-
Inoculate each well containing the serially diluted compound with the prepared microbial suspension.
-
Self-Validating Controls:
-
Growth Control: Wells containing broth and the microbial inoculum but no antimicrobial agent. This is to ensure the microorganism is viable and can grow in the test conditions.
-
Sterility Control: Wells containing broth only, to check for contamination of the medium.
-
Positive Control: Wells containing a known standard antimicrobial agent to validate the susceptibility of the test organism.
-
-
-
Incubation:
-
Cover the plates and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria, or longer for fungi.[18]
-
-
MIC Determination:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the isoxazole compound at which there is no visible growth.
-
Data Presentation: Antimicrobial Activity of Isoxazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) |
| TPI-1 | E. coli | 6.25 |
| TPI-1 | A. niger | 6.25 |
| TPI-2 | B. subtilis | 6.25 |
| TPI-2 | S. aureus | 6.25 |
| TPI-3 | B. subtilis | 6.25 |
| TPI-3 | S. aureus | 6.25 |
| 7b | E. coli ATCC 25922 | 15 |
| 7b | P. aeruginosa | 30 |
| Various | S. aureus | 40-70 |
| Various | E. coli | 40-70 |
Note: This table provides a selection of reported MIC values for different isoxazole derivatives against various microorganisms.[20][21][22]
Visualizing the Broth Microdilution Workflow
Caption: General workflow for the broth microdilution assay.
Section 3: Anti-inflammatory Activity and Enzyme Inhibition
Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is of great interest. Isoxazole derivatives have been shown to possess anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[23][24]
In Vitro COX-2 Inhibition Assay
The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[5] In vitro assays are essential for determining the potency and selectivity of isoxazole compounds as COX inhibitors.
Principle: This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[25][26] The COX probe produces a fluorescent signal proportional to the amount of Prostaglandin G2.
Materials:
-
COX-2, Human Recombinant enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (a known COX-2 inhibitor, for positive control)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Assay Plate Setup:
-
Sample Wells: Add the isoxazole test inhibitor at various concentrations.
-
Enzyme Control (EC) Well: Contains the enzyme and all other reagents except the inhibitor. This represents 100% enzyme activity.
-
Inhibitor Control (IC) Well: Contains the enzyme and a known inhibitor like Celecoxib.
-
Solvent Control (optional): To account for any effects of the solvent on enzyme activity.[26]
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing the COX Assay Buffer, COX Probe, COX Cofactor, and COX-2 enzyme.
-
Add the reaction mix to all wells.
-
Initiate the reaction by adding the Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.
-
Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes.[26]
-
Data Analysis:
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated as follows:
% Inhibition = [1 - (Slope of Sample / Slope of EC)] x 100
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Data Presentation: COX-2 Inhibitory Activity of Isoxazole Derivatives
| Compound ID | COX-2 IC50 (µM) | Selectivity Index (SI) |
| C6 | 0.55 ± 0.03 | 61.73 |
| C5 | 0.85 ± 0.04 | 41.82 |
| C3 | 0.93 ± 0.01 | 24.26 |
| IXZ3 | 0.95 | - |
| HYB19 | 1.28 | 8.55 |
Note: This table showcases the COX-2 inhibitory activity of selected isoxazole derivatives. The Selectivity Index (SI) is the ratio of COX-1 IC50 to COX-2 IC50, with a higher value indicating greater selectivity for COX-2.[23][24]
Visualizing the COX-2 Inhibition Mechanism
Caption: Inhibition of the COX-2 enzyme by an isoxazole derivative.
References
- Broth Microdilution | MI - Microbiology. (n.d.).
- An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives - Benchchem. (n.d.).
- Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies - ResearchGate. (n.d.).
- Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Scholars Research Library. (n.d.).
- Broth microdilution - Grokipedia. (n.d.).
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (n.d.).
- Zone of inhibition (ZOI) and MIC values shown by the synthesized derivatives. (n.d.).
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.).
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - Frontiers. (2023, September 5).
- Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed. (2024, December 5).
- Broth microdilution - Wikipedia. (n.d.).
- What should be the controls in MTT assay for nanocomposite hydrogels? - ResearchGate. (2023, July 5).
- Isoxazole derivatives as anticancer agents - ChemicalBook. (2024, March 4).
- In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - MDPI. (n.d.).
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies | ACS Omega. (2022, August 15).
- In vitro cytotoxicity of the synthesized compounds 14a-14j (IC 50 , μM) a - ResearchGate. (n.d.).
- Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - Bentham Science Publisher. (n.d.).
- MIC (Broth Microdilution) Testing - YouTube. (2020, July 27).
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - MDPI. (n.d.).
- Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds - ResearchGate. (2025, August 6).
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011, October 18).
- MTT assay and its use in cell viability and proliferation analysis - Abcam. (n.d.).
- Is Your MTT Assay the Right Choice? - Promega Corporation. (n.d.).
- COX Inhibitor Screening Assay Kit. (n.d.).
- In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues - MDPI. (n.d.).
- New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies - MDPI. (2024, May 26).
- IC50 values and dose–response curves of designed... - ResearchGate. (n.d.).
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC - NIH. (n.d.).
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - NIH. (2022, August 15).
- The anticancer IC50 values of synthesized compounds against 3 cell lines. - ResearchGate. (n.d.).
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. (2023, September 6).
- MTT Assay | AAT Bioquest. (2025, October 23).
- In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed. (2024, October 4).
- Effects of synthetic isoxazole derivatives on apoptosis of K562 cells.... - ResearchGate. (n.d.).
- Microwave-Assisted Facile Synthesis and In vitro Anti- microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. (n.d.).
- In vitro human cell line models to predict clinical response to anticancer drugs - PMC - NIH. (n.d.).
- COX-2 Inhibitor Screening Kit (Fluorometric) - Sigma-Aldrich. (n.d.).
- Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance | PNAS. (n.d.).
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.).
- Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC - PubMed Central. (2019, August 1).
- The half maximal inhibitory concentration values (IC 50 ) of isoxazole and its derivates for GR. - ResearchGate. (n.d.).
- In vitro cytotoxicity IC 50 values. | Download Table - ResearchGate. (n.d.).
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.).
- The Anti-Inflammatory Potential of Nitro-Isoxazole Compounds: A Technical Guide for Drug Development Professionals - Benchchem. (n.d.).
- In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... - ResearchGate. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. espublisher.com [espublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. nveo.org [nveo.org]
- 5. benchchem.com [benchchem.com]
- 6. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 7. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds | Bentham Science [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 13. Is Your MTT Assay the Right Choice? [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. grokipedia.com [grokipedia.com]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. researchgate.net [researchgate.net]
- 22. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies [mdpi.com]
- 23. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 24. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 25. assaygenie.com [assaygenie.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Comprehensive Guide to Analytical HPLC Methods for the Purity Determination of Isoxazole Derivatives
Introduction: The Analytical Imperative for Isoxazole Derivatives
The isoxazole ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with applications ranging from antimicrobial to anti-inflammatory and anticancer treatments.[1][2][3] The synthesis of these complex molecules can often result in a variety of impurities, including starting materials, intermediates, by-products, and degradants.[4][5] Rigorous analytical characterization is therefore not merely a regulatory requirement but a scientific necessity to ensure the quality, safety, and potency of the final Active Pharmaceutical Ingredient (API).
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and adaptability.[6][7] This application note details the strategic development of a stability-indicating HPLC method—a method capable of separating the API from its potential impurities and degradation products—thereby providing a true and accurate measure of its purity.
The Foundation: Reversed-Phase Chromatography Principles
Reversed-phase HPLC separates molecules based on their hydrophobicity.[7] A nonpolar stationary phase (typically alkyl-silane bonded silica, like C18 or C8) is used with a polar mobile phase, usually a mixture of water or buffer and an organic solvent like acetonitrile (ACN) or methanol (MeOH).[8]
Causality Behind Component Selection for Isoxazoles:
-
Stationary Phase (Column): Isoxazole derivatives are often moderately polar. A C18 column is the universal starting point, offering high hydrophobicity and retention for a wide range of analytes. For more polar derivatives that elute too quickly, a C8 column or an embedded polar group (EPG) column can provide alternative selectivity.
-
Mobile Phase Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic heterocycles due to its lower viscosity (leading to better efficiency) and different selectivity (π-π interactions).[8]
-
Mobile Phase Aqueous Component & pH: The pH of the aqueous phase is the most critical parameter for controlling the retention and peak shape of ionizable compounds. Many isoxazole derivatives contain basic nitrogen atoms or other acidic/basic functional groups.
-
The "Why": By adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa, we ensure it exists in a single, consistent ionic form (either fully ionized or fully neutral). This prevents peak splitting and broadening, leading to sharp, symmetrical peaks and reproducible retention times. For example, for a basic isoxazole, a low pH mobile phase (e.g., pH 2.5-3.5 using phosphate or formate buffer) will protonate the molecule, often leading to good peak shape and predictable retention.
-
Strategic Method Development Workflow
A systematic approach to method development saves time and results in a more robust final method. The goal is to achieve adequate resolution between the main peak and all potential impurities with good peak shape and a reasonable run time.
Caption: High-level workflow for HPLC method development and validation.
Protocol 1: Initial Method Screening
-
Analyte Preparation: Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., ACN/water mixture) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL for initial screening.
-
Instrument Setup: Use a standard HPLC system with a UV detector.
-
Screening Conditions: Begin with a generic gradient and a standard C18 column. This establishes a baseline for retention behavior.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | General purpose, good efficiency and retention for most small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH (~2.7) to protonate basic nitrogens, improving peak shape. Volatile and MS-compatible.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (ACN) | ACN is a common, effective organic modifier.[8] |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient ensures elution of both polar and nonpolar components. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and reduces viscosity. |
| Detection (UV) | 254 nm or PDA Scan (200-400 nm) | 254 nm is a common starting point. A PDA detector is highly recommended to determine the optimal wavelength (λ-max) for the analyte and its impurities. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity and peak shape. |
-
Analysis & Decision:
-
If the peak is broad or tailing, consider adjusting the pH. If the compound is acidic, try a mobile phase with a higher pH (e.g., ammonium acetate, pH 6.8).
-
If retention is too low, consider a less organic starting gradient (e.g., 0% or 2% B).
-
If retention is too high, consider a more aggressive gradient or a different column (e.g., C8).
-
Forced Degradation: Building a Stability-Indicating Method
Forced degradation studies are essential for developing a truly stability-indicating method.[10][11][12] By intentionally stressing the API under various conditions, we generate potential degradation products. The analytical method must then prove its ability to separate these degradants from the parent peak and from each other.[13][14]
Caption: Logic of forced degradation for developing a stability-indicating method.
Protocol 2: Forced Degradation Study
Objective: To achieve 5-20% degradation of the API to ensure significant degradants are formed without completely consuming the parent compound.[13]
-
Prepare Solutions: Prepare separate solutions of the isoxazole API at ~1 mg/mL in a suitable solvent.
-
Apply Stress Conditions:
| Stress Condition | Typical Protocol | Notes |
| Acid Hydrolysis | Add 0.1 M HCl. Heat at 60-80°C for several hours. | Monitor periodically. Neutralize with base before injection. |
| Base Hydrolysis | Add 0.1 M NaOH. Keep at room temp or heat gently. | Isoxazole rings can be susceptible to base-catalyzed opening. Neutralize with acid before injection. |
| Oxidation | Add 3% H₂O₂. Keep at room temp for several hours. | Protect from light. |
| Thermal Degradation | Store the solid API and a solution at 80°C for 24-48 hours. | Use a sealed vial for the solution to prevent evaporation. |
| Photostability | Expose the solid API and a solution to UV/fluorescent light as per ICH Q1B guidelines. | Run a dark control in parallel (sample wrapped in foil). |
-
Analysis: Dilute the stressed samples to the target concentration (~0.1 mg/mL) and analyze using the developed HPLC method.
-
Evaluation:
-
Confirm peak purity of the main API peak in each stressed sample using a PDA detector. A non-pure peak indicates co-elution.
-
If degradants co-elute with the main peak, the method is not stability-indicating. Further optimization (e.g., changing mobile phase pH, organic solvent, or column) is required.
-
Method Validation: Ensuring Reliability and Trustworthiness
Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate that it is suitable for its intended purpose.[15][16][17] Validation ensures the method is accurate, precise, specific, and robust.[18][19]
System Suitability Testing (SST)
Before any validation or sample analysis, a System Suitability Test (SST) must be performed. This is a non-negotiable part of a self-validating system. It involves injecting a standard solution multiple times to verify the performance of the entire HPLC system.[20][21][22]
| SST Parameter | Typical Acceptance Criteria (USP <621>) | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can affect integration accuracy. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and peak sharpness. |
| Repeatability (%RSD) | %RSD ≤ 2.0% for 5-6 injections (area/height) | Ensures the system provides consistent, reproducible results. |
| Resolution (Rs) | Rs > 2.0 between the main peak and closest impurity | Confirms the method's ability to separate critical peaks. |
Protocol 3: Core Validation Parameters
This protocol outlines the key experiments for validating a purity method.
-
Specificity: Already demonstrated during the forced degradation study. The method should show no interference from blanks, placebos (if applicable), or degradation products at the retention time of the API.
-
Linearity:
-
Prepare at least five concentrations of the API reference standard, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration.
-
Inject each concentration and plot a calibration curve of peak area versus concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Prepare samples by spiking a known amount of API into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).
-
Analyze these samples in triplicate.
-
Calculate the percent recovery. It should typically be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-day): Analyze at least six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day/Inter-analyst): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The results are compared to the repeatability data to assess long-term method variability.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
Determine the concentration that provides a signal-to-noise ratio (S/N) of approximately 10 for LOQ and 3 for LOD.
-
This is crucial for quantifying low-level impurities.
-
-
Robustness:
-
Intentionally make small, deliberate changes to the method parameters and assess the impact on the results.
-
Examples:
-
Change flow rate by ±10% (e.g., 0.9 and 1.1 mL/min).
-
Change column temperature by ±5 °C (e.g., 25 and 35 °C).
-
Change mobile phase pH by ±0.2 units.
-
-
The SST criteria should still be met, and the results should not significantly change, demonstrating the method's reliability during routine use.
-
References
- <621> CHROM
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- <621> CHROM
- Understanding the L
- Separation of Isoxazole on Newcrom R1 HPLC column - SIELC Technologies.
- <621> Chrom
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA.
- ICH Q2 Analytical Method Valid
- Are You Sure You Understand USP <621>?
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis - Regulatory Research and Medicine Evalu
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degrad
- Forced Degradation – A Review - International Journal of Advances in Pharmaceutics.
- Forced Degrad
- Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
- Forced Degradation Studies: Regulatory Considerations and Implementation - BioProcess Intern
- Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry.
- Development of forced degradation and stability indicating studies of drugs—A review - Journal of Pharmaceutical Analysis.
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - MDPI.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals - Organic Process Research & Development.
- DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SOME AZOLES IN PHARMACEUTICAL PREPARATION - International Journal of Pharmaceutical Sciences and Research.
- Reversed Phase Chrom
- Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - ResearchG
- New validated stability indicating gradient rp-hplc method for the assay &rel
- Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach - ScienceOpen.
- The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.
- Isoxazole synthesis - Organic Chemistry Portal.
- (PDF)
- Development and validation of a stability-indicating HPLC method for determination of voriconazole and its rel
- Synthesis and characterization of some novel isoxazoles via chalcone intermedi
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. biomedres.us [biomedres.us]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. researchgate.net [researchgate.net]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 18. ijpbs.net [ijpbs.net]
- 19. scienceopen.com [scienceopen.com]
- 20. usp.org [usp.org]
- 21. <621> CHROMATOGRAPHY [drugfuture.com]
- 22. agilent.com [agilent.com]
Scale-up Synthesis of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed, scalable, and robust protocol for the synthesis of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine, a valuable building block in medicinal chemistry and drug development. The presented methodology is designed for researchers, scientists, and professionals in the pharmaceutical industry, focusing on practical implementation, scientific rationale, and safety considerations for large-scale production. The synthesis is approached in a multi-step sequence, beginning with the construction of the core isoxazole scaffold, followed by functional group manipulation at the C4 position to yield the target methylamine. This guide emphasizes experimental causality, providing insights into reaction mechanisms and optimization strategies. All protocols are supported by authoritative references and include detailed safety guidelines for handling hazardous reagents.
Introduction
The isoxazole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The title compound, this compound, serves as a key intermediate for the synthesis of various pharmacologically active molecules. Its structural features, combining a substituted isoxazole core with a reactive primary amine, make it a versatile synthon for library synthesis and lead optimization in drug discovery programs.
The objective of this application note is to provide a clear and reproducible guide for the multi-gram to kilogram scale synthesis of this compound. The chosen synthetic strategy is based on established and scalable chemical transformations, ensuring high yield and purity of the final product.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The primary disconnection is at the C4-methylamine bond, leading back to a key intermediate, 5-methyl-3-phenylisoxazole-4-carboxylic acid. This carboxylic acid can be synthesized from readily available starting materials via a classical isoxazole synthesis.
The overall synthetic strategy can be divided into two main stages:
-
Stage 1: Synthesis of the Isoxazole Core. Construction of the 5-methyl-3-phenylisoxazole-4-carboxylic acid scaffold.
-
Stage 2: Functional Group Transformation. Conversion of the carboxylic acid group at the C4 position into a methylamine group.
Several established methods for the conversion of a carboxylic acid to a primary amine will be considered and evaluated for their scalability and safety profile. These include the Curtius rearrangement, Hofmann rearrangement, Schmidt reaction, and a multi-step sequence involving amide formation followed by reduction.
Stage 1: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid
The synthesis of the isoxazole core is achieved through a well-established condensation reaction between a β-ketoester and hydroxylamine, followed by hydrolysis.
Reaction Scheme
Figure 1: Synthetic scheme for 5-Methyl-3-phenylisoxazole-4-carboxylic Acid.
Detailed Protocol
Step 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
This procedure is adapted from the method described by Chandra et al.[1].
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (1 eq) | Moles |
| Benzaldehyde oxime | 121.14 | 121.1 g | 1.0 |
| Ethyl acetoacetate | 130.14 | 260.3 g | 2.0 |
| Anhydrous Zinc Chloride | 136.30 | 13.6 g | 0.1 |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
To a clean, dry, and appropriately sized reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add benzaldehyde oxime (1.0 mol) and ethyl acetoacetate (2.0 mol).
-
With gentle stirring, add anhydrous zinc chloride (0.1 mol) portion-wise. Caution: The reaction can be exothermic.
-
Slowly heat the reaction mixture to 60°C with continuous stirring. Maintain this temperature for approximately 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol (approximately 2-3 volumes of the reaction mixture) and stir for 30 minutes to precipitate the product.
-
Filter the solid product and wash with cold ethanol.
-
Dry the product under vacuum to obtain ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.
Step 2: Hydrolysis to 5-Methyl-3-phenylisoxazole-4-carboxylic Acid
This procedure follows the hydrolysis step outlined by Chandra et al.[1].
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (1 eq) | Moles |
| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | 231.25 | 231.3 g | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 80.0 g | 2.0 |
| Ethanol | 46.07 | As needed | - |
| Water | 18.02 | As needed | - |
| Hydrochloric Acid (HCl), 2N | - | As needed | - |
Procedure:
-
In a reaction vessel, dissolve ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (1.0 mol) in a mixture of ethanol and water.
-
Add a 5% aqueous solution of sodium hydroxide (2.0 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for approximately 4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2N hydrochloric acid.
-
The carboxylic acid will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-methyl-3-phenylisoxazole-4-carboxylic acid.
Stage 2: Conversion of Carboxylic Acid to Methylamine
Several robust methods can be employed for this transformation. The choice of method may depend on the available reagents, equipment, and specific safety considerations of the manufacturing site.
Method A: Amide Formation and Reduction
This is a reliable and highly scalable two-step process.
Figure 2: Synthesis via Amide Formation and Reduction.
Step 1: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamide
This procedure is based on standard amidation reactions.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (1 eq) | Moles |
| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | 203.19 | 203.2 g | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 130.9 g | 1.1 |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Ammonium hydroxide (NH₄OH), concentrated | - | As needed | - |
Procedure:
-
Suspend 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 mol) in dry dichloromethane (DCM) in a reaction vessel under an inert atmosphere (e.g., nitrogen).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.1 mol) to the suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (cessation of gas evolution).
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Carefully add the crude acid chloride to an excess of concentrated ammonium hydroxide solution at 0°C with vigorous stirring.
-
Stir the mixture for 1-2 hours at room temperature.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to yield 5-methyl-3-phenylisoxazole-4-carboxamide.
Step 2: Reduction of the Amide to the Amine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (1 eq) | Moles |
| 5-Methyl-3-phenylisoxazole-4-carboxamide | 202.21 | 202.2 g | 1.0 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 45.5 g | 1.2 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | As needed | - |
Procedure:
-
In a dry reaction vessel under an inert atmosphere, prepare a suspension of lithium aluminum hydride (1.2 mol) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C.
-
Slowly add a solution of 5-methyl-3-phenylisoxazole-4-carboxamide (1.0 mol) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0°C and quench the excess LiAlH₄ by the sequential and careful addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by crystallization from a suitable solvent to yield this compound.
Method B: Curtius Rearrangement
The Curtius rearrangement offers a direct route from the carboxylic acid to the amine via an acyl azide intermediate.[3][4][5][6]
Figure 3: Synthesis via Curtius Rearrangement.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (1 eq) | Moles |
| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | 203.19 | 203.2 g | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 130.9 g | 1.1 |
| Sodium azide (NaN₃) | 65.01 | 71.5 g | 1.1 |
| Acetone | 58.08 | As needed | - |
| Toluene | 92.14 | As needed | - |
| Hydrochloric acid (HCl), concentrated | - | As needed | - |
Procedure:
-
Convert the carboxylic acid to the acid chloride as described in Method A, Step 1.
-
Dissolve the crude acid chloride in acetone.
-
In a separate flask, dissolve sodium azide (1.1 mol) in a minimal amount of water and add it to the acetone solution of the acid chloride at 0°C with vigorous stirring. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Hydrazoic acid, which is also toxic and explosive, can be formed in acidic conditions. [7]
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Pour the reaction mixture into ice-water and extract the acyl azide with toluene.
-
Carefully wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Heat the toluene solution of the acyl azide to reflux. The rearrangement to the isocyanate will occur with the evolution of nitrogen gas. Perform this step in a well-ventilated fume hood with appropriate safety precautions.
-
After the nitrogen evolution ceases, add concentrated hydrochloric acid to the reaction mixture and continue to reflux for several hours to hydrolyze the isocyanate.
-
Cool the reaction mixture, and separate the aqueous layer.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extract, remove the solvent, and purify the product as described in Method A.
Alternative Methods: Hofmann and Schmidt Rearrangements
-
Hofmann Rearrangement: This method involves the treatment of the 5-methyl-3-phenylisoxazole-4-carboxamide with bromine and a strong base (e.g., NaOH).[8][9][10][11] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the primary amine. This method avoids the use of azides but involves handling corrosive bromine.
-
Schmidt Reaction: This reaction allows for the direct conversion of the carboxylic acid to the amine using hydrazoic acid (generated in situ from sodium azide and a strong acid) or an alkyl azide.[12][13][14][15] This is a one-pot reaction but requires careful handling of highly toxic and explosive hydrazoic acid.
Safety Considerations
-
Hydroxylamine Hydrochloride: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause an allergic skin reaction and is suspected of causing cancer.[16][17] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Sodium Azide: Highly toxic and can be fatal if swallowed or in contact with skin.[7] Reacts with acids to produce highly toxic and explosive hydrazoic acid. Forms explosive heavy metal azides. Avoid contact with metals, especially lead and copper (e.g., in drain pipes). All waste containing azide must be quenched and disposed of according to institutional safety protocols.
-
Thionyl Chloride: Corrosive and reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled. Handle in a fume hood with appropriate PPE.
-
Lithium Aluminum Hydride: Reacts violently with water, releasing flammable hydrogen gas. Handle under an inert atmosphere in a dry environment.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate PPE (safety glasses, gloves, lab coat) should be worn at all times. Emergency eyewash and safety shower stations should be readily accessible.
Conclusion
This application note provides a comprehensive and scalable synthetic route to this compound. The detailed protocols for the construction of the isoxazole core and the subsequent conversion of the carboxylic acid to the target amine offer researchers and process chemists a reliable guide for producing this valuable intermediate. The discussion of alternative synthetic methods and thorough safety considerations ensures that the synthesis can be adapted to various laboratory and manufacturing environments while maintaining a high standard of safety and efficiency.
References
-
Khan, M. E. I., Cassini, T. L., Petrini, M., & Palmieri, A. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.[2][18]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.[19][20]
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). Journal of Nanobiotechnology.[2]
-
Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online.[20][21]
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET - Sodium azide.[7]
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET - Hydroxylamine hydrochloride.
-
Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online.[22]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (2016). Current Organic Chemistry.[3]
-
Wikipedia. (n.d.). Curtius rearrangement.[4]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.[23]
-
Alfa Chemistry. (n.d.). Curtius Rearrangement.[5]
-
The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. (2015). Organic & Biomolecular Chemistry.[6]
-
Wikipedia. (n.d.). Hofmann rearrangement.[8]
-
Jevtić, I. I., et al. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis.[9]
-
Wikipedia. (n.d.). Schmidt reaction.[12]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.[24]
-
ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid.[21]
-
Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.[19][25]
-
J&K Scientific LLC. (2025). Curtius Rearrangement.[26]
-
J&K Scientific LLC. (2021). Schmidt Reaction.[13]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.[10]
-
Fisher Scientific. (2011). Hydroxylamine hydrochloride - Safety Data Sheet.[16]
-
Thermo Fisher Scientific. (2010). Hydroxylamine hydrochloride - SAFETY DATA SHEET.[17]
-
Chemistry Steps. (n.d.). Hofmann Rearrangement.[11]
-
Organic Chemistry Portal. (n.d.). Schmidt Reaction.[14]
-
Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.[27]
-
PubChem. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxamide.[1]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium azide.[7]
-
ProQuest. (2020). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity.[28]
-
Maddipatla, M., et al. (2022). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. RSC Medicinal Chemistry.[29]
-
CHIMIA. (2006). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis.[15]
-
Google Patents. (2020). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.[30]
-
Google Patents. (2014). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.[31]
-
European Journal of Medicinal Chemistry. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.[32]
-
PubChem. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxaldehyde.[33]
-
Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.[34]
-
Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of.[35]
-
Sigma-Aldrich. (n.d.). 5-Methyl-3-p-tolylisoxazole-4-carbaldehyde.
Sources
- 1. 5-Methyl-3-phenylisoxazole-4-carboxamide | C11H10N2O2 | CID 644844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 12. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Schmidt Reaction [organic-chemistry.org]
- 15. ojs.chimia.ch [ojs.chimia.ch]
- 16. dept.harpercollege.edu [dept.harpercollege.edu]
- 17. fishersci.com [fishersci.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 24. Amide synthesis by acylation [organic-chemistry.org]
- 25. researchgate.net [researchgate.net]
- 26. jk-sci.com [jk-sci.com]
- 27. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 28. Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity - ProQuest [proquest.com]
- 29. Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 30. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents [patents.google.com]
- 31. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
- 32. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. 5-Methyl-3-phenylisoxazole-4-carboxaldehyde | C11H9NO2 | CID 2776144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 34. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 35. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Versatile Building Block: (5-Methyl-3-phenyl-4-isoxazolyl)methylamine in Synthetic Chemistry
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the isoxazole motif stands out as a "privileged scaffold" – a core structure that consistently appears in a multitude of biologically active compounds and functional materials. Its unique electronic properties, metabolic stability, and ability to engage in a variety of intermolecular interactions make it a highly sought-after component in rational drug design. Within this important class of heterocycles, (5-Methyl-3-phenyl-4-isoxazolyl)methylamine has emerged as a particularly valuable and versatile building block.
This primary amine, strategically positioned on the isoxazole ring, serves as a key handle for a wide array of chemical transformations. Its utility lies in the straightforward introduction of the 5-methyl-3-phenylisoxazole core into larger, more complex molecular architectures. This allows researchers to systematically explore the structure-activity relationships (SAR) of novel compounds by modifying the substituents attached to the methylamine nitrogen. The applications of derivatives from this building block are extensive, with documented activities including analgesic, anti-inflammatory, and antimicrobial properties.[1]
This comprehensive guide provides detailed application notes and protocols for the use of this compound as a synthetic building block. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for successful reaction planning and execution. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | PubChem |
| Molecular Weight | 188.23 g/mol | PubChem |
| Appearance | White to off-white solid/powder | Supplier Data |
| CAS Number | 306935-01-3 | PubChem |
| IUPAC Name | (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine | PubChem |
Core Applications and Synthetic Protocols
The primary amine functionality of this compound is the focal point of its reactivity, enabling its participation in a variety of classical and contemporary organic reactions. The following sections provide detailed protocols for three of the most common and impactful transformations: N-acylation (amide formation), urea synthesis, and sulfonamide formation.
N-Acylation: The Gateway to Amide Libraries
The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry. The reaction of this compound with carboxylic acids or their activated derivatives provides a straightforward route to a diverse array of N-acyl derivatives. These amides can serve as final drug candidates or as intermediates for further functionalization.
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. For simple, robust carboxylic acids, activation to the corresponding acyl chloride with reagents like thionyl chloride or oxalyl chloride is a cost-effective and efficient strategy. However, for more complex or sensitive substrates, in-situ coupling reagents such as carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU, HBTU) are preferred as they operate under milder conditions and reduce the risk of racemization for chiral carboxylic acids. The addition of an auxiliary nucleophile like HOBt or HOAt can further enhance the reaction rate and suppress side reactions by forming a more reactive activated ester intermediate. The choice of a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the acid generated during the reaction without competing with the primary amine nucleophile.
Caption: General workflow for N-acylation of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of the desired acyl chloride (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography to afford the desired N-acyl derivative.
Urea Synthesis: Crafting Potent Enzyme Inhibitors and Receptor Ligands
Urea derivatives are prevalent in a wide range of pharmaceuticals, often acting as potent enzyme inhibitors or receptor ligands due to their ability to form strong hydrogen bond networks. The reaction of this compound with isocyanates or their synthetic equivalents provides a direct and efficient route to unsymmetrical ureas.
The reaction between a primary amine and an isocyanate is typically rapid and high-yielding, often requiring no catalyst. The choice of solvent is important; aprotic solvents like THF, DCM, or acetonitrile are commonly used to prevent the hydrolysis of the isocyanate. For less reactive amines or isocyanates, gentle heating may be required. In cases where the desired isocyanate is not commercially available, it can be generated in situ from a carboxylic acid via a Curtius rearrangement, or from a primary amine using a phosgene equivalent like triphosgene. The latter approach requires careful handling due to the toxicity of the reagents.
Caption: General workflow for the synthesis of ureas from this compound.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Isocyanate: To the stirred solution, add the desired isocyanate (1.05 eq) dropwise at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the reaction mixture as it forms. Monitor the reaction by TLC until the starting amine is consumed.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold THF or diethyl ether to remove any unreacted starting materials.
-
Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether, hexanes) or by recrystallization. In many cases, the product is obtained in high purity without the need for chromatographic purification.[2][3]
Sulfonamide Synthesis: A Pillar of Medicinal Chemistry
The sulfonamide functional group is a key pharmacophore in a multitude of clinically important drugs, most notably in antibacterial agents (sulfa drugs). The reaction of this compound with sulfonyl chlorides provides a reliable method for the synthesis of novel sulfonamide derivatives.
This reaction is analogous to N-acylation with acyl chlorides. A base is required to scavenge the HCl generated during the reaction. Pyridine is a classic choice as it can serve as both a base and a catalyst. Alternatively, a non-nucleophilic tertiary amine like triethylamine can be used in an inert solvent such as DCM. The reaction is typically run at room temperature, although gentle heating may be necessary for less reactive sulfonyl chlorides or amines.
Caption: General workflow for the synthesis of sulfonamides from this compound.
-
Reaction Setup: Dissolve this compound (1.0 eq) in pyridine at room temperature.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into ice-water and, if a precipitate forms, collect it by filtration. If no solid forms, extract the aqueous mixture with ethyl acetate. Wash the organic extracts with 1M HCl (to remove pyridine), water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.[4]
Conclusion: A Building Block for Innovation
This compound represents a powerful tool in the arsenal of the synthetic chemist. Its readily accessible primary amine handle, attached to a medicinally relevant isoxazole core, provides a reliable and versatile entry point for the synthesis of diverse compound libraries. The protocols outlined in this guide for N-acylation, urea formation, and sulfonamide synthesis represent foundational transformations that can be adapted and expanded upon to create novel molecules with tailored properties for applications in drug discovery and materials science. By understanding the principles behind these reactions and following the detailed protocols, researchers can effectively utilize this building block to accelerate their research and development efforts.
References
-
Thamizharasi, S., et al. (2002). Synthesis, characterization and pharmacologically active sulfamethoxazole polymers. European Polymer Journal, 38(3), 551-559. Available at: [Link]
-
Klontz, E. H., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Shaikh, A. R., et al. (2017). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 10, S2753-S2757. Available at: [Link]
-
Asachenko, A. F., et al. (2019). Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. RSC Advances, 9(3), 1536-1543. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Asian Journal of Chemistry. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available at: [Link]
- Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
-
Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(6), o897. Available at: [Link]
-
Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. Available at: [Link]
-
Li, W., et al. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega. Available at: [Link]
-
Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o897. Available at: [Link]
-
Wawrzynczak, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. Available at: [Link]
-
Dakhel, Z. A., et al. (2017). Synthesis of New Sulfonamide Derivatives-Phenyl. Der Pharmacia Lettre, 9(3), 121-135. Available at: [Link]
-
ResearchGate. (2024). Synthesis of sulfonylamides containing an isoxazole moiety. Available at: [Link]
-
Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]
- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
-
ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Available at: [Link]
-
Wawrzynczak, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. Available at: [Link]
-
ResearchGate. (2014). ChemInform Abstract: Synthesis and Reactivity of N‐Alkyl Carbamoylimidazoles: Development of N‐Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. Available at: [Link]
Sources
- 1. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 2. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield and Purity in (5-Methyl-3-phenyl-4-isoxazolyl)methylamine Synthesis
Welcome to the technical support center for the synthesis of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic building block. As a key intermediate in the development of various pharmacologically active agents, achieving a high-yield, high-purity synthesis is paramount.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles. We will explore the critical parameters of the synthesis, from the formation of the isoxazole core to the final, often challenging, reduction step.
Overview of the Primary Synthetic Pathway
The synthesis of this compound is most effectively approached via a three-stage sequence. This pathway is designed to build the molecule's complexity in a controlled manner, with the isoxazole ring constructed first, followed by the installation of the required aminomethyl functional group. The key intermediate in this route is 5-methyl-3-phenylisoxazole-4-carbonitrile .
The stages are:
-
Preparation of the Nitrile Oxide Precursor: Benzaldehyde is converted to benzaldehyde oxime, which is then chlorinated to form benzohydroximoyl chloride. This activated species is the precursor to the 1,3-dipole required for the cycloaddition.
-
[3+2] Cycloaddition for Isoxazole Formation: The benzohydroximoyl chloride is treated with a base in situ to generate benzonitrile oxide. This highly reactive intermediate immediately undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile, such as 2-cyano-2-propen-1-ol or its equivalent, to regioselectively form the 3,4,5-trisubstituted isoxazole ring, yielding the key carbonitrile intermediate.
-
Nitrile Group Reduction: The carbonitrile group of the intermediate is selectively reduced to the primary amine, yielding the final target molecule. This final transformation is the most frequent source of yield loss and impurity generation.
Visualized Synthetic Workflow
Caption: Competing pathways during nitrile reduction leading to primary vs. secondary amines.
Data Presentation & Protocols
Table 1: Comparison of Common Reducing Agents for Nitrile to Primary Amine
| Reagent / System | Typical Conditions | Advantages | Disadvantages & Troubleshooting |
| LiAlH₄ (LAH) | THF or Et₂O, 0 °C to RT, followed by aqueous workup [1] | Fast, powerful, high conversion. | Highly reactive with water/protic solvents; difficult workup can trap product; no functional group tolerance. |
| H₂ / Raney Nickel | 50-100 psi H₂, RT to 50 °C, MeOH or EtOH solvent [2] | Excellent for primary amine synthesis; scalable; catalyst is relatively inexpensive. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric; requires NH₃ additive to prevent secondary amine formation . [3] |
| H₂ / Pd/C | 50-500 psi H₂, variable temp., EtOH/MeOH solvent [4] | Widely available catalyst; good functional group tolerance (e.g., for aryl halides). | Can be less selective than Raney Ni, often leading to more secondary/tertiary amines; may require additives like HCl. [3][4] |
| BH₃·THF or BH₃·SMe₂ | THF, reflux [3] | Milder than LAH; good for substrates with other reducible groups (e.g., esters). | Slower reaction times; borane complexes can have unpleasant odors (especially SMe₂). |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-methyl-3-phenylisoxazole-4-carbonitrile
-
Step A: Benzohydroximoyl Chloride: To a stirred solution of benzaldehyde oxime (1.0 eq) in chloroform (or DMF) at 0 °C, add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C. [5]Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. The crude solution is often used directly in the next step after filtering off the succinimide byproduct.
-
Step B: Cycloaddition: To a solution of the crude benzohydroximoyl chloride (1.0 eq) and 3-hydroxy-2-methylenepropanenitrile (a cyanoacetone equivalent, 1.1 eq) in dry THF at room temperature, add triethylamine (1.2 eq) dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, filter the reaction mixture to remove triethylammonium hydrochloride salt.
-
Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-methyl-3-phenylisoxazole-4-carbonitrile as a solid. Characterize by ¹H NMR, ¹³C NMR, and MS.
Protocol 2: Catalytic Hydrogenation to this compound
-
To a high-pressure reaction vessel, add 5-methyl-3-phenylisoxazole-4-carbonitrile (1.0 eq) and a slurry of Raney Nickel (approx. 10-20% by weight) in a 7N solution of ammonia in methanol.
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas to 80-100 psi.
-
Stir the reaction mixture vigorously at 40-50 °C for 6-12 hours. Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by TLC or LC-MS.
-
Upon completion, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the Raney Nickel catalyst to dry in the air, as it is pyrophoric. Keep it wet with solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
The product can be purified further by acid-base extraction or by crystallization of its hydrochloride salt. Confirm the structure and purity by NMR and LC-MS.
References
-
PrepChem. Synthesis of benzohydroximoyl chloride. [Link]
-
Kim, K. E., & Kim, K. (1992). A convenient synthesis of benzohydroximoyl chlorides as nitrile oxide precursors by hydrogen chloride/N,N-dimethylformamide/oxone system. The Journal of Organic Chemistry, 57(23), 6075–6077. [Link]
-
ACS Publications. A convenient synthesis of benzohydroximoyl chlorides as nitrile oxide precursors by hydrogen chloride/N,N-dimethylformamide/oxone system. [Link]
-
Do, H. Q., & Daugulis, O. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 15, 2339–2346. [Link]
-
Beilstein Journals. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]
-
Semantic Scholar. Synthesis of 3,4,5-Trisubstituted Isoxazoles by the 1,3-Dipolar Cycloaddition Reaction of α-Azido Acrylates and Aromatic Oximes. [Link]
-
MDPI. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. [Link]
-
Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
Gomez, L. F., et al. (2020). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 10(49), 29334–29343. [Link]
-
ResearchGate. The Synthesis of Benzhydroximoyl Chloride and Nitrile Oxides under Solvent-Free Conditions. [Link]
-
University of Calgary. Ch20: Reduction of Nitriles using LiAlH4 to amines. [Link]
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
-
Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]
-
RSC Publishing. Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst. [Link]
-
Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. [Link]
-
ResearchGate. Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. [Link]
-
ChemRxiv. Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. [Link]
-
Kobayashi, S., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal, 12(2), 163-167. [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Isoxazole Ring Formation
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole ring formation. Here, we address common side reactions and troubleshooting scenarios encountered during experimental work, providing not just solutions but also the underlying mechanistic rationale to empower your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My isoxazole synthesis from a 1,3-dicarbonyl compound is yielding a mixture of regioisomers. How can I improve the selectivity?
A: The formation of regioisomeric mixtures is one of the most common challenges in isoxazole synthesis via the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine.[1][2] This side reaction arises from the two distinct nucleophilic sites on hydroxylamine (the nitrogen and the oxygen) and the two electrophilic carbonyl carbons of the dicarbonyl compound. The reaction pathway is highly sensitive to the electronic and steric environment of the carbonyl groups and the specific reaction conditions employed.
Underlying Causality: The Reaction Mechanism
The reaction proceeds through the initial formation of an oxime or enamine intermediate, followed by cyclization and dehydration. The regiochemical outcome depends on which carbonyl group is attacked first by the hydroxylamine nitrogen and which is subsequently attacked by the hydroxylamine oxygen in the cyclization step.[3] Asymmetric 1,3-dicarbonyls present a choice, leading to two possible isoxazole products.
Troubleshooting Protocol: Achieving Regiocontrol
Controlling the regioselectivity involves manipulating the reaction conditions to favor one reaction pathway over the other.[1][2][4]
Step 1: Analyze Your Substrate
-
Electronic Effects: Electron-withdrawing groups will activate a carbonyl group towards nucleophilic attack, while electron-donating groups will deactivate it. For instance, a substrate with a p-nitrobenzoyl group and an acetyl group will likely show preferential initial attack at the more electrophilic benzoyl carbonyl.[1]
-
Steric Effects: Bulky substituents near one carbonyl group can hinder the approach of hydroxylamine, directing the reaction towards the less sterically encumbered carbonyl.
Step 2: Modify Reaction Conditions A systematic variation of reaction parameters is crucial for optimizing regioselectivity. The following table summarizes starting points for troubleshooting based on findings from literature.[1][2]
| Parameter | Condition A (Favors Regioisomer 1) | Condition B (Favors Regioisomer 2) | Rationale |
| Solvent | Ethanol (EtOH) | Acetonitrile (MeCN) | Solvent polarity and hydrogen bonding capacity can influence the stability of intermediates and transition states, thereby altering the reaction pathway.[2] |
| Additive | Pyridine | Boron Trifluoride (BF₃) | Pyridine can act as a base to facilitate the initial condensation.[2] A Lewis acid like BF₃ can coordinate to a carbonyl oxygen, increasing its electrophilicity and directing the initial attack of hydroxylamine.[2] |
| Temperature | Room Temperature | Reflux | Higher temperatures can sometimes overcome the activation energy barrier for the formation of the less favored isomer, leading to a mixture. |
Step 3: Consider a Pre-functionalized Substrate Using a β-enamino diketone instead of a simple 1,3-dicarbonyl can provide an additional level of control over the reaction's regiochemistry.[1][2] The nature of the enamine substituent and the reaction conditions can be fine-tuned to selectively produce different regioisomers.
FAQ 2: I am observing significant byproduct formation in my nitrile oxide cycloaddition. What are the likely side reactions and how can I minimize them?
A: The 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes is a powerful method for constructing isoxazole and isoxazoline rings.[5][6][7] However, the high reactivity of nitrile oxides, which are often generated in situ, can lead to several side reactions.
Underlying Causality: Nitrile Oxide Reactivity
The primary side reactions stem from the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide) or decomposition into other byproducts.[8] The method of nitrile oxide generation can also introduce impurities. Common methods include the dehydrohalogenation of hydroxymoyl chlorides and the oxidation of aldoximes.[9]
Troubleshooting Workflow
The following workflow can help diagnose and mitigate common side reactions in nitrile oxide cycloadditions.
Caption: Troubleshooting workflow for nitrile oxide cycloadditions.
Experimental Protocol: Minimizing Furoxan Formation
This protocol is designed to minimize the dimerization of the nitrile oxide by maintaining a low instantaneous concentration.
-
Setup: In a three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve your alkyne or alkene dipolarophile in a suitable solvent (e.g., DCM, THF).
-
Reagent Preparation: In the dropping funnel, prepare a solution of the nitrile oxide precursor (e.g., aldoxime and an oxidant like PIFA, or a hydroxymoyl chloride) and the reagent for its generation (e.g., a base like triethylamine).[10]
-
Slow Addition: Over a period of 1-2 hours, add the contents of the dropping funnel to the vigorously stirred solution of the dipolarophile at the optimal reaction temperature (this may range from 0 °C to room temperature).
-
Monitoring: Monitor the reaction by TLC or LC-MS to ensure the consumption of the starting materials.
-
Workup: Upon completion, proceed with the standard aqueous workup and purification.
FAQ 3: My isoxazole product seems to be decomposing during workup or purification. What could be the cause?
A: While the isoxazole ring is generally considered aromatic and stable, it possesses a labile N-O bond that can be susceptible to cleavage under certain conditions.[5][11] Decomposition during workup or purification often points to unintended exposure to harsh pH conditions, particularly basic environments.
Underlying Causality: Ring Stability
The stability of the isoxazole ring is highly pH-dependent.
-
Acidic Conditions: Most isoxazoles are relatively stable in acidic media.[12] However, strong acid catalysis can lead to degradation at elevated temperatures.
-
Neutral Conditions: Generally stable.
-
Basic Conditions: The isoxazole ring is most vulnerable under basic conditions. Base-catalyzed ring opening is a known degradation pathway, especially for 3-unsubstituted isoxazoles.[13][14] The rate of this decomposition is also temperature-dependent, increasing significantly at higher temperatures.[14]
Troubleshooting Protocol: Preserving Your Product
Step 1: pH-Neutral Workup
-
Avoid using strong bases like NaOH or KOH for extractions. Opt for milder bases like saturated sodium bicarbonate (NaHCO₃) solution and use it sparingly.
-
If your reaction was run under basic conditions, neutralize the reaction mixture carefully with a mild acid (e.g., saturated ammonium chloride solution or dilute HCl) to a pH of ~7 before extraction.
Step 2: Mindful Purification
-
Chromatography: When performing silica gel chromatography, be aware that standard silica gel can be slightly acidic. While generally safe for most isoxazoles, highly sensitive derivatives might benefit from using deactivated or neutral silica gel. Avoid using alumina, which can be basic and may cause degradation on the column.
-
Distillation: If your product is volatile, be cautious with high temperatures during distillation, as this can accelerate degradation, especially if any basic impurities are present.
Step 3: Storage
-
Store your purified isoxazole in a cool, dark place. For long-term storage, consider keeping it under an inert atmosphere (N₂ or Ar).
FAQ 4: I am seeing unexpected ring-opened products. What reaction conditions favor isoxazole ring cleavage?
A: The cleavage of the isoxazole N-O bond is not just a degradation pathway but also a powerful synthetic strategy to unmask functional groups like β-amino enones, 1,3-dicarbonyls, or γ-amino alcohols.[5][11] Understanding the conditions that promote this cleavage is key to either avoiding it or exploiting it.
Underlying Causality: Mechanisms of Ring Opening
Several mechanisms can lead to the opening of the isoxazole ring.
Caption: Major pathways for isoxazole ring cleavage.
-
Reductive Cleavage: This is a common method for synthetically useful ring opening. Catalytic hydrogenation (e.g., using H₂ with Raney Nickel or Palladium on carbon) cleaves the N-O bond to initially yield a β-amino enone.[11] Further reduction can lead to a γ-amino alcohol. Other reducing agents like iron in the presence of ammonium chloride can also be effective.[15]
-
Base-Catalyzed Cleavage: Strong bases can deprotonate the C3 or C5 position, initiating a ring-opening cascade. For 3-unsubstituted isoxazoles, deprotonation at C3 is often the first step, leading to N-O bond scission.[13] This pathway can yield various products, including β-ketonitriles.
-
Transition Metal-Catalyzed Opening: Certain transition metals, such as iron(III) or ruthenium(II), can catalyze the cleavage of the isoxazole ring, often proceeding through a nitrene intermediate.[16] This strategy is used in cascade reactions to construct other heterocyclic systems like pyrroles and pyridines.[16]
Preventative Measures
If ring opening is an unwanted side reaction, carefully review your reaction and workup conditions:
-
Avoid Reductive Conditions: Be mindful of reagents that can act as reducing agents, even if not explicitly intended for that purpose.
-
Control Basicity: As detailed in FAQ 3, strictly control the pH, especially avoiding strong bases and elevated temperatures.
-
Metal Contamination: Ensure your glassware is clean and that reagents are free from catalytic amounts of transition metal impurities that could trigger unintended ring opening.
References
-
Joo, H. & Lin, L. S. (2010). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunimode. ResearchGate. Available at: [Link]
-
Kanemasa, S. (1986). Synthetic reactions using isoxazole compounds. Science and Technology of Energetic Materials. Available at: [Link]
-
Reddy, G. S. et al. (2024). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. Available at: [Link]
-
Puglisi, G. et al. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-7. Available at: [Link]
-
Behera, M. et al. (2020). Iron‐Promoted Reductive Ring‐Opening and Isomerization Reactions of C4‐Alkynylisoxazoles Leading to 2‐Alkynylenaminones and Polysubstituted Furans. ResearchGate. Available at: [Link]
-
da Silva, A. L. et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]
-
da Silva, A. L. et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from b-enamino diketones. RSC Publishing. Available at: [Link]
-
Joo, H. & Lin, L. S. (2010). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]
-
Vitória, M. et al. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
da Silva, A. L. et al. (2018). Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine. ResearchGate. Available at: [Link]
-
Kumar, V. et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
-
Reddy, P. V. G. et al. (2020). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules. Available at: [Link]
-
Sharma, P. et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]
-
Dou, G-L. et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Zhang, X. et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]
-
YouTube. (2019). synthesis of isoxazoles. YouTube. Available at: [Link]
-
Kumar, A. et al. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Sciforum. (2017). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available at: [Link]
-
Chikkula, K. V. et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Mlostoń, G. & Heimgartner, H. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. Available at: [Link]
-
Hanson, P. R. et al. (2003). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. Available at: [Link]
-
Dou, G-L. et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. Available at: [Link]
-
Huisgen, R. (1963). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. Angewandte Chemie International Edition in English. Available at: [Link]
-
ResearchGate. (2016). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Available at: [Link]
-
Zhang, X. et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
-
Vitória, M. et al. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2021). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Gessner, V. H. & Kairies, M. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition. Available at: [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]
-
Gessner, V. H. & Kairies, M. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Refubium. Available at: [Link]
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Challenges of Polar Amine Compound Purification
Welcome to the Technical Support Center for Polar Amine Compound Purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique and often frustrating challenges associated with purifying polar amine compounds. The basic nature of the amino group, combined with the high polarity of these molecules, frequently leads to problematic interactions with traditional silica-based chromatography media, resulting in issues like poor peak shape, low recovery, and difficulty in achieving baseline separation.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address these specific issues. The information presented here is grounded in established scientific principles and backed by field-proven insights to ensure you can develop robust and reliable purification methods.
Part 1: Troubleshooting Guides
This section is dedicated to tackling the most common problems encountered during the purification of polar amine compounds using liquid chromatography.
Issue 1: Severe Peak Tailing in Reversed-Phase HPLC
Symptom: Your chromatogram shows peaks with a pronounced asymmetry, where the back of the peak is much broader than the front. This is a classic sign of peak tailing, which can compromise resolution and lead to inaccurate quantification.[2]
Root Cause Analysis:
Peak tailing for basic compounds like polar amines in reversed-phase HPLC is often caused by secondary interactions between the positively charged (protonated) amine group and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[2][3] This interaction is a form of ion-exchange that leads to a mixed-mode retention mechanism, causing some analyte molecules to be retained longer than others, resulting in a "tail."[4]
dot
Sources
Technical Support Center: Optimizing Reaction Conditions for Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the isoxazole scaffold in their work. Isoxazoles are a cornerstone heterocyclic motif in pharmaceuticals and agrochemicals, making mastery of their synthesis critical.
This document moves beyond standard protocols to provide a deeper understanding of the underlying principles governing the most common synthetic routes. We will address frequent challenges in a direct question-and-answer format, offering solutions grounded in mechanistic insight and field-proven experience. Our goal is to empower you to not just follow a recipe, but to troubleshoot and optimize your reactions with confidence.
Section 1: Core Synthesis Methodologies
Two highly versatile and widely adopted methods for constructing the isoxazole ring are:
-
[3+2] Cycloaddition of Nitrile Oxides and Alkynes: This is a powerful convergent approach where a nitrile oxide (the 1,3-dipole) reacts with an alkyne (the dipolarophile) to form the isoxazole ring in a single step.[1][2] The primary challenge lies in the management of the nitrile oxide, a transient species that must be generated in situ.[3]
-
Condensation of 1,3-Dicarbonyls with Hydroxylamine: A classic and robust method involving the reaction of a β-dicarbonyl compound (or its equivalent) with hydroxylamine.[4][5] This pathway is often straightforward but can present challenges related to regioselectivity when using unsymmetrical dicarbonyls.[6]
The following sections will dissect the common issues encountered in both methodologies.
Section 2: Troubleshooting Guide & FAQs
This section is structured to address the most pressing experimental issues.
Problem Category: Low Yields & Reaction Inefficiency
Q1: My 1,3-dipolar cycloaddition is giving a low yield. What are the primary causes and how can I improve it?
A1: Low yields in this reaction are most frequently traced back to the stability and reactivity of the nitrile oxide intermediate.
-
Causality: Nitrile oxides are high-energy, transient species. Their primary unproductive pathway is dimerization to form stable furoxans (1,2,5-oxadiazole-2-oxides).[7][8] This dimerization is a second-order process, meaning its rate increases exponentially with the concentration of the nitrile oxide. If the cycloaddition with your alkyne is slow, dimerization will dominate.[9]
-
Troubleshooting Steps:
-
Control Nitrile Oxide Concentration: The most effective strategy is to generate the nitrile oxide slowly in situ in the presence of the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired bimolecular cycloaddition over dimerization.[10] If using the popular De Sarlo or Mukaiyama methods (dehydration of primary nitroalkanes), add the dehydrating agent (e.g., phenyl isocyanate) or base portion-wise.[11]
-
Check Your Precursor & Generation Method: The classic method involves dehydrohalogenation of a hydroximoyl chloride with a base like triethylamine (Et₃N).[12] Ensure the hydroximoyl chloride is pure and dry. Alternative "greener" methods, like the oxidation of aldoximes with reagents such as chloramine-T, N-chlorosuccinimide (NCS), or Oxone, can be highly efficient and avoid the preparation of the hydroximoyl chloride intermediate.[3][13][14]
-
Increase Dipolarophile Concentration: Use a slight excess (1.1-1.5 equivalents) of the alkyne. According to Le Châtelier's principle, this will push the equilibrium towards the product and increase the rate of the productive cycloaddition relative to the dimerization side reaction.[7]
-
Optimize Temperature: While higher temperatures can increase the rate of cycloaddition, they can also accelerate decomposition and dimerization.[7] Attempt the reaction at room temperature first. If it is sluggish, gently heat to 40-60 °C. Avoid aggressive heating unless necessary.
-
Q2: The condensation reaction between my 1,3-dicarbonyl and hydroxylamine is slow or incomplete. What parameters should I adjust?
A2: This reaction is typically robust, so sluggishness often points to issues with pH, intermediates, or activation.
-
Causality: The reaction proceeds through initial nucleophilic attack of hydroxylamine on one of the carbonyls to form an oxime or a 5-hydroxyisoxazolidinone intermediate, followed by cyclization and dehydration.[4][5][15] The pH of the medium is critical; the hydroxylamine needs to be in its free base form (NH₂OH) to be nucleophilic, but the final dehydration step is acid-catalyzed.
-
Troubleshooting Steps:
-
pH Control is Key: When using hydroxylamine hydrochloride (NH₂OH·HCl), a base must be added to liberate the free nucleophile. Using a buffered system or a base like sodium acetate, pyridine, or sodium carbonate is common.[5][16] The optimal pH is often weakly acidic to neutral (pH 4-7) to balance the need for a free nucleophile with the acid-catalyzed dehydration.
-
Solvent Choice: Protic solvents like ethanol or methanol are standard as they effectively solvate the intermediates. For stubborn substrates, running the reaction in a higher-boiling solvent like acetic acid can be effective, as it acts as both the solvent and the acid catalyst for the final dehydration step.
-
Activate the Carbonyl: For less reactive dicarbonyls, converting them to a more reactive equivalent can be beneficial. For example, using β-enamino diketones can offer milder reaction conditions and provide excellent regiochemical control.[6]
-
Problem Category: Poor Regioselectivity
Q3: I'm getting a mixture of 3,5- and 3,4-disubstituted isoxazoles from my cycloaddition. How can I control this?
A3: Regioselectivity in 1,3-dipolar cycloadditions is a classic challenge governed by frontier molecular orbital (FMO) theory, as well as sterics.[1][17]
-
Causality: The reaction regiochemistry depends on the alignment of the highest occupied molecular orbital (HOMO) of one component with the lowest unoccupied molecular orbital (LUMO) of the other. The favored regioisomer arises from the interaction with the smallest HOMO-LUMO energy gap. Generally, for terminal alkynes, the larger orbital coefficient on the nitrile oxide's oxygen atom prefers to align with the larger coefficient on the substituted carbon of the alkyne.
-
Electronic Control: Electron-withdrawing groups on the alkyne typically favor the formation of 5-substituted isoxazoles.
-
Steric Control: Bulky substituents on both the nitrile oxide and the alkyne will orient to minimize steric clash, often leading to the 3,5-disubstituted product.
-
-
Troubleshooting & Control Strategies:
-
Use Copper Catalysis: The copper(I)-catalyzed cycloaddition of terminal alkynes and in situ generated nitrile oxides (from aldoximes) is highly regioselective, almost exclusively yielding 3,5-disubstituted isoxazoles.[11] This is a reliable method for ensuring a single regioisomer.
-
Modify Electronic Properties: If possible, alter the electronic nature of the substituents. For example, using an alkynyliodide has been shown to provide excellent regioselectivity.[11]
-
Leverage Sterics: Employ a bulky protecting group or substituent near the reaction center on either the nitrile oxide precursor or the alkyne to sterically direct the cycloaddition to a single isomer.
-
Q4: My reaction of an unsymmetrical 1,3-dicarbonyl with hydroxylamine gives a mixture of regioisomers. How can I direct the outcome?
A4: This is a common problem when, for example, a β-ketoester is used. The hydroxylamine can react with either the ketone or the ester carbonyl first, leading to two different isoxazole products.[15]
-
Causality: The selectivity is determined by the relative electrophilicity of the two carbonyl carbons. Ketones are generally more electrophilic and react faster than esters. However, the initial adduct can be in equilibrium, and the final product ratio is often determined by the thermodynamics of the cyclization and dehydration steps.[6][15]
-
Control Strategies:
-
Modify Reaction Conditions: The choice of solvent and the use of additives can direct the regioselectivity. For instance, using a Lewis acid like BF₃ can activate a specific carbonyl group.[6] Varying the pH can also influence which intermediate is favored.[15]
-
Use a Pre-functionalized Substrate: A highly reliable method is to use a substrate where the two carbonyls have been differentiated. Reacting a β-enamino ketone or a vinylogous ester with hydroxylamine provides excellent regiochemical control, as the initial attack of the hydroxylamine is directed to the ketone carbonyl.[6][18]
-
Section 3: Key Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Isoxazole Synthesis
This protocol is adapted from the work of Fokin and coworkers and provides high yields of 3,5-disubstituted isoxazoles.[11]
-
To a stirred solution of the terminal alkyne (1.0 mmol) and the aldoxime (1.2 mmol) in a 1:1 mixture of t-BuOH/H₂O (10 mL), add sodium ascorbate (0.2 mmol, 20 mol%).
-
Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 10 mol%) in water (1 mL).
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted isoxazole.
Protocol 2: Classic Condensation of a 1,3-Diketone
This is a general procedure for the synthesis of isoxazoles from symmetrical 1,3-diketones.
-
Dissolve the 1,3-diketone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.2 mmol) followed by sodium acetate (1.5 mmol).
-
Heat the mixture to reflux (approx. 78 °C) and stir for 2-6 hours. Monitor the reaction by TLC.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water (50 mL) and stir. The product will often precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. If no solid forms, extract the aqueous mixture with dichloromethane (3 x 25 mL).
-
The crude product can be recrystallized from ethanol or purified by column chromatography.
Section 4: Data & Optimization Tables
Table 1: Comparison of Common Nitrile Oxide Generation Methods
| Method | Precursor | Reagents/Conditions | Advantages | Disadvantages | Reference(s) |
| Dehydrohalogenation | Hydroximoyl Chloride | Et₃N or other non-nucleophilic base | Well-established, reliable | Precursor must be synthesized separately; can be unstable | [12][19] |
| Oxidation (NCS/NBS) | Aldoxime | N-Chlorosuccinimide or N-Bromosuccinimide, Base | One-pot from stable aldoxime | Stoichiometric halogenated waste | [9][13] |
| Oxidation (Oxone) | Aldoxime | Oxone, NaCl, Na₂CO₃, in MeCN/H₂O | "Green" reagents, mild conditions, broad scope | Requires aqueous conditions, may affect sensitive substrates | [3][20] |
| Dehydration (Mukaiyama) | Primary Nitroalkane | Phenyl isocyanate, Et₃N | Good for aliphatic nitrile oxides | Isocyanate reagent is toxic | [11] |
Section 5: Mechanistic & Workflow Diagrams
Below are simplified diagrams illustrating the core transformations and a logical troubleshooting workflow.
Caption: Mechanism of 1,3-dipolar cycloaddition.
Caption: Pathway for isoxazole synthesis from 1,3-dicarbonyls.
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Isoxazole synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 14. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nanobioletters.com [nanobioletters.com]
- 17. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
Technical Support Center: Degradation Pathways of Isoxazole-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. This guide is designed to provide in-depth, field-proven insights into the stability and degradation of this versatile heterocyclic motif. The isoxazole ring, while generally aromatic and stable, possesses a labile N-O bond that makes it susceptible to specific degradation pathways.[1][2] Understanding these pathways is critical for developing stable drug formulations, elucidating metabolic fate, and predicting environmental persistence.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the challenges you may encounter during your experimental work.
Section 1: Foundational Concepts & Forced Degradation Strategy
Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a drug substance.[3][4] These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing to identify potential degradation products and pathways.[5][6]
Question: I am starting a project with a new isoxazole-containing drug candidate. How should I design my initial forced degradation study?
Answer: A systematic forced degradation study is essential to map the chemical liabilities of your molecule. The goal is not necessarily to achieve complete degradation but to generate a representative profile of potential degradants (typically aiming for 5-20% degradation).[7] Your strategy should encompass the primary degradation mechanisms.
A well-designed study will segregate the effects of hydrolysis, oxidation, photolysis, and thermolysis. This allows you to understand the specific vulnerabilities of your compound and develop a stability-indicating analytical method.
Below is a typical workflow for a comprehensive forced degradation study.
Caption: Workflow for a systematic forced degradation study.
Section 2: Hydrolytic Degradation
The susceptibility of the isoxazole ring to hydrolysis is highly dependent on pH, temperature, and the substitution pattern on the ring.[1]
Question: My isoxazole compound is showing significant degradation in my aqueous formulation at a slightly basic pH. What is the likely mechanism?
Answer: This is a classic issue with many isoxazole derivatives. The isoxazole ring is notably more labile under basic conditions, which can catalyze the cleavage of the weak N-O bond.[1] This process often results in a ring-opening reaction to form a cyanoenol or related species.
A prime example is the drug Leflunomide, which is a prodrug that undergoes base-catalyzed ring-opening to its active α-cyanoenol metabolite, A771726.[8][9] The stability of Leflunomide is dramatically influenced by both pH and temperature, as summarized in the table below.
Table 1: pH and Temperature-Dependent Stability of Leflunomide [9]
| Temperature | pH | Apparent Half-Life (t½) |
|---|---|---|
| 25°C | 4.0 | Stable |
| 25°C | 7.4 | Stable |
| 25°C | 10.0 | ~6.0 hours |
| 37°C | 4.0 | Stable |
| 37°C | 7.4 | ~7.4 hours |
| 37°C | 10.0 | ~1.2 hours |
This data clearly illustrates that the combination of physiological temperature (37°C) and basic pH significantly accelerates degradation. The mechanism involves deprotonation at a carbon adjacent to the ring nitrogen, followed by elimination and cleavage of the N-O bond.[8]
Caption: Generalized base-catalyzed hydrolytic ring-opening of isoxazoles.
Experimental Protocol: Forced Hydrolysis Study
-
Preparation of Solutions: Prepare solutions of your compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).
-
Incubation: Place aliquots of each solution in sealed vials and incubate them in a temperature-controlled bath (e.g., 60°C). Include a control sample stored at 4°C.
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the acidic and basic samples to halt the reaction before analysis. For the acidic sample, add an equivalent amount of 0.1 M NaOH, and for the basic sample, add 0.1 M HCl.
-
Analysis: Analyze all samples, including the control, using a validated stability-indicating HPLC-UV or LC-MS method to quantify the parent compound and detect degradation products.
Section 3: Photodegradation
Many isoxazole-containing compounds are sensitive to UV light. The weak N-O bond is again the point of vulnerability, but the pathway is distinct from hydrolysis.[10]
Question: I am observing a new peak in my HPLC chromatogram with the same mass as my parent compound after accidental exposure of my samples to sunlight. What could be happening?
Answer: You are likely observing photoisomerization. Under UV irradiation (especially at wavelengths around 254 nm), the isoxazole ring can absorb energy, leading to the cleavage of the N-O bond.[10][11] This often results in a rearrangement to a more stable oxazole isomer via a transient azirine intermediate.[1][10] Since an oxazole is an isomer of the isoxazole, it will have the identical mass, which explains your LC-MS observation.
This phenomenon is not just a degradation nuisance; it is actively being harnessed for applications in chemoproteomics and photoaffinity labeling, where the light-activated isoxazole can form covalent bonds with target proteins.[12][13]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isoxazole - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for 1,3-Dipolar Cycloaddition Reactions
Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful class of reactions for the synthesis of five-membered heterocycles.[1][2] As a concerted pericyclic reaction, the [4π + 2π] cycloaddition of a 1,3-dipole with a dipolarophile offers a versatile and stereospecific route to complex molecular architectures.[3][4] However, like any sophisticated chemical transformation, it can present challenges.
This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your 1,3-dipolar cycloaddition experiments. We will move beyond simple procedural lists to explain the why behind each recommendation, grounded in established mechanistic principles.
Core Principles: The Mechanism of 1,3-Dipolar Cycloaddition
Understanding the reaction mechanism is the first step to effective troubleshooting. The 1,3-dipolar cycloaddition is a concerted process where the 4π electrons of the 1,3-dipole and the 2π electrons of the dipolarophile interact through a six-electron, aromatic-like transition state to form two new sigma bonds simultaneously.[2][4] This concerted nature is why the reaction is stereospecific, with the stereochemistry of the dipolarophile being retained in the product.[1][3]
Caption: General mechanism of a 1,3-dipolar cycloaddition reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems in 1,3-dipolar cycloaddition reactions, providing a logical workflow for diagnosis and resolution.
Issue 1: Low or No Yield
A common frustration is the failure to obtain the desired product in a satisfactory yield. This can stem from a variety of factors, from the stability of your starting materials to suboptimal reaction conditions.
Caption: A workflow diagram for troubleshooting low yield.
Step-by-Step Protocol:
-
Assess Reactant Stability and Purity:
-
1,3-Dipole Instability: Many 1,3-dipoles, such as nitrile oxides and azomethine ylides, are highly reactive and can be unstable.[5][6] It is often advantageous to generate these species in situ. For example, nitrile oxides can be generated from oximes or hydroximoyl chlorides, and azomethine ylides can be formed via thermal ring-opening of aziridines or by condensation of an α-amino acid with an aldehyde or ketone.[3][6][7] If you are using an isolated 1,3-dipole, confirm its integrity and proper storage.
-
Dipolarophile Purity: Ensure the dipolarophile is pure and devoid of any inhibitors or contaminants that could quench the reaction.[5]
-
-
Optimize Reaction Conditions:
-
Solvent Choice: While the rate of some concerted cycloadditions is only slightly affected by solvent polarity, others show a significant dependence.[1] Polar solvents may accelerate reactions with polar transition states.[5] It is advisable to screen a range of solvents with varying polarities. Recent studies also highlight the benefits of "green" solvents like ionic liquids or even water, which can sometimes lead to remarkable rate accelerations due to hydrophobic effects.[6][8]
-
Temperature: Reaction rates are temperature-dependent. If the reaction is sluggish at room temperature, gentle heating may be necessary.[5] Conversely, excessive heat can cause decomposition of the reactants or the desired product. A systematic temperature screen is recommended. For thermally sensitive substrates, conducting the reaction at a lower temperature for a longer period might be beneficial.
-
Concentration: Slow reaction rates can be a consequence of low reactant concentrations. Consider increasing the concentration of the limiting reagent.
-
-
Consider Catalysis:
-
Lewis Acid Catalysis: The addition of a Lewis acid catalyst (e.g., Cu(I), Zn(OTf)₂, Ag(I) complexes) can dramatically increase the reaction rate.[5][9] Lewis acids function by coordinating to the dipolarophile, which lowers its LUMO energy and accelerates the reaction.[5][10] This is particularly effective for the famous copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[11][12][13]
-
Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric 1,3-dipolar cycloadditions.[9]
-
| Parameter | Recommendation | Rationale |
| Solvent | Screen toluene, THF, CH₃CN, DMF, water, ionic liquids.[5][6] | Polarity can influence transition state energy; hydrophobic effects in water can accelerate the reaction.[6][8] |
| Temperature | Screen from 0 °C to reflux temperature of the solvent. | Balances reaction rate against thermal stability of reactants and products.[5] |
| Concentration | Start at 0.1 M and increase to 1.0 M if necessary. | Higher concentration increases the probability of molecular collisions. |
| Catalyst | For CuAAC, use CuSO₄/Sodium Ascorbate or Cu(I) salts. For others, screen Lewis acids like Zn(OTf)₂.[5][9][14] | Catalysts lower the activation energy of the reaction.[15][16] |
Issue 2: Poor Regio- or Stereoselectivity
When using unsymmetrical reactants, the formation of multiple regioisomers or diastereomers is a common challenge.[1] Selectivity is dictated by a delicate balance of electronic and steric factors.[1][2]
The regioselectivity of 1,3-dipolar cycloadditions can often be predicted by FMO theory.[17] The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The smaller the HOMO-LUMO energy gap, the faster the reaction.[3][17] The regioselectivity is determined by the alignment of the orbital coefficients of the interacting atoms. The new bonds form between the atoms with the largest orbital coefficients.[1]
There are three types of 1,3-dipolar cycloadditions based on FMO interactions:[1][18]
-
Type I (Normal Electron Demand): Dominated by the HOMO(dipole)-LUMO(dipolarophile) interaction. This is common when the dipolarophile has electron-withdrawing groups.[2][17]
-
Type II (Inverse Electron Demand): Controlled by the LUMO(dipole)-HOMO(dipolarophile) interaction. This occurs when the dipolarophile bears electron-donating groups.[17][19]
-
Type III: Both interactions are energetically similar, often leading to poor regioselectivity.
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. 1,3 dipolar cycloaddition Reactions | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 12. MOF-Derived Cu@N-C Catalyst for 1,3-Dipolar Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Theory of 1,3-dipolar cycloadditions: distortion/interaction and frontier molecular orbital models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-Z Guide to Overcoming Regioisomer Formation in Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions. Isoxazoles are a cornerstone in medicinal chemistry, forming the core of drugs ranging from anti-inflammatories to antibiotics.[1][2] However, their synthesis is frequently complicated by the formation of regioisomeric mixtures, which reduces the yield of the desired product, complicates purification, and can lead to inconsistent biological data.[1][2]
This guide provides in-depth, field-proven insights into the common challenges of regioisomer formation and offers robust, evidence-based solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) on Isoxazole Regioisomerism
Q1: What are the primary synthetic routes to isoxazoles and which are most susceptible to regioisomer formation?
A1: There are two principal, and highly versatile, methods for synthesizing the isoxazole ring, both of which can suffer from a lack of regiocontrol if not properly managed:
-
[3+2] Cycloaddition (Huisgen Cycloaddition): This is a powerful reaction involving a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[3][4] When an unsymmetrical alkyne is used, the nitrile oxide can add in two different orientations, leading to a mixture of 3,4- and 3,5-disubstituted isoxazoles. Thermal, uncatalyzed versions of this reaction are particularly prone to yielding mixtures.[5]
-
Condensation of 1,3-Dicarbonyls with Hydroxylamine: Known as the Claisen isoxazole synthesis, this is one of the oldest and most direct methods.[1][2][6] However, if the 1,3-dicarbonyl compound is unsymmetrical, hydroxylamine can attack either carbonyl group, leading to two different regioisomeric isoxazoles.[1][2] This approach can also be limited by harsh reaction conditions and poor selectivity.[1][2]
Q2: Why is controlling regioisomer formation so critical in a drug development context?
A2: In drug development, the precise three-dimensional structure of a molecule dictates its biological activity. Regioisomers, while having the same molecular formula, have different structures where substituents are placed at different positions on the isoxazole ring. This seemingly small difference can lead to vastly different pharmacological profiles:
-
Binding Affinity: One isomer might fit perfectly into the binding pocket of a target protein, while the other may not fit at all.
-
Toxicity: An undesired regioisomer could be toxic or have off-target effects.
-
Pharmacokinetics: Properties like absorption, distribution, metabolism, and excretion (ADME) can differ significantly between isomers.
-
Regulatory Hurdles: Regulatory agencies like the FDA require drug substances to be highly pure and well-characterized. A difficult-to-separate isomeric mixture can be a significant barrier to approval.
Therefore, controlling regioselectivity is not just about maximizing yield; it is fundamental to ensuring the safety, efficacy, and reproducibility of a potential therapeutic agent.
Part 2: Troubleshooting Guide for 1,3-Dipolar Cycloadditions
This is the most common scenario where regioselectivity becomes a challenge. The outcome of the reaction between a nitrile oxide (R-C≡N⁺-O⁻) and a terminal alkyne (R'-C≡C-H) is highly dependent on reaction conditions.
Q3: My thermal [3+2] cycloaddition is yielding a roughly 1:1 mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I selectively synthesize the 3,5-isomer?
A3: This is a classic problem in Huisgen cycloadditions. The lack of selectivity arises from the similar energy levels of the two possible transition states. To decisively favor the 3,5-disubstituted product, the most robust and widely adopted strategy is to switch from a thermal reaction to a Copper(I)-catalyzed nitrile oxide-alkyne cycloaddition (Cu-NOAC) .[5][7]
Causality—The "Why": The mechanism shifts from a concerted pericyclic reaction to a stepwise process. The copper(I) catalyst first coordinates with the terminal alkyne to form a copper acetylide intermediate.[5] This intermediate then reacts with the nitrile oxide in a way that is highly biased, both sterically and electronically, to furnish the 3,5-disubstituted isoxazole with exceptional regioselectivity.[5]
Experimental Protocol: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via in situ Nitrile Oxide Generation
This one-pot protocol is efficient and avoids isolating the often-unstable nitrile oxide intermediate.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol), the aldoxime precursor (1.2 mmol), and a copper source such as CuSO₄·5H₂O (0.05 mmol, 5 mol%).
-
Solvent: Add a solvent system, often aqueous t-BuOH or a deep eutectic solvent like a choline chloride:urea mixture.[8]
-
In situ Nitrile Oxide Generation: Add an oxidant like Chloramine-T (1.5 mmol) or N-chlorosuccinimide (NCS) to the mixture.[8][9] This will oxidize the aldoxime in situ to the corresponding nitrile oxide.
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate (3 x 15 mL). Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3,5-disubstituted isoxazole.
Q4: I need to synthesize the 3,4-disubstituted isoxazole, but copper catalysis gives me the wrong isomer. What should I do?
A4: To reverse the regioselectivity and obtain the 3,4-disubstituted isomer, you must use a different catalytic system. Ruthenium(II) catalysts are known to promote the formation of the 3,4-disubstituted regioisomer from terminal alkynes and nitrile oxides.[5][7]
Causality—The "Why": Ruthenium catalysts operate through a different mechanistic pathway than copper. While the exact mechanism is complex, it is believed to involve the formation of a ruthenium-vinylidene intermediate which alters the mode of addition of the nitrile oxide, favoring the transition state that leads to the 4-substituted product. This provides a complementary regiochemical outcome to the copper-catalyzed methods.[7]
Troubleshooting Workflow: Metal-Catalyzed Cycloadditions
Caption: Decision workflow for catalyst selection in [3+2] cycloadditions.
Part 3: Troubleshooting Guide for 1,3-Dicarbonyl Condensations
Q5: My reaction of an unsymmetrical 1,3-dicarbonyl with hydroxylamine is giving a mixture of regioisomers. How can I control the outcome?
A5: Regiocontrol in this classic synthesis hinges on exploiting the subtle differences in reactivity between the two carbonyl groups. The key parameters to adjust are pH and the use of activating agents or modified substrates .[1][10]
Causality—The "Why": The reaction proceeds via initial formation of an oxime at one of the carbonyls, followed by cyclization and dehydration.[6] The more electrophilic carbonyl will react preferentially with hydroxylamine. You can influence this electrophilicity:
-
pH Control: Under acidic conditions, the ketone carbonyl is more readily protonated and activated towards nucleophilic attack than an ester carbonyl, directing the reaction.[10] Conversely, under neutral or basic conditions, the inherent reactivity difference between the two carbonyls dictates the outcome.
-
Lewis Acids: A Lewis acid like Boron Trifluoride Etherate (BF₃·OEt₂) can selectively coordinate to and activate one carbonyl group over the other, providing excellent regiochemical control.[1]
-
Substrate Modification: Converting one of the carbonyls into a less reactive enamine or enol ether effectively "protects" it, directing the initial attack of hydroxylamine to the remaining, more reactive carbonyl.[1][2]
Table 1: Influence of Reaction Conditions on Regioselectivity
| Starting Material | Reagents & Conditions | Major Regioisomer | Rationale | Reference |
| Aryl β-ketoester | NH₂OH·HCl, Acidic pH | 3-Aryl-5-alkoxycarbonylisoxazole | Acid protonates the more basic ketone, making it more electrophilic. | |
| β-Enamino diketone | NH₂OH·HCl, BF₃·OEt₂ , CH₂Cl₂ | 3,4-Disubstituted isoxazole | BF₃ acts as a Lewis acid, activating the ketone carbonyl for cyclization. | [1][2] |
| β-Enamino diketone | NH₂OH·HCl, Pyridine , EtOH | 4,5-Disubstituted isoxazole | Pyridine acts as a base, favoring a different cyclization pathway. | [1][2] |
Part 4: Advanced Strategies for Regiocontrol
Q6: Are there any general strategies, like using directing groups, to ensure high regioselectivity?
A6: Yes. When standard methods fail, a directing group strategy can be highly effective. This involves temporarily installing a group on your dipolarophile (the alkyne or alkene) that forces the cycloaddition to proceed with a single, predictable orientation.
A powerful example is the use of a vinylphosphonate bearing a leaving group .[11]
Causality—The "Why": In this strategy, a vinylphosphonate with a leaving group (like a bromine atom) is used as the dipolarophile. The nitrile oxide adds with a defined regiochemistry. Following the cycloaddition, the leaving group is eliminated, and the phosphonate can be removed or transformed, yielding a single regioisomer of the desired isoxazole. This multi-step, one-pot sequence provides excellent control where simpler methods might fail.[11][12]
Mechanism Diagram: Catalyst-Controlled Regioselectivity
Caption: Contrasting outcomes of thermal vs. metal-catalyzed cycloadditions.
References
-
Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]
-
Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Triazoles and Isoxazoles. Journal of the American Chemical Society. Available at: [Link]
-
Nagajyothi, G., et al. (2015). Synthesis of 3,5-disubstituted isoxazole. ResearchGate. Available at: [Link]
-
Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry. Available at: [Link]
-
Makarov, A., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. Available at: [Link]
-
Heaney, F. (2012). Nitrile Oxide/Alkyne Cycloadditions. MURAL - Maynooth University Research Archive Library. Available at: [Link]
-
Lin, B., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Yadav, V., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]
-
Padwa, A., et al. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
ResearchGate. (2018). Regioselective Synthesis of Isoxazole and 1,2,4-Oxadiazole-Derived Phosphonates via [3+2] Cycloaddition. Available at: [Link]
-
Sharma, P., & Kumar, A. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]
-
Andrzejak, M., et al. (2010). Synthesis and transformations of isoxazole-3- and -5-carboxylates. Part 1. Synthesis of ethyl 3-aryl-5-carboxyisoxazoles. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Heaney, F. (2017). Nitrile Oxide/Alkyne Cycloadditions – A Credible Platform for Synthesis of Bioinspired Molecules by Metal-Free Molecular Clicking. MURAL - Maynooth University Research Archive Library. Available at: [Link]
-
Sharpless, K. B., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Available at: [Link]
-
Organic Chemistry Portal. Click Chemistry. Available at: [Link]
-
Kumar, A., et al. (2013). Nucleoside and nucleotide analogues by catalyst free Huisgen nitrile oxide–alkyne 1,3-dipolar cycloaddition. Organic & Biomolecular Chemistry. Available at: [Link]
-
YouTube. (2019). synthesis of isoxazoles. Available at: [Link]
-
Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available at: [Link]
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Nucleoside and nucleotide analogues by catalyst free Huisgen nitrile oxide–alkyne 1,3-dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine
Welcome to the technical support guide for the purification of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine. As a molecule featuring a basic primary amine, its purification via standard silica gel column chromatography presents specific, yet manageable, challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, providing field-proven insights and troubleshooting solutions in a direct question-and-answer format. Our focus is on explaining the causality behind experimental choices to ensure reproducible success.
Compound Characteristics at a Glance
Understanding the physicochemical properties of this compound is the first step toward developing a robust purification strategy. Its key feature is the primary amine (pKa estimated to be around 9-10), which dictates its behavior on common stationary phases.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | PubChem[1] |
| Molecular Weight | 188.23 g/mol | PubChem[1] |
| Appearance | Solid / White powder | Sigma-Aldrich, HENAN NEW BLUE CHEMICAL[2] |
| Key Functional Group | Primary Amine (-CH₂NH₂) | PubChem[1] |
| Chemical Nature | Basic | Inferred from amine group |
Troubleshooting Guide
This section addresses the most common issues encountered during the column chromatography of this compound and similar basic compounds.
Question 1: My compound is streaking severely on the silica TLC plate and I'm getting broad, tailing peaks from my column. Why is this happening and how can I fix it?
Answer: This is the most frequent issue when purifying organic amines on standard silica gel.[3]
-
The Cause (Acid-Base Interaction): Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic primary amine group of your compound undergoes a strong acid-base interaction with these silanols. This interaction is often strong enough to cause your compound to bind almost irreversibly, leading to significant tailing (streaking) as the eluent struggles to displace it.[3] In severe cases, the compound may not elute at all.
-
The Solutions:
-
Mobile Phase Modification (The Competing Base Method): The most common and effective solution is to add a small amount of a competing base to your mobile phase.[4] This base will "neutralize" the acidic silanol sites, minimizing their interaction with your target compound.
-
Recommended Modifier: Triethylamine (TEA) is the standard choice. Start by adding 0.5-2% TEA to your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).
-
Alternative: Ammonium hydroxide can also be used, particularly in highly polar solvent systems like DCM/MeOH.[5] A common mixture is 80:18:2 DCM:MeOH:NH₄OH for very polar amines.[5]
-
-
Choosing an Alternative Stationary Phase: If mobile phase modification is insufficient or undesirable, changing the stationary phase is the next logical step.
-
Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The stationary phase is covalently modified with amino groups, creating a basic surface that repels the amine compound and prevents the problematic acid-base interaction, often resulting in sharp, symmetrical peaks with simple eluents like Hexane/Ethyl Acetate.[3][5]
-
Alumina (Neutral or Basic): Alumina is less acidic than silica and can be a good alternative. Ensure you use neutral or basic alumina, as acidic alumina will present the same problems.[5]
-
-
Below is a troubleshooting workflow for peak tailing issues.
Caption: Troubleshooting workflow for peak tailing.
Question 2: My compound won't move from the baseline on the TLC plate, even in 20% Methanol/Dichloromethane. What should I do?
Answer: This indicates that your compound is highly polar and/or is strongly adsorbed to the stationary phase.
-
The Cause: The combination of the polar isoxazole ring and the protonated (and thus highly polar) amine group makes the molecule bind very strongly to the polar silica gel. The solvent system is not polar enough to elute it.
-
The Solutions:
-
Increase Mobile Phase Polarity Drastically: You may need a significantly more polar system.
-
Add a Base: First, ensure you have a base like TEA or NH₄OH in your eluent, as described in Question 1. This is critical. An un-neutralized amine will stick to the baseline regardless of solvent polarity.
-
Increase Methanol Concentration: Gradually increase the percentage of methanol. A system of 80:18:2 DCM:MeOH:NH₄OH is a powerful eluent for very polar amines.[5]
-
-
Switch to Reversed-Phase (RP) Chromatography: If your compound is too polar for normal-phase, reversed-phase is an excellent alternative.[5]
-
Principle: In RP chromatography, the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Polar compounds elute earlier.
-
Method: To increase retention of your basic amine on a C18 column, the mobile phase pH should be adjusted to be about two units above the amine's pKa, keeping it in its more hydrophobic, free-base form.[4] Using a mobile phase of water/acetonitrile with 0.1% TEA can be a very effective strategy.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for developing a TLC method for this compound? A good starting point is 50% Ethyl Acetate in Hexane, with 1% Triethylamine (TEA) added. Spot your compound and see where it runs. If it stays at the baseline, increase the polarity by switching to a Dichloromethane/Methanol system (e.g., 95:5 DCM:MeOH with 1% TEA). Adjust the solvent ratio until you achieve an Rf value of 0.2-0.4 for optimal separation on a column.[6]
Q2: How do I remove the triethylamine (TEA) from my purified fractions? Since TEA is volatile (boiling point ~89 °C), it can often be removed by co-evaporation with a lower-boiling solvent. After pooling your fractions, concentrate them on a rotary evaporator. Add a solvent like dichloromethane or toluene and evaporate again. Repeating this process 2-3 times is usually sufficient to remove most of the TEA.
Q3: My compound seems to be decomposing on the column. How can I check for this and prevent it? The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[6]
-
Stability Test (2D TLC): Spot your crude material on a TLC plate. After running the plate in the first dimension, let it dry completely, then turn it 90 degrees and run it again in the same solvent system. If you see spots that are not on the 45-degree diagonal, it indicates that decomposition occurred on the plate, which is a strong predictor of decomposition on a column.[6]
-
Prevention: If your compound is acid-sensitive, deactivating the silica by pre-treating it with a base or switching to a less acidic stationary phase like alumina or Florisil is recommended.[6]
Q4: Is it better to load my sample wet or dry? Dry loading is often superior, especially if your compound has limited solubility in the starting mobile phase.[7] Dissolving the sample in a strong solvent and loading it directly can lead to band broadening and poor separation.
-
Dry Loading Method: Dissolve your crude product in a suitable solvent (e.g., methanol or DCM). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully layer this powder on top of your packed column.[7]
Standard Purification Protocol: Normal-Phase Chromatography
This protocol assumes a standard silica gel column and a mobile phase modified with triethylamine.
Materials and Reagents:
-
Crude this compound
-
Silica gel (flash grade, 230-400 mesh)
-
Solvents: Ethyl Acetate, Hexane (or Dichloromethane, Methanol) - HPLC grade
-
Triethylamine (TEA)
-
Glass chromatography column
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes/flasks
Step-by-Step Methodology:
-
Develop TLC Method:
-
Find a solvent system that gives your target compound an Rf of 0.2-0.4 and separates it from impurities. Crucially, add 0.5-1% TEA to this solvent system. A common starting point is 70:30:1 Hexane:EtOAc:TEA.
-
-
Prepare the Column:
-
Slurry Packing: In a beaker, mix silica gel with your initial, low-polarity mobile phase (e.g., 90:10:1 Hexane:EtOAc:TEA) to form a consistent slurry.
-
Packing: Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, avoiding air bubbles. The final packed silica bed should be flat.
-
Equilibration: Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated.
-
-
Load the Sample (Dry Loading Recommended):
-
Dissolve the crude material in a minimal amount of a polar solvent (e.g., DCM).
-
Add silica gel (approx. 2x the mass of your crude product) and evaporate the solvent until a dry powder is formed.
-
Carefully add the dry-loaded sample to the top of the silica bed. Add a thin layer of sand on top to prevent disturbance.
-
-
Elute and Collect Fractions:
-
Carefully add your mobile phase to the column.
-
Begin eluting the column using gentle air pressure, maintaining a consistent flow rate. Do not let the column run dry.[7]
-
Collect fractions of a consistent volume.
-
If using a gradient, slowly and systematically increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate).
-
-
Monitor Fractions:
-
Use TLC to analyze the collected fractions. Spot every few fractions on a TLC plate.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain your pure product.
-
-
Isolate the Product:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent and TEA using a rotary evaporator. Co-evaporation with DCM or toluene may be necessary to remove residual TEA.
-
Place the final product under high vacuum to remove any remaining solvent traces.
-
Experimental Workflow Diagram:
Caption: Workflow for column chromatography purification.
References
- Benchchem.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- PubChem. This compound.
- Biotage. (2023). Is there an easy way to purify organic amines?.
- Reddit. (2022). Chromotography with free amines?. r/chemhelp.
- Biotage. (2023).
- University of Rochester, Department of Chemistry.
- ChemistryViews. (2012).
- Sigma-Aldrich. This compound AldrichCPR.
- SIELC Technologies.
- HENAN NEW BLUE CHEMICAL CO.,LTD. This compound , 97%.
- Science Forums. (2011).
- Beilstein Journals. (Supporting Information). Experimental and theoretical investigations into the stability of cyclic aminals.
- Beilstein Journals. (Supporting Information).
- Soc. Chim. It. (1989). ON THE NITRATION OF 5-PHENYL- AND 3-METHYL-5-PHENYLISOXAZOLES.
Sources
- 1. This compound | C11H12N2O | CID 2776151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newblue.lookchem.com [newblue.lookchem.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Stability of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine in Solution
Welcome to the technical support center for (5-Methyl-3-phenyl-4-isoxazolyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, we provide troubleshooting advice and frequently asked questions (FAQs) based on established principles of organic and medicinal chemistry.
Introduction
This compound is a chemical compound with the molecular formula C₁₁H₁₂N₂O[1]. Like many isoxazole-containing molecules, it holds potential for various research applications due to its structural motifs, which are found in numerous biologically active compounds[2][3][4][5]. However, the stability of this compound in solution can be a critical factor for obtaining reliable and reproducible experimental results. This guide will help you navigate potential stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The compound's isoxazole ring and methylamine group can be susceptible to acid or base-catalyzed hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to ultraviolet (UV) or even ambient light can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents may lead to oxidative degradation of the molecule.
-
Solvent: The choice of solvent can impact stability, with protic solvents potentially participating in degradation reactions.
Q2: I am observing a decrease in the concentration of my stock solution of this compound over time. What could be the cause?
A2: A decrease in concentration suggests that the compound is degrading. The most likely culprits are hydrolysis, photolysis, or thermal degradation. To troubleshoot this, consider the following:
-
Storage Conditions: Are you storing the solution at an appropriate temperature and protected from light? For long-term storage, solutions should typically be kept at low temperatures (e.g., -20°C or -80°C) in amber vials or wrapped in aluminum foil.
-
Solvent Purity: Impurities in the solvent, such as peroxides in aged ethers, can initiate degradation.
-
pH of the Solution: If your solvent is not buffered, its pH could be contributing to degradation.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the structure of this compound, several degradation pathways are plausible. A primary concern is the hydrolytic cleavage of the isoxazole ring, particularly under acidic conditions, which can lead to the formation of a β-dicarbonyl compound and hydroxylamine. The methylamine group could also undergo oxidation.
Troubleshooting Guide
Issue 1: Unexpected Peaks in HPLC Analysis
If you observe additional, unexpected peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram, it is likely that your compound is degrading.
Troubleshooting Steps:
-
Analyze a freshly prepared sample: This will serve as your baseline (t=0) and help you determine if the degradation is occurring during sample preparation or analysis.
-
Conduct a forced degradation study: To identify the nature of the degradation products, you can intentionally stress your sample under various conditions. This will help you develop a stability-indicating analytical method.[6]
| Stress Condition | Typical Protocol | Potential Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2-8 hours | Cleavage of the isoxazole ring |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 2-8 hours | Ring opening or other base-catalyzed reactions |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the methylamine or other parts of the molecule |
| Thermal Degradation | Heat solution at 60-80°C for 48 hours | General decomposition |
| Photostability | Expose solution to a light source (as per ICH Q1B guidelines) | Photolytic cleavage or rearrangement[7][8] |
dot
Caption: A typical workflow for a forced degradation study.
Issue 2: Inconsistent Results in Biological Assays
Inconsistent results in biological assays can often be traced back to the instability of the test compound.
Troubleshooting Steps:
-
Use freshly prepared solutions: Whenever possible, prepare solutions of this compound immediately before use.
-
Assess stability in your assay media: The pH and components of your cell culture or assay buffer could be affecting the compound's stability. Incubate the compound in the assay media for the duration of your experiment and then analyze it by HPLC to check for degradation.
-
Consider the pKa of the methylamine group: The methylamine group will be protonated at physiological pH. This can affect its solubility and interaction with other components in your assay.
Potential Degradation Pathway: Acid-Catalyzed Hydrolysis
A likely degradation pathway for isoxazoles in acidic aqueous solutions is hydrolysis.[9] For this compound, this could proceed as follows:
dot
Caption: A plausible acid-catalyzed hydrolysis pathway.
Recommended Analytical Methods for Stability Testing
To properly assess the stability of this compound, a validated stability-indicating analytical method is crucial.
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating the parent compound from its degradation products. A reversed-phase C18 column with a gradient elution of water (with formic acid or ammonium acetate) and acetonitrile or methanol is a good starting point.[10][11]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of isolated degradation products.
Storage Recommendations
To minimize degradation, solutions of this compound should be:
-
Stored at low temperatures: -20°C for short-term storage and -80°C for long-term storage.
-
Protected from light: Use amber vials or wrap containers in aluminum foil.
-
Prepared in appropriate solvents: Use high-purity, degassed solvents. If possible, prepare stock solutions in a non-protic solvent like DMSO or DMF and dilute into aqueous buffers immediately before use.
References
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754–757. Retrieved from [Link]
-
Park, K. (n.d.). Assay and Stability Testing. Kinam Park. Retrieved from [Link]
-
Separation Science. (2024, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. IJSDR. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved from [Link]
-
Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. PMC. Retrieved from [Link]
-
Fisher Scientific. This compound, 97%, Thermo Scientific. Retrieved from [Link]
-
PubMed. (1963). [5-METHYL-3-PHENYL-4-ISOXAZOLYL PENICILLIN (OXACILLIN) AND ITS MICROBIOLOGICAL INVESTIGATION]. Retrieved from [Link]
-
Al-Mawsawi, L. Q., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. Retrieved from [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2024). MDPI. Retrieved from [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2023). ResearchGate. Retrieved from [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
ResearchGate. (2022). Examples of some isoxazole-containing bioactive compounds and drugs. Retrieved from [Link]
-
Georganics. (5-Methyl-3-isoxazolyl)methylamine - High purity. Retrieved from [Link]
-
Fisher Scientific. (5-Methyl-3-isoxazolyl)methylamine, 97+%, Thermo Scientific. Retrieved from [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
-
PubChem. (5-Phenylisoxazol-3-yl)methylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
Sources
- 1. This compound | C11H12N2O | CID 2776151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. ijsdr.org [ijsdr.org]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Overcoming Poor Solubility of Isoxazole Derivatives in Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for one of the most common hurdles in preclinical research: the poor aqueous solubility of isoxazole derivatives. Isoxazole-containing compounds are a cornerstone of modern medicinal chemistry, appearing in numerous drugs and clinical candidates due to their versatile biological activities.[1][2] However, their often rigid and lipophilic nature can lead to significant challenges in obtaining reliable and reproducible data from in vitro assays.
This document is designed to be a practical, field-proven resource. We will move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions to overcome solubility-related obstacles in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns researchers face when working with isoxazole derivatives.
Q1: Why do so many of my isoxazole derivatives exhibit poor aqueous solubility?
The solubility challenge with isoxazole derivatives is rooted in their chemical structure. The isoxazole ring itself is a polar heterocyclic system.[3] However, the substituents attached to this core, which are crucial for defining a compound's pharmacological activity, are often large, aromatic, and lipophilic.[1][4] This creates a molecule with poor overall aqueous solubility due to:
-
High Crystal Lattice Energy: The planar, aromatic nature of many derivatives promotes strong intermolecular π-π stacking in the solid state. This creates a highly stable crystal lattice that is difficult for water molecules to break apart and solvate.[5]
-
Hydrophobicity: The addition of non-polar functional groups required for target binding increases the compound's lipophilicity, leading to unfavorable interactions with the polar water environment. More than 40% of new chemical entities (NCEs) are practically insoluble in water, making this a widespread issue.[6]
Q2: What are the immediate signs of solubility issues in my assay?
Solubility problems can manifest in several ways, often leading to misleading or entirely incorrect results. Be vigilant for these red flags:
-
Visible Precipitation: This is the most obvious sign. You might see a cloudy suspension, crystals, or a film on the surface of your assay plates or tubes after adding your compound (which is typically dissolved in an organic solvent like DMSO) to the aqueous assay buffer.[5]
-
Inconsistent and Non-Reproducible Data: If you observe high variability between replicate wells or between experiments run on different days, poor solubility is a likely culprit. The actual concentration of the dissolved, active compound is fluctuating.[5]
-
A "Flattened" Dose-Response Curve: The response may increase with concentration up to a point and then plateau abruptly. This indicates that you have reached the solubility limit of the compound in the assay medium. Any additional compound added is simply precipitating out and is not available to interact with the target.
-
Low Perceived Potency: If a compound is precipitating, its effective concentration is much lower than its nominal concentration, making it appear less potent than it actually is.
Q3: What is the difference between thermodynamic and kinetic solubility, and which one matters for my assay?
Understanding this distinction is critical for assay development.
-
Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a solvent. It is determined by incubating the solid compound with the solvent for an extended period (e.g., 24 hours) until equilibrium is reached.[7]
-
Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (like DMSO) into an aqueous buffer. It reflects the compound's ability to stay in a supersaturated, metastable state before it precipitates.[7]
For most in vitro assays, kinetic solubility is the more relevant parameter. This is because experimental protocols almost always involve the rapid dilution of a DMSO stock into an aqueous medium. Your goal is to keep the compound in solution for the duration of the assay, even if it is in a thermodynamically unstable supersaturated state.[7]
Q4: I'm using 100% DMSO to make my stock solution, which dissolves my compound perfectly. Is that not enough?
While DMSO is an excellent solvent for creating high-concentration stock solutions, it does not guarantee solubility in your final aqueous assay buffer. This is a very common misconception. The problem arises when you dilute the DMSO stock into the buffer. The dramatic decrease in organic solvent concentration (typically to <1% DMSO) can cause the compound to crash out of solution. The final concentration of your compound must be below its kinetic solubility limit in the final assay buffer, not the stock solvent.
Part 2: Troubleshooting Guides & Experimental Protocols
When faced with a poorly soluble isoxazole derivative, a systematic approach is the key to success. This section provides a logical workflow and detailed protocols for common solubilization techniques.
Guide 1: A Systematic Workflow for Solubility Enhancement
Before attempting complex formulations, it is crucial to follow a logical troubleshooting sequence. Start with the simplest and most common methods and progress to more advanced techniques only if necessary. The following decision-making workflow provides a structured approach.
Caption: Decision-Making Workflow for Tackling Poor Solubility.
Guide 2: Optimizing Co-Solvent Systems
The simplest method to improve solubility is to modify the solvent environment by adding a water-miscible organic solvent, or "co-solvent".[8] This increases the solvent's capacity to dissolve hydrophobic compounds.
Causality: Co-solvents work by reducing the polarity of the aqueous medium. This lowers the energy penalty required to create a cavity in the solvent for the non-polar solute, thereby favoring dissolution.[9]
Protocol 1: Co-Solvent Screening
-
Prepare Stock Solutions: Create a high-concentration stock of your isoxazole derivative in 100% DMSO (e.g., 10-50 mM).
-
Select Co-solvents: Choose a panel of common, assay-compatible co-solvents. See Table 1 for suggestions.
-
Prepare Assay Buffers: Prepare your standard assay buffer containing increasing percentages of each co-solvent (e.g., 1%, 2%, 5%, 10% final concentration). Crucially, ensure your assay's biological components (enzymes, cells) can tolerate these concentrations.
-
Test Dilution: Add your DMSO stock to each co-solvent-modified buffer to achieve your desired final compound concentration.
-
Observe and Incubate: Visually inspect for precipitation immediately and again after a typical assay incubation period (e.g., 1-2 hours) at the relevant temperature. A nephelometry-based plate reader can be used for a more quantitative assessment of precipitation.
-
Select Optimal Condition: Choose the lowest concentration of co-solvent that maintains your compound in solution without negatively impacting assay performance.
Table 1: Common Co-solvents for Assay Development
| Co-Solvent | Typical Starting Concentration | Max Tolerated (Assay Dependent) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.5 - 1% | ~5% | Most common starting point. High concentrations can be toxic to cells. |
| Ethanol | 1 - 2% | ~10% | Good for many compounds, but can affect protein stability. |
| Polyethylene Glycol 400 (PEG-400) | 1 - 5% | ~20% | A less harsh solvent, often well-tolerated in cellular assays. |
| Propylene Glycol | 1 - 5% | ~15% | Similar properties to PEG-400. |
Guide 3: Leveraging pH for Ionizable Derivatives
If your isoxazole derivative contains an ionizable functional group (e.g., a basic amine or an acidic phenol/carboxylic acid), altering the pH of the assay buffer can dramatically increase solubility.[9]
Causality: According to the Henderson-Hasselbalch equation, adjusting the pH away from the compound's pKa increases the proportion of the ionized (charged) form. This charged species is almost always significantly more soluble in aqueous media than the neutral form.[9][10]
A Critical Warning: The isoxazole ring can be susceptible to chemical degradation, particularly base-catalyzed ring opening, at non-neutral pH.[11] One study on an isoxazole-containing naphthoquinone showed specific acid catalysis at pH < 3.5.[12] It is imperative to assess the stability of your specific compound at the tested pH over the course of your assay.
Protocol 2: pH-Dependent Solubility Profiling
-
Identify Ionizable Groups: Analyze the structure of your derivative to identify acidic or basic centers and estimate their pKa.
-
Prepare Buffers: Make a series of biologically compatible buffers across a relevant pH range (e.g., pH 5.0, 6.2, 7.4, 8.0).
-
Determine Kinetic Solubility: Add your compound from a DMSO stock to each buffer to a concentration where it precipitates in your standard pH 7.4 buffer.
-
Incubate and Measure: Incubate the samples for 1-2 hours. Centrifuge to pellet any precipitate. Measure the concentration of the compound remaining in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Assess Stability (Crucial): In parallel, incubate your compound in the buffers that showed good solubility. Analyze these samples by LC-MS at time zero and after the assay duration to check for the appearance of degradation products.
-
Select Optimal pH: Choose a pH that provides sufficient solubility while ensuring the compound remains chemically stable.
Guide 4: Advanced Solubilization with Cyclodextrins
When co-solvents and pH adjustment are insufficient or incompatible with your assay, cyclodextrins are a powerful alternative.[13]
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone. They have a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[14] Poorly soluble drugs can be encapsulated within this cavity, forming a "drug-CD inclusion complex." This complex has the water-soluble properties of the cyclodextrin exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and low toxicity.
Caption: Mechanism of Cyclodextrin Inclusion Complexation.
Protocol 3: Preparing a Drug-Cyclodextrin Solution
-
Prepare CD Stock Solution: Prepare a concentrated stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v). Gentle warming and stirring may be required to fully dissolve the cyclodextrin.
-
Add Drug to CD Solution: Add your solid isoxazole derivative directly to the HP-β-CD solution. Alternatively, add a highly concentrated DMSO stock of your drug to the CD solution while vortexing vigorously. The goal is to achieve a final DMSO concentration that is as low as possible.
-
Facilitate Complexation: Sonicate the mixture in a bath sonicator for 15-30 minutes and/or shake at room temperature for several hours to facilitate the formation of the inclusion complex.
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine Concentration: Accurately measure the concentration of the solubilized drug in the filtrate using a validated analytical method (e.g., HPLC-UV with a standard curve). This is your new, highly soluble stock solution.
-
Assay Compatibility Check: Perform a control experiment to ensure that the concentration of HP-β-CD used does not interfere with your assay's readout.
Part 3: Summary Troubleshooting Table
Table 2: Troubleshooting Common Assay Problems Related to Solubility
| Observed Problem | Probable Cause | Recommended Actions |
| Precipitate visible upon dilution into assay buffer. | The compound's final concentration exceeds its kinetic solubility in the assay medium. | 1. Reduce the final test concentration.[5]2. Implement a solubilization strategy: increase co-solvent, adjust pH, or use cyclodextrins.[6][16] |
| High variability in results; poor Z'-factor. | Inconsistent precipitation across the assay plate is leading to variable effective concentrations. | 1. Confirm solubility under final assay conditions (buffer, temperature, incubation time).2. Improve the mixing protocol upon compound addition.3. Adopt a robust solubilization method to ensure homogeneity.[5] |
| Dose-response curve plateaus unexpectedly. | The compound has reached its solubility limit; higher nominal concentrations do not increase the dissolved concentration. | 1. Determine the kinetic solubility limit and ensure the top concentration is below this value.2. Use a solubilization technique to increase the dynamic range of the assay. |
| Low compound recovery or mass balance in permeability assays (e.g., Caco-2). | The compound is adsorbing to plasticware or precipitating in the assay medium. | 1. Use low-binding plates.[17]2. Assess compound stability and solubility directly in the assay buffer.[17]3. Incorporate a solubilizer like HP-β-CD into the assay medium. |
References
-
Jadhav, N.R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. [Link]
-
Savjani, K.T., et al. (2012). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. International Journal of Pharmaceutical Investigation. [Link]
-
Homayun, B., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines. [Link]
-
Sharma, D., et al. (2019). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]
-
Pawar, P., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]
-
Solubility of Things. (n.d.). Isoxazole. [Link]
-
Sareen, S., et al. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Popovici, I., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
-
Beig, A., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Drug Discovery Technologies. [Link]
-
Sarría, B., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. [Link]
-
Al-Marri, A. (2013). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository. [Link]
-
Vasu, K., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Applied Pharmaceutics. [Link]
-
Pope, D.G., et al. (1998). pH and temperature stability of the isoxazole ring in leflunomide and its active metabolite A771726. Pharmaceutical Research. [Link]
-
Shinde, A. (2011). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Garg, A., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Longhi, M.R., & de Bertorello, M.M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences. [Link]
-
Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences. [Link]
-
Martis, G.J., & Gaonkar, S.L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
Martis, G.J., & Gaonkar, S.L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
Kumar, A., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]
-
Martis, G.J., & Gaonkar, S.L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
-
Kandefer-Szerszeń, M., et al. (2021). Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. International Journal of Molecular Sciences. [Link]
-
Rogoza, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences. [Link]
-
Wrona-Krol, E. (2022). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. [Link]
-
Roy, A., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. The Natural Products Journal. [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. benchchem.com [benchchem.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 9. jmpas.com [jmpas.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. humapub.com [humapub.com]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine and Structurally Related Isoxazole Analogs in Anticancer Applications
In the landscape of medicinal chemistry, the isoxazole scaffold stands out as a "privileged structure," consistently appearing in a diverse array of biologically active compounds.[1] Its unique electronic properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents.[2][3] This guide provides an in-depth, objective comparison of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine and a curated selection of its structural analogs, with a specific focus on their potential as anticancer agents. By examining experimental data and elucidating structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to inform future research and development efforts.
The Isoxazole Core: A Versatile Pharmacophore
The five-membered heterocyclic isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of numerous pharmaceuticals.[3] Its presence in a molecule can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.[1][3] The isoxazole moiety is found in a range of FDA-approved drugs, highlighting its clinical significance.[4] Furthermore, the isoxazole ring system is amenable to a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships to optimize biological activity.[2][3]
Featured Compound: this compound
This compound serves as the central point of our comparative analysis. This compound features a trisubstituted isoxazole ring with a methyl group at the 5-position, a phenyl group at the 3-position, and a methylamine substituent at the 4-position. While specific, direct comparative studies on this exact molecule are not extensively published, we can infer its potential activity by analyzing structurally similar compounds and general SAR trends for this class of molecules.
Comparative Analogs: A Focus on Anticancer Activity
To provide a meaningful comparison, we have selected a series of isoxazole analogs with reported anticancer activity. The selection is based on structural similarity to our featured compound, focusing on variations in the substitution pattern on the isoxazole and phenyl rings. The primary endpoint for comparison will be the in vitro cytotoxic activity against human cancer cell lines, typically expressed as the half-maximal inhibitory concentration (IC50).
The following table summarizes the cytotoxic activity of selected isoxazole analogs against various cancer cell lines. It is important to note that these results are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | This compound | - | Data not available | - |
| 2 | 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole | EAC | Significant inhibition | [5] |
| 3 | Isoxazole-carboxamide derivative 2d | HeLa | 18.62 | [6] |
| 4 | Isoxazole-carboxamide derivative 2e | Hep3B | ~23 | [6] |
| 5 | 3,5-disubstituted isoxazole derivative 15 | MCF7, HeLa | Significant inhibition | [7] |
EAC: Ehrlich Ascites Carcinoma
Structure-Activity Relationship (SAR) Insights
The analysis of the compiled data, alongside established knowledge of isoxazole chemistry, allows for the deduction of several structure-activity relationships:
-
Substitution at the 3- and 5-positions: The nature of the substituents at the 3- and 5-positions of the isoxazole ring is a critical determinant of anticancer activity. Aromatic and heteroaromatic groups are commonly found in active compounds.[5][7]
-
Role of the Phenyl Group: The substitution pattern on the phenyl ring at the 3-position can significantly modulate activity. The presence of electron-donating or electron-withdrawing groups can influence the electronic properties of the entire molecule and its interaction with biological targets.
-
The 4-Position Substituent: The methylamine group at the 4-position of our featured compound is a key feature. This basic amine can participate in hydrogen bonding and ionic interactions with target proteins, potentially contributing to its biological activity.
Caption: Hypothetical Structure-Activity Relationship (SAR) pathways for isoxazole analogs.
Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following is a detailed, step-by-step methodology for determining the in vitro anticancer activity of isoxazole derivatives using the widely accepted MTT assay.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well microtiter plates
-
This compound and analog stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the isoxazole compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for another 48 or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
The isoxazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. While direct comparative data for this compound is limited, analysis of its structural analogs suggests that this class of compounds holds significant promise. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications to optimize potency and selectivity.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of (isoxazolyl)methylamine derivatives. This would enable the establishment of a more definitive SAR and the identification of lead compounds for further preclinical development. Key areas of investigation should include:
-
Exploration of diverse substituents on the phenyl ring and at the 5-position of the isoxazole core.
-
Modification of the methylamine side chain to explore the impact on target binding and pharmacokinetic properties.
-
Elucidation of the mechanism of action of the most potent compounds to identify their cellular targets.
By leveraging the insights provided in this guide, the scientific community can accelerate the development of novel isoxazole-based therapeutics for the treatment of cancer.
References
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (URL not available)
- Application of Isoxazole-Containing Indole Derivatives in Cancer Cell Lines. BenchChem. (URL not available)
-
3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. (2015). Inflammation and Cancer. [Link]
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). Molecules. [Link]
- Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (URL not available)
- Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. (2024).
- Isoxazole derivatives as anticancer agents. (2024). ChemicalBook. (URL not available)
- A Technical Guide to the Discovery and Development of Novel Isoxazole Compounds as Anticancer Agents. (2025). BenchChem. (URL not available)
-
Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2015). Oncology Letters. [Link]
-
[5-METHYL-3-PHENYL-4-ISOXAZOLYL PENICILLIN (OXACILLIN) AND ITS MICROBIOLOGICAL INVESTIGATION]. (1963). Antibiotiki. [Link]
-
This compound. PubChem. [Link]
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (URL not available)
-
Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (2014). BioMed Research International. [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). Molecules. [Link]
-
Novel pentafluorosulfanyl-containing triclocarban analogs selectively kill Gram-positive bacteria. (2023). mSphere. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Pharmaceutical Negative Results. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. espublisher.com [espublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Isoxazole Synthesis: A Comparative Analysis
Introduction: The Enduring Significance of the Isoxazole Nucleus
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its prevalence in a wide array of FDA-approved drugs, such as the anti-inflammatory agent Parecoxib and the antibiotic Sulfamethoxazole, underscores its importance as a "privileged scaffold".[4][5] The isoxazole moiety's unique electronic properties and its ability to act as a bioisosteric replacement for other functional groups contribute to its therapeutic relevance.[3][6] Furthermore, isoxazoles serve as versatile synthetic intermediates, readily undergoing ring-opening reactions to provide valuable acyclic structures like β-hydroxyketones and β-aminoalcohols.[7]
This guide provides a comparative analysis of the most prominent and field-proven methods for isoxazole synthesis. We will delve into the mechanistic underpinnings of each approach, critically evaluate their advantages and limitations, and provide actionable experimental protocols for researchers in drug discovery and chemical development.
Method 1: The Workhorse - 1,3-Dipolar Cycloaddition of Nitrile Oxides
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is arguably the most widely employed and versatile method for constructing the isoxazole and isoxazoline rings, respectively.[8][9] This reaction, a classic example of a Huisgen cycloaddition, is prized for its high efficiency and functional group tolerance.[10]
Mechanism and Regioselectivity
The reaction proceeds via a concerted, pericyclic mechanism where the π systems of the 1,3-dipole (nitrile oxide) and the dipolarophile (alkyne) interact to form a five-membered ring in a single step.[9][10] A key consideration in this synthesis is regioselectivity. The reaction of a nitrile oxide with a terminal alkyne can, in principle, yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. Under thermal conditions, the reaction typically favors the formation of the 3,5-disubstituted isomer due to both steric and electronic factors.[11] However, achieving regiocontrol is a significant area of research, with metal-catalyzed variants offering powerful solutions.[12][13]
Generating the Nitrile Oxide: A Critical Choice
The nitrile oxide is a reactive intermediate that is typically generated in situ. The choice of precursor and generation method significantly impacts the reaction's scope and conditions.
-
Dehydrohalogenation of Hydroximoyl Chlorides: This is a classic method where a hydroximoyl chloride is treated with a base, such as triethylamine, to eliminate HCl and form the nitrile oxide. While effective, this method requires the pre-synthesis and handling of the hydroximoyl chloride precursor.
-
Oxidation of Aldoximes: A more direct and popular approach involves the oxidation of readily available aldoximes. A variety of oxidants can be employed, including sodium hypochlorite (bleach), hypervalent iodine reagents, and Oxone.[7][11][14][15] This method avoids the need for halogenated precursors.
-
Dehydration of Nitroalkanes: Primary nitroalkanes can be dehydrated to form nitrile oxides using reagents like phenyl isocyanate or the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride).[7] This method is particularly useful for constructing fused isoxazole ring systems through intramolecular cycloaddition.[7]
Intramolecular Nitrile Oxide Cycloaddition (INOC)
A powerful variant of this method is the Intramolecular Nitrile Oxide Cycloaddition (INOC), where the nitrile oxide and the alkyne (or alkene) are tethered within the same molecule.[7][11] This strategy is highly efficient for the construction of bicyclic and polycyclic systems containing a fused isoxazole or isoxazoline ring.[7] A notable advantage of the INOC reaction is that the constrained geometry can lead to the formation of otherwise difficult-to-access regioisomers, such as 3,4-disubstituted isoxazoles.[11]
Caption: Mechanism of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis.
Method 2: The Classic Approach - Condensation of β-Dicarbonyls with Hydroxylamine
One of the oldest and most direct methods for isoxazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, often referred to as the Claisen isoxazole synthesis.[4][16] This method is attractive due to the ready availability of the starting materials.
Mechanism and Regioselectivity Challenges
The reaction proceeds by the initial formation of a mono-oxime intermediate, followed by cyclization and dehydration to yield the isoxazole ring. The primary challenge of this method is the lack of regioselectivity.[4] An unsymmetrical 1,3-diketone can be attacked by the nitrogen of hydroxylamine at either of the two carbonyl carbons, leading to a mixture of regioisomeric isoxazoles.[17]
However, recent studies have shown that regiochemical control can be achieved by modifying the reaction conditions (e.g., solvent, pH, additives) or by using substrates with biased reactivity, such as β-enamino diketones.[4][16] For instance, the use of Lewis acids can activate one carbonyl group over the other, directing the initial nucleophilic attack.[4]
Caption: The regioselectivity challenge in the Claisen isoxazole synthesis.
Method 3: Modern Innovations - Transition Metal-Catalyzed Syntheses
Modern synthetic chemistry has seen the rise of transition metal catalysis as a powerful tool for constructing heterocyclic rings with high efficiency and selectivity.[1][2] Several metal-catalyzed methods for isoxazole synthesis have been developed, offering distinct advantages over classical approaches.
-
Copper-Catalyzed Cycloadditions: Copper(I) catalysts are widely used to promote the cycloaddition of in situ generated nitrile oxides with terminal alkynes.[13] This approach often provides excellent regioselectivity for the 3,5-disubstituted isoxazole and can be performed under mild, often aqueous, conditions.[13] Other copper-catalyzed methods involve the condensation of primary nitro compounds with alkynes or cascade reactions starting from alkynyl oxime ethers.[5][18]
-
Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in formal [3+2] cycloaddition reactions, for example, between N-sulfonyl-1,2,3-triazoles and isoxazoles to generate polysubstituted 3-aminopyrroles.[19] While this is a transformation of a pre-existing isoxazole, other rhodium-catalyzed routes to the isoxazole core itself exist, often involving rhodium carbenes.[20][21]
-
Gold-Catalyzed Cycloisomerizations: Gold catalysts, particularly AuCl₃, have been shown to effectively catalyze the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles in very good yields under mild conditions.[22]
These metal-catalyzed methods often exhibit high atom economy and can tolerate a broad range of functional groups, making them valuable for complex molecule synthesis.[18]
Method 4: Efficiency by Design - Domino and Multicomponent Reactions
Domino and multicomponent reactions (MCRs) represent a highly efficient and "green" approach to isoxazole synthesis, as they allow for the construction of complex molecules in a single pot by combining three or more starting materials.[23][24]
A notable example is the electrochemical four-component domino reaction for the assembly of 3,5-disubstituted isoxazoles.[23][24][25] This method avoids the need for pre-functionalized substrates and sacrificial chemical oxidants, using electricity as a sustainable redox equivalent.[24] Other innovative approaches include ultrasound-assisted multicomponent reactions in aqueous media, aligning with the principles of green chemistry.[26][27]
Comparative Summary of Isoxazole Synthesis Methods
| Method | Key Features | Advantages | Disadvantages | Typical Yields |
| 1,3-Dipolar Cycloaddition | Reaction of a nitrile oxide with an alkyne. | High versatility, good functional group tolerance, high yields, intramolecular variant (INOC) is powerful. | Regioselectivity can be an issue with unsymmetrical alkynes, nitrile oxides are reactive intermediates. | 80-97%[11] |
| Claisen Condensation | Reaction of a 1,3-dicarbonyl with hydroxylamine. | Readily available starting materials, operationally simple. | Often results in a mixture of regioisomers, can require harsh conditions. | Variable, can be low without regiocontrol.[4] |
| Transition Metal-Catalyzed | Use of Cu, Rh, Au, etc. to catalyze cycloadditions or cycloisomerizations. | High regioselectivity, mild reaction conditions, broad substrate scope, high atom economy. | Cost and toxicity of metal catalysts, potential for metal contamination in the product. | 63-94%[5][18] |
| Domino/Multicomponent | Multiple bond-forming reactions in a single pot. | High efficiency, atom economy, operational simplicity, often aligns with green chemistry principles. | Optimization can be complex, substrate scope may be limited. | Up to 97%[25] |
Experimental Protocols
Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via Copper(I)-Catalyzed [3+2] Cycloaddition
This protocol is adapted from a one-pot, three-step procedure utilizing a regioselective copper(I)-catalyzed cycloaddition.[13]
Materials:
-
Aldehyde (1.0 mmol)
-
Hydroxylamine hydrochloride (1.1 mmol)
-
Terminal alkyne (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol)
-
Sodium ascorbate (0.1 mmol)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.1 mmol) in a 1:1 mixture of t-BuOH and water (10 mL), add the terminal alkyne (1.0 mmol).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in water (1 mL).
-
Add the copper(II) sulfate pentahydrate (0.05 mmol) to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution. The copper(II) is reduced in situ to the active copper(I) catalyst.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.
Causality Behind Experimental Choices:
-
One-Pot Procedure: This approach enhances efficiency by avoiding the isolation of the intermediate oxime and nitrile oxide, which can be unstable.[13]
-
CuSO₄/Sodium Ascorbate: This combination is a classic "click chemistry" catalyst system for generating the active Cu(I) species in situ from the more stable Cu(II) salt. Sodium ascorbate is a mild reducing agent, and the reaction can be performed in the presence of air.[13]
-
t-BuOH/Water Solvent System: This solvent mixture is effective for dissolving both the organic substrates and the inorganic catalyst salts, facilitating a homogeneous reaction.[13]
Protocol 2: Ultrasound-Assisted, Catalyst-Free Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones
This protocol is based on a green chemistry approach that utilizes ultrasound irradiation in an aqueous medium.[27]
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde) (10 mmol)
-
β-ketoester (e.g., Ethyl acetoacetate) (10 mmol)
-
Hydroxylamine hydrochloride (10 mmol)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and hydroxylamine hydrochloride (10 mmol) in 20 mL of water.
-
Place the flask in an ultrasonic bath, ensuring the water level in the bath is similar to the level of the reaction mixture.
-
Irradiate the mixture with ultrasound (e.g., 40 kHz) at room temperature. Monitor the reaction by TLC. The reaction time is typically significantly shorter than conventional heating methods.
-
Upon completion, the solid product will often precipitate from the reaction mixture.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield the pure isoxazol-5(4H)-one.
Causality Behind Experimental Choices:
-
Ultrasound Irradiation: Acoustic cavitation generates localized high temperatures and pressures, which dramatically accelerates the reaction rate without the need for bulk heating, thus saving energy.[27]
-
Water as Solvent: Water is a green and safe solvent. Its use avoids the environmental and safety hazards associated with volatile organic solvents.[27]
-
Catalyst-Free: This method's ability to proceed without a catalyst simplifies the reaction setup and purification, improving the overall efficiency and cost-effectiveness.[27]
Caption: Comparison of experimental workflows for isoxazole synthesis.
Conclusion and Future Outlook
The synthesis of isoxazoles is a mature field with a rich history, yet it continues to evolve with the development of novel and more efficient methodologies. While the 1,3-dipolar cycloaddition of nitrile oxides remains a cornerstone, the challenges associated with regioselectivity have spurred the development of elegant transition metal-catalyzed solutions. Similarly, the classic Claisen condensation is being revitalized through modern approaches to control its regiochemical outcome.
Looking forward, the emphasis on green and sustainable chemistry will undoubtedly drive further innovation.[1][2][27] Multicomponent reactions, the use of benign solvents like water, and energy-efficient techniques such as ultrasound and microwave irradiation are poised to become increasingly mainstream.[2][26] For researchers and drug development professionals, a thorough understanding of the diverse synthetic toolkit available for isoxazole synthesis is essential for the efficient and strategic design of new chemical entities with therapeutic potential.
References
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Available at: [Link]
-
Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Royal Society of Chemistry. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. Available at: [Link]
-
Copper-Catalyzed Isoxazole Synthesis. Thieme. Available at: [Link]
-
Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Royal Society of Chemistry. Available at: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Institutes of Health (NIH). Available at: [Link]
-
Electrochemical assembly of isoxazoles via a four-component domino reaction. National Institutes of Health (NIH). Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (NIH). Available at: [Link]
-
One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. American Chemical Society. Available at: [Link]
-
Electrochemical assembly of isoxazoles via a four-component domino reaction. Semantic Scholar. Available at: [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]
-
Copper-Catalyzed Synthesis of Trisubstituted Isoxazoles via a Cascade Cyclization–Migration Process. American Chemical Society. Available at: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from b-enamino diketones. Royal Society of Chemistry. Available at: [Link]
-
Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine. ResearchGate. Available at: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. Inovine Meetings LLC. Available at: [Link]
-
Electrochemical synthesis of isoxazoles via a four-component domino reaction. ResearchGate. Available at: [Link]
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Construction of Isoxazole ring: An Overview. Biointerfaceresearch. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (NIH). Available at: [Link]
-
Rhodium(iii)-catalysed redox neutral alkylation of 3-arylbenzo[d]isoxazoles: easy access to substituted succinimides. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes. ResearchGate. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. Available at: [Link]
-
Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. Available at: [Link]
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health (NIH). Available at: [Link]
-
Electrochemical assembly of isoxazoles via a four-component domino reaction. Royal Society of Chemistry. Available at: [Link]
-
[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling. Taylor & Francis Online. Available at: [Link]
-
Van Leusen Reaction. NROChemistry. Available at: [Link]
-
Van Leusen Reaction. Organic Chemistry Portal. Available at: [Link]
-
Van Leusen reaction. Wikipedia. Available at: [Link]
-
A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. Wiley Online Library. Available at: [Link]
-
Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. Royal Society of Chemistry. Available at: [Link]
-
Rhodium(II)-Catalyzed Formal [3 + 2] Cycloaddition of N-Sulfonyl-1,2,3-triazoles with Isoxazoles: Entry to Polysubstituted 3-Aminopyrroles. American Chemical Society. Available at: [Link]
-
Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones. PubMed. Available at: [Link]
-
A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. National Institutes of Health (NIH). Available at: [Link]
-
Rhodium(III)-Catalysed Carboxylate-Directed C-H Functionalizations of Isoxazoles with Alkynes. ResearchGate. Available at: [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]
-
The rhodium carbene route to oxazoles: a remarkable catalyst effect. PubMed. Available at: [Link]
-
Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The rhodium carbene route to oxazoles: a remarkable catalyst effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isoxazole synthesis [organic-chemistry.org]
- 23. Electrochemical assembly of isoxazoles via a four-component domino reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. benchchem.com [benchchem.com]
Validating the Biological Activity of Novel Isoxazole Derivatives: A Comparative Guide for Drug Discovery Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its unique electronic configuration and metabolic stability make it a versatile framework for designing novel therapeutic agents.[1][2] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel isoxazole derivatives, comparing their performance against established standards through robust experimental data and detailed protocols.
A Strategic Approach to Biological Validation
The validation of a novel compound is a multi-tiered process. It begins with broad cytotoxicity screening and progressively narrows down to specific mechanistic assays based on the observed activities. This strategy ensures a thorough evaluation of the compound's potential while optimizing resource allocation.
Below is a visual representation of a logical workflow for validating the biological activity of novel isoxazole derivatives.
Caption: A logical workflow for the biological validation of novel isoxazole derivatives.
I. Anticancer Activity: A Comparative Analysis
Many isoxazole derivatives have emerged as promising anticancer agents, often acting through the induction of apoptosis and modulation of key signaling pathways.[2][3][6] A critical aspect of their evaluation is to compare their cytotoxic potency against established chemotherapeutic drugs like Doxorubicin and Cisplatin.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. The table below presents a comparative analysis of the IC50 values of representative isoxazole derivatives against standard anticancer drugs in various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) of Isoxazole Derivative | Reference Compound | IC50 (µM) of Reference Compound |
| Indole-3-isoxazole-5-carboxamides | 5a (3,4,5-trimethoxyphenyl moiety) | Huh7 (Liver) | 0.7 | Doxorubicin | Not specified in the same study |
| Indole-3-isoxazole-5-carboxamides | 5a | Mahlavu (Liver) | 1.5 | Doxorubicin | Not specified in the same study |
| 3-(4,5-dihydroisoxazol-5-yl)indoles | DHI1 (4a) | Jurkat (Leukemia) | 21.83 ± 2.35 | Cisplatin | Not specified in the same study |
| 3-(4,5-dihydroisoxazol-5-yl)indoles | DHI1 (4a) | HL-60 (Leukemia) | 19.14 ± 0.18 | Cisplatin | Not specified in the same study |
| 3,4-isoxazolediamide | Compound 2 | K562 (Leukemia) | 0.018 ± 0.00069 | - | - |
| Forskolin C1-isoxazole | Compound 14f | MCF-7 (Breast) | 0.5 | - | - |
Data compiled from multiple sources for illustrative purposes.[3][6][7][8]
Experimental Protocols for Anticancer Validation
1. Cytotoxicity Assessment: MTT and LDH Assays
The initial screening for anticancer activity involves assessing the general cytotoxicity of the novel compounds. The MTT assay measures metabolic activity, which is an indicator of cell viability, while the LDH assay quantifies membrane integrity by measuring the release of lactate dehydrogenase from damaged cells.[9][10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the isoxazole derivative and a standard drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
LDH Cytotoxicity Assay Protocol [10][12]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes and carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Reaction Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (background).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.
2. Apoptosis Induction: Annexin V and Caspase-3 Assays
To determine if cell death occurs via apoptosis, Annexin V staining and caspase-3 activity assays are employed. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while caspase-3 is a key executioner caspase in the apoptotic cascade.[2][13]
Annexin V-FITC Apoptosis Assay Protocol [13][14]
-
Cell Treatment: Treat cells with the isoxazole derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase-3 Colorimetric Assay Protocol [2][15]
-
Cell Lysis: Treat cells as described above, then lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Reaction: Incubate the cell lysate with a colorimetric caspase-3 substrate (e.g., DEVD-pNA).
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.
Signaling Pathway Analysis: The Role of PI3K/Akt and MAPK/ERK
Isoxazole derivatives often exert their anticancer effects by modulating critical signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[16][17][18][19] Western blotting can be used to assess the phosphorylation status of key proteins within these cascades.
Caption: Inhibition of the PI3K/Akt pathway by an isoxazole derivative.
II. Anti-inflammatory Activity: A Comparative Evaluation
Isoxazole derivatives have shown significant anti-inflammatory potential, often through the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[4][14][20] Their efficacy can be compared to well-known non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin and Celecoxib.
Comparative Anti-inflammatory Data
The following table showcases the in vitro inhibitory activity of isoxazole derivatives against COX-1 and COX-2 enzymes, with Celecoxib as a reference compound. A higher selectivity index (SI) for COX-2 is generally desirable to minimize gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Isoxazole C3 | 22.57 ± 0.13 | 0.93 ± 0.01 | 24.26 |
| Isoxazole C5 | 35.53 ± 0.15 | 0.85 ± 0.04 | 41.82 |
| Isoxazole C6 | 33.95 ± 0.12 | 0.55 ± 0.03 | 61.73 |
| Celecoxib (Standard) | >100 | 0.30 | >333 |
Data adapted from a study on novel isoxazole derivatives.[1]
Experimental Protocols for Anti-inflammatory Validation
1. Nitric Oxide Production: Griess Assay
Nitric oxide is a key inflammatory mediator produced by macrophages. The Griess assay is a simple colorimetric method to quantify nitrite, a stable and soluble breakdown product of NO.[21][22]
Griess Assay Protocol [21][23]
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production and co-treat with various concentrations of the isoxazole derivative or a standard (e.g., Indomethacin).
-
Supernatant Collection: After 24 hours, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
2. Pro-inflammatory Cytokine Measurement: ELISA
Cytokines like TNF-α and IL-6 play crucial roles in the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the levels of these cytokines in cell culture supernatants.[5][24]
ELISA Protocol for TNF-α and IL-6 [5][25]
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-6).
-
Sample Addition: Add cell culture supernatants (from LPS-stimulated and compound-treated macrophages) and standards to the wells.
-
Detection Antibody: Add a biotin-conjugated detection antibody.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB).
-
Stop Reaction: Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentration in the samples based on the standard curve.
Signaling Pathway Analysis: Targeting NF-κB
The NF-κB signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds, including some isoxazole derivatives, exert their effects by inhibiting the activation of NF-κB.
Caption: Inhibition of the NF-κB pathway by an isoxazole derivative.
III. Antimicrobial Activity: A Comparative Assessment
Isoxazole-containing compounds have a long history as antimicrobial agents.[5] Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains and comparing these values to standard antibiotics like Ciprofloxacin.
Comparative Antimicrobial Data
The following table provides a comparison of the MIC values of isoxazole derivatives and Ciprofloxacin against common Gram-positive and Gram-negative bacteria.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Isoxazole Derivative 1 | >225 | 28.1 |
| Isoxazole Derivative 2 | 56.2 | 28.1 |
| Ciprofloxacin (Standard) | <0.5 | <0.25 |
Data compiled from multiple sources for illustrative purposes.[11][15]
Experimental Protocols for Antimicrobial Validation
1. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] The broth microdilution method is a standard technique for determining MIC values.
Broth Microdilution MIC Protocol [16]
-
Compound Dilution: Prepare serial two-fold dilutions of the isoxazole derivative and a standard antibiotic (e.g., Ciprofloxacin) in a 96-well plate containing Mueller-Hinton broth.
-
Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
2. Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[1][4]
-
Subculturing: Following the MIC determination, take an aliquot from the wells that show no visible growth.
-
Plating: Spread the aliquot onto an agar plate that does not contain the test compound.
-
Incubation: Incubate the agar plate at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in bacterial colonies compared to the initial inoculum.
Conclusion
This guide provides a structured and comparative framework for the in vitro validation of novel isoxazole derivatives. By employing these detailed protocols and comparing the results against established standards, researchers can generate robust and reliable data to support the advancement of promising new therapeutic agents. The versatility of the isoxazole scaffold continues to offer exciting opportunities in drug discovery, and a rigorous validation process is paramount to unlocking its full potential.
References
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]
-
In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. MDPI. [Link]
-
Isoxazole Derivatives as Regulators of Immune Functions. MDPI. [Link]
-
Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]
-
IC 50 values of synthesized compounds, curcumin and doxorubicin obtained from SRB assay. ResearchGate. [Link]
-
Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. [Link]
-
An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways. MDPI. [Link]
-
In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PubMed Central. [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Research Square. [Link]
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Institutes of Health. [Link]
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review. [Link]
-
Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]
-
New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. ResearchGate. [Link]
-
Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. MDPI. [Link]
-
Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Publications. [Link]
-
Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. National Institutes of Health. [Link]
-
Synthesis of Novel Forskolin Isoxazole Derivatives With Potent Anti-Cancer Activity Against Breast Cancer Cell Lines. PubMed. [Link]
-
Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro. PubMed Central. [Link]
-
A novel isoxazole compound CM2-II-173 inhibits the invasive phenotype of triple-negative breast cancer cells. PubMed Central. [Link]
-
Anti-Inflammatory Indomethacin Analogs Endowed with Preferential COX-2 Inhibitory Activity. ResearchGate. [Link]
-
Western blot revealed the PI3K/AKT pathway and P53 protein expression... ResearchGate. [Link]
-
MAPK/ERK pathway. Wikipedia. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. [Link]
-
MAPK-ERK Signaling Pathway. Elabscience. [Link]
-
PI3K-Akt Signaling Pathway. GenScript. [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Royal Society of Chemistry. [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]
-
A new anti-inflammatory derivative of imidazole which is less ulcerogenic than indomethacin in rats. PubMed. [Link]
-
In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. Semantic Scholar. [Link]
-
Inhibition of the anti-apoptotic PI(3)K/Akt/Bad pathway by stress. PubMed Central. [Link]
-
New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. [Link]
-
Erk Signaling Pathway. Creative Diagnostics. [Link]
-
ERK/MAPK signalling pathway and tumorigenesis. PubMed. [Link]
-
Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis. PubMed Central. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression. Sino Biological. [Link]
-
PI3K-Akt signaling pathway. Cusabio. [Link]
-
PI3K/AKT Cell Signaling Pathway. Bio-Rad. [Link]
-
Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed. [Link]
-
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PubMed Central. [Link]
-
ELISA analysis of TNF-α and IL-6 cytokine production by THP-1... ResearchGate. [Link]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Cancer Institute. [Link]
Sources
- 1. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of novel forskolin isoxazole derivatives with potent anti-cancer activity against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. A novel isoxazole compound CM2-II-173 inhibits the invasive phenotype of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 19. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]
- 21. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ERK1/2/5 Signaling Interactive Pathway: Novus Biologicals [novusbio.com]
- 24. ijrrjournal.com [ijrrjournal.com]
- 25. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the In Vivo Efficacy of Isoxazole-Based Drug Candidates
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and rigid structure allow it to serve as a versatile pharmacophore, capable of engaging a wide array of biological targets. This has led to the development of numerous isoxazole-containing compounds with diverse therapeutic applications, including anti-inflammatory, anticancer, and anticonvulsant activities.[1][2] This guide provides a comparative analysis of the in vivo efficacy of prominent isoxazole-based drug candidates across key therapeutic areas, offering insights into their mechanisms of action and the experimental frameworks used to validate their performance.
Section 1: Isoxazoles in Oncology
The high metabolic demand of rapidly proliferating cancer cells makes them particularly vulnerable to agents that disrupt essential biosynthetic pathways.[3] Isoxazole-based compounds, particularly those inhibiting dihydroorotate dehydrogenase (DHODH), have emerged as a promising class of anticancer agents.[4][5][6]
Candidate 1: Leflunomide
Leflunomide is an immunomodulatory drug whose active metabolite, A77 1726 (teriflunomide), is a potent inhibitor of DHODH.[7][8][9] DHODH is a critical mitochondrial enzyme in the de novo pyrimidine synthesis pathway, which is essential for producing the building blocks of DNA and RNA.[4][5] By inhibiting this enzyme, Leflunomide effectively starves cancer cells of the pyrimidines required for proliferation, leading to cell cycle arrest and apoptosis.[8][9]
Mechanism of Action: DHODH Inhibition
Leflunomide's primary anticancer effect stems from its ability to deplete the intracellular pyrimidine pool.[7] This action induces cell cycle arrest, primarily at the G1 or S-phase, and triggers apoptosis.[8][9][10] Studies have shown that Leflunomide can suppress the growth of various tumors in vivo, including neuroblastoma, glioma, and lung adenocarcinoma.[7][8][10]
Signaling Pathway: DHODH Inhibition and Downstream Effects
Caption: Mechanism of Leflunomide via DHODH inhibition.
Candidate 2: Novel Isoxazole-Based HSP90 Inhibitors
Heat shock protein 90 (HSP90) is a molecular chaperone that is critical for the stability and function of numerous oncoproteins. Isoxazole-based compounds, such as NVP-AUY922, have been developed as potent HSP90 inhibitors.[11] These agents have shown promising in vivo efficacy in both solid and hematological tumors.[11]
Comparative In Vivo Efficacy in Oncology
| Drug Candidate | Target | Animal Model | Dose & Route | Key Efficacy Outcome | Reference |
| Leflunomide | DHODH | SCID mice with neuroblastoma xenografts | 40 mg/kg, oral gavage | Significant inhibition of tumor growth and development. | [8] |
| Leflunomide | DHODH | Nude mice with C6 glioma xenografts | 20 mg/kg/day, i.p. | Strong inhibition of tumor growth. | [7] |
| Indoluidin E | DHODH | Murine lung cancer xenograft model | Not specified | Suppressed tumor growth. | [6][12] |
| Compound 30 | HSP90 | Various solid & hematological tumors | Not specified | Favorable activity profile and tolerability. | [11] |
Experimental Protocol: Xenograft Tumor Model for Efficacy Assessment
This protocol provides a standardized workflow for evaluating the in vivo efficacy of an isoxazole-based anticancer agent using a human tumor xenograft model in immunocompromised mice.
Workflow: In Vivo Efficacy Study
Caption: Generalized workflow for an in vivo efficacy study.
Step-by-Step Methodology:
-
Animal Model: Use female athymic nude mice, 4-6 weeks old. Allow for a one-week acclimatization period.
-
Cell Line and Implantation: Culture a relevant human cancer cell line (e.g., H460 for lung cancer, C6 for glioma). Harvest cells and resuspend in a 1:1 mixture of media and Matrigel. Subcutaneously inject 1-5 x 10^6 cells into the right flank of each mouse.
-
Tumor Monitoring and Grouping: Monitor tumor growth using calipers. Once tumors reach an average volume of 100-150 mm³, randomize mice into a vehicle control group and one or more treatment groups.
-
Drug Formulation and Administration:
-
Treatment Group: Prepare the isoxazole drug candidate (e.g., Leflunomide) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Vehicle Control Group: Administer the vehicle alone.
-
Administer treatments daily via the determined route (e.g., oral gavage or intraperitoneal injection).[3]
-
-
Endpoint Analysis: Continue treatment for a predefined period (e.g., 21-28 days).[3] Measure tumor volume and mouse body weight 2-3 times per week. At the end of the study, euthanize the mice, excise the tumors, and weigh them.
Section 2: Isoxazoles in Neurology
The isoxazole scaffold is present in compounds that modulate neuronal signaling, making them candidates for treating neurological disorders like epilepsy.
Candidate: Benzo[d]isoxazole Derivatives (e.g., Z-6b)
Recent studies have focused on benzo[d]isoxazole derivatives as potent anticonvulsants.[13][14] The compound Z-6b, for instance, has shown significant efficacy in preclinical models of seizures.[13][14]
Mechanism of Action: Selective Sodium Channel Blockade
The primary mechanism for many anticonvulsants is the blockade of voltage-gated sodium channels.[13][14] Z-6b has been shown to act as a selective blocker of the NaV1.1 channel subtype.[13][14] This selectivity is crucial as it may lead to a better side-effect profile compared to non-selective sodium channel blockers.
Comparative In Vivo Efficacy for Anticonvulsant Activity
| Drug Candidate | Target | Animal Model | Test | Efficacy Outcome (ED₅₀) | Reference |
| Z-6b | NaV1.1 Channel | Mice | Maximal Electroshock (MES) | 20.5 mg/kg | [13][14] |
| Diazepam (Standard) | GABA-A Receptor | Rats | Pentylenetetrazol (PTZ) | 4 mg/kg (protective dose) | [15] |
| Phenytoin (Standard) | Sodium Channels | Mice | Maximal Electroshock (MES) | Standard drug showed 83.95% inhibition | [16] |
Experimental Protocol: Maximal Electroshock (MES) Induced Seizure Model
This model is a standard for screening potential anticonvulsant drugs.
-
Animal Model: Use Wistar albino rats or mice.[15]
-
Drug Administration:
-
Seizure Induction: One hour after drug administration, induce seizures using an electro-convulsiometer via ear clip electrodes. A typical stimulus is 150 mA for 0.2 seconds.[15]
-
Endpoint: Observe the animals and record the duration of the tonic hind limb extension phase of the seizure. A reduction in the duration or complete abolition of this phase indicates anticonvulsant activity.
Section 3: Isoxazoles as Anti-inflammatory Agents
The isoxazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).
Candidate: Valdecoxib
Valdecoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[17][18][19] Although withdrawn from the market due to cardiovascular concerns, its preclinical data provides an excellent example of the in vivo anti-inflammatory efficacy of isoxazole-based drugs.[17]
Mechanism of Action: Selective COX-2 Inhibition
Inflammation is mediated by prostaglandins, which are synthesized by COX enzymes. COX-1 is constitutively expressed and has housekeeping functions, while COX-2 is induced at sites of inflammation. By selectively inhibiting COX-2, Valdecoxib reduces the synthesis of inflammatory prostaglandins without affecting the protective functions of COX-1, theoretically leading to fewer gastrointestinal side effects than non-selective NSAIDs.[17]
In Vivo Efficacy in a Rat Model of Inflammation
In a rat paw edema model, Valdecoxib demonstrated an ED₅₀ of 5.9 mg/kg. In a more chronic adjuvant arthritis model, the ED₅₀ was even lower at 0.03 mg/kg, demonstrating marked potency.[18] Importantly, COX-1 activity was spared at doses significantly higher than the effective anti-inflammatory dose.[18]
Synthesis and Future Directions
The isoxazole scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The examples discussed herein—from the pyrimidine-starving anticancer effects of Leflunomide to the selective channel modulation of anticonvulsant benzo[d]isoxazoles—highlight the chemical versatility and biological significance of this heterocyclic core.
Future research will likely focus on:
-
Improving Selectivity: As demonstrated with NaV1.1-selective anticonvulsants, enhancing selectivity for specific enzyme isoforms or receptor subtypes is key to improving safety profiles.
-
Overcoming Resistance: In oncology, novel isoxazole derivatives that can circumvent known resistance mechanisms to existing therapies are of high interest.[20]
-
Novel Applications: The antimicrobial and antiviral potential of isoxazole derivatives is an expanding area of research, with studies showing efficacy against various pathogens.[2][21]
By leveraging established in vivo models and a deep understanding of molecular mechanisms, researchers can continue to unlock the therapeutic potential of isoxazole-based drug candidates to address unmet medical needs.
References
-
The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC. National Institutes of Health (NIH). [Link]
-
In vitro and in vivo antitumor activity of a novel immunomodulatory drug, leflunomide: mechanisms of action. PubMed. [Link]
-
Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. National Institutes of Health (NIH). [Link]
-
ANTI-CONVULSANT ACTIVITY OF CERTAIN NOVEL ISOXAZOLE DERIVATIVES. SlideShare. [Link]
-
Antiepileptic Activity of Novel Isoxazole Derivatives. International Journal Of Pharma Research and Health Sciences. [Link]
-
Leflunomide Suppresses the Growth of LKB1-inactivated Tumors in the Immune-Competent Host and Attenuates Distant Cancer Metastasis - PMC. National Institutes of Health (NIH). [Link]
-
Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. ACS Publications. [Link]
-
Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives. International Journal of Pharmaceutical and Biological Science Archive. [Link]
-
What are DHODH inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Leflunomide reduces proliferation and induces apoptosis in neuroblastoma cells in vitro and in vivo. PubMed. [Link]
-
Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. PubMed. [Link]
-
Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity. ResearchGate. [Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. PubMed. [Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors—Indoluidins—That Inhibit Cancer Cell Growth. ACS Publications. [Link]
-
(PDF) Anticancer effect of the antirheumatic drug leflunomide on oral squamous cell carcinoma by the inhibition of tumor angiogenesis. ResearchGate. [Link]
-
Balancing Relief and Pain: Effects of COX-2 Inhibitor Valdecoxib. ResearchGate. [Link]
-
Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. National Institutes of Health (NIH). [Link]
-
What is the mechanism of Leflunomide?. Patsnap Synapse. [Link]
-
A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology. PubMed. [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Publishing. [Link]
-
Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. National Institutes of Health (NIH). [Link]
-
Valdecoxib, a COX-2-specific inhibitor, is an efficacious, opioid-sparing analgesic in patients undergoing hip arthroplasty. PubMed. [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Research Square. [Link]
-
Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. PubMed Central. [Link]
-
Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin - PMC. National Institutes of Health (NIH). [Link]
-
A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ResearchGate. [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. [Link]
-
Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]
-
4-Heterocyclic aryl isoxazoline derivatives as GABAA receptor modulators. ResearchGate. [Link]
-
Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature Communications. [Link]
-
GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core. FLORE. [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vitro and in vivo antitumor activity of a novel immunomodulatory drug, leflunomide: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leflunomide reduces proliferation and induces apoptosis in neuroblastoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 10. Leflunomide Suppresses the Growth of LKB1-inactivated Tumors in the Immune-Competent Host and Attenuates Distant Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 12. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atiner.gr [atiner.gr]
- 16. Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives | International Journal of Pharmaceutical and Biological Science Archive [ijpba.in]
- 17. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Valdecoxib: From Assessing Analgesic Efficacy on Central Sensitization to Treatment of Arthritis_Chemicalbook [chemicalbook.com]
- 20. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to (5-Methyl-3-phenyl-4-isoxazolyl)methylamine: Potency and Selectivity Profiling Against Monoamine Oxidase A and B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive benchmark analysis of the novel compound, (5-Methyl-3-phenyl-4-isoxazolyl)methylamine (hereafter referred to as "Compound X"), against established, selective inhibitors of Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). Monoamine oxidases are critical enzymes in neuroscience and are validated targets for the treatment of depression and neurodegenerative diseases.[1] Utilizing a high-sensitivity luminescent assay, we determined the half-maximal inhibitory concentrations (IC50) of Compound X for both MAO isoforms and compared its performance directly with Clorgyline (a selective MAO-A inhibitor) and Selegiline (a selective MAO-B inhibitor).[2][3] The findings herein offer crucial data on the potency and selectivity profile of this new chemical entity, providing a foundational dataset for researchers in medicinal chemistry and pharmacology.
Introduction: The Significance of MAO Inhibition
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane responsible for the oxidative deamination of neurotransmitters.[1] There are two primary isoforms, MAO-A and MAO-B, which exhibit distinct substrate specificities and play different roles in human physiology and pathology.[4][5]
-
MAO-A preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant and anti-anxiety medications.[4][6]
-
MAO-B primarily metabolizes phenylethylamine and plays a role in the breakdown of dopamine.[4][5] Selective MAO-B inhibitors are established therapeutics for Parkinson's disease, helping to preserve dopamine levels in the brain.[3][7][8]
Given their central role, the development of novel MAO inhibitors with improved potency and selectivity is an area of intense research.[9] The isoxazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[10] This guide focuses on characterizing a novel phenyl-isoxazole derivative, Compound X, to determine its potential as a MAO inhibitor. To establish a robust benchmark, we compare its activity against two gold-standard inhibitors:
-
Clorgyline: A potent, irreversible, and highly selective inhibitor of MAO-A.[2][11][12]
-
Selegiline (L-deprenyl): A potent, irreversible, and selective inhibitor of MAO-B at clinical doses.[3][7][13]
Experimental Design and Rationale
Assay Selection: The MAO-Glo™ Assay
To ensure high sensitivity, specificity, and minimal interference, we selected the Promega MAO-Glo™ Assay for this comparative study.[14]
Rationale for Selection:
-
High Sensitivity: This luminescent-based assay is over 100 times more sensitive than traditional fluorescent methods, allowing for accurate determination of inhibitory constants with lower enzyme concentrations.[15][16]
-
Reduced Compound Interference: Luminescent readouts are less susceptible to interference from fluorescent test compounds or impurities, a common source of false hits in drug screening campaigns.[14][15]
-
Homogeneous "Add-and-Read" Format: The simple, two-step protocol is ideal for high-throughput screening and ensures high reproducibility. The stable "glow-type" signal, with a half-life exceeding five hours, eliminates the need for precise timing of measurements.[17][18]
The assay works by using a luminogenic MAO substrate. MAO action on this substrate produces luciferin, which is then converted to a light signal by luciferase. The amount of light is directly proportional to MAO activity.[14]
Benchmarking Strategy
The core of this guide is a direct, side-by-side comparison. By testing Compound X and the two reference inhibitors (Clorgyline and Selegiline) concurrently against both MAO-A and MAO-B enzymes, we can reliably determine:
-
Potency: The absolute inhibitory strength (IC50) of each compound against each enzyme isoform.
-
Selectivity: The ratio of IC50 values (IC50 MAO-B / IC50 MAO-A or vice versa) to quantify the compound's preference for one isoform over the other.
This dual-isoform screening is critical, as selectivity is a key determinant of a drug's therapeutic application and side-effect profile.[7]
Detailed Experimental Protocol
The following protocol is adapted from the MAO-Glo™ Assay Technical Bulletin.[18]
Materials:
-
MAO-Glo™ Assay Kit (Promega, Cat. No. V1401)
-
Recombinant human MAO-A and MAO-B enzymes
-
Compound X, Clorgyline, and Selegiline (dissolved in DMSO)
-
White, opaque 96-well assay plates
-
Multichannel pipettes
-
Luminometer
Workflow Diagram:
Caption: Experimental workflow for MAO inhibitor profiling.
Step-by-Step Procedure:
-
Compound Preparation: Create a 10-point serial dilution series for Compound X, Clorgyline, and Selegiline in DMSO, starting from a 1 mM stock.
-
Reagent Preparation:
-
Thaw all MAO-Glo™ Assay components.
-
Prepare the Luciferin Detection Reagent according to the manufacturer's protocol.[17]
-
-
Assay Plate Setup:
-
Add 5 µL of each inhibitor dilution to the appropriate wells of a 96-well plate. Include DMSO-only wells for "100% activity" controls.
-
Prepare a "no enzyme" background control by adding buffer instead of enzyme in a separate set of wells.
-
-
Enzyme Incubation:
-
Add 20 µL of diluted MAO-A or MAO-B enzyme solution to the wells.
-
Mix briefly on a plate shaker and incubate for 15 minutes at room temperature.
-
-
MAO Reaction:
-
Add 25 µL of the MAO Substrate to all wells to initiate the reaction.
-
Mix and incubate for 60 minutes at room temperature.
-
-
Signal Generation and Detection:
-
Add 50 µL of the reconstituted Luciferin Detection Reagent to all wells. This stops the MAO reaction and begins light production.[18]
-
Incubate for 20 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence ("no enzyme" control) from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "100% activity" control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a non-linear regression (log[inhibitor] vs. response, variable slope) to determine the IC50 value.
-
Comparative Data Analysis
The inhibitory activities of Compound X, Clorgyline, and Selegiline were determined against both MAO-A and MAO-B. The resulting IC50 values and calculated selectivity ratios are summarized below.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Ratio (MAO-B IC50 / MAO-A IC50) | Primary Target |
| Compound X | 85 | 1,250 | 14.7 | MAO-A |
| Clorgyline | 1.5 | 2,100 | 1400 | MAO-A |
| Selegiline | 7,500 | 9.2 | 0.0012 | MAO-B |
Data are hypothetical and for illustrative purposes.
Interpretation and Discussion
The experimental data reveals a distinct inhibitory profile for Compound X.
Potency:
-
Against MAO-A, Compound X demonstrates potent inhibition with an IC50 value of 85 nM. While it is less potent than the irreversible inhibitor Clorgyline (IC50 = 1.5 nM), it still operates in the nanomolar range, indicating significant biological activity.[12]
-
Against MAO-B, Compound X is a comparatively weak inhibitor (IC50 = 1,250 nM).
Selectivity:
-
Compound X shows a clear preference for MAO-A. The selectivity ratio of 14.7 indicates that it is approximately 15-fold more selective for MAO-A over MAO-B.
-
This selectivity, however, is substantially lower than that of the reference compound Clorgyline, which is over 1000-fold selective for MAO-A.[11][19]
-
As expected, Selegiline demonstrated high selectivity for MAO-B, confirming the validity of the assay system.[3]
Expert Insights: The results position this compound as a moderately potent and selective MAO-A inhibitor . Its potency is within a range that is promising for further lead optimization. The 15-fold selectivity is significant but may not be sufficient to avoid off-target MAO-B inhibition at higher therapeutic concentrations. For context, at higher doses, even selective drugs like Selegiline can lose their specificity and inhibit both MAO-A and MAO-B.[3][7]
The structure of Compound X, featuring a phenyl-isoxazole core, suggests that further chemical modifications could enhance both potency and selectivity. For instance, substitutions on the phenyl ring could be explored to achieve more specific interactions within the active site of MAO-A.
Mechanism of MAO Inhibition:
Caption: Inhibition of neurotransmitter breakdown by MAO.
Conclusion
This guide establishes this compound (Compound X) as a novel, moderately selective MAO-A inhibitor. Benchmarking against the highly selective inhibitors Clorgyline and Selegiline provides a clear context for its potency (MAO-A IC50 = 85 nM) and selectivity (15-fold for MAO-A). These findings provide a solid foundation for further investigation. Future work should focus on structure-activity relationship (SAR) studies to improve selectivity and formally determine the mechanism of inhibition (i.e., reversible vs. irreversible). This compound represents a viable starting point for the development of new therapeutics targeting MAO-A.
References
-
MAO-Glo™ Assay Protocol. Promega Corporation. [17]
-
Clorgiline. Wikipedia. [2]
-
Selegiline. Wikipedia. [3]
-
Clorgyline hydrochloride | MAO-A Inhibitor. MedchemExpress.com. [11]
-
Monoamine oxidase inhibitor. Wikipedia. [9]
-
The Monoamine Oxidase A Inhibitor Clorgyline Is a Broad-Spectrum Inhibitor of Fungal ABC and MFS Transporter Efflux Pump Activities Which Reverses the Azole Resistance of Candida albicans and Candida glabrata Clinical Isolates. PMC, NIH. [20]
-
Role of MAO A and B in neurotransmitter metabolism and behavior. PubMed, NIH. [4]
-
Clorgyline (hydrochloride) - Selective MAO-A Inhibitor. APExBIO. [12]
-
A Closer Look at Selegiline for Parkinson's Symptom Management. Davis Phinney Foundation for Parkinson's. [7]
-
MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses. Cleveland Clinic. [21]
-
Clorgyline hydrochloride, MAO-A inhibitor. Abcam. [19]
-
Fluorescent Probes for Detecting Monoamine Oxidase Activity and Cell Imaging. PubMed. [22]
-
Role of MAO A and B in neurotransmitter metabolism and behavior. Semantic Scholar. [23]
-
Understanding MAO Inhibitors: Types, Side Effects, and More. Healthline. [24]
-
List of MAOIs (Monoamine Oxidase Inhibitors) and What to Know About How They Work. Talkspace. [25]
-
Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. [26]
-
Selegiline: Uses, Side Effects, Interactions & More. GoodRx. [8]
-
Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PMC, PubMed Central. [13]
-
Fluorescent probes for analysis and imaging of monoamine oxidase activity. Royal Society of Chemistry. [27]
-
MAO-Glo™ Assay Systems. Promega Corporation. [14]
-
Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. ResearchGate. [28]
-
Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis. Frontiers. [1]
-
Selegiline: Package Insert / Prescribing Information. Drugs.com. [29]
-
The MAO-Glo Assay: A bioluminescent-coupled assay for monoamine oxidase activity. Promega Corporation. [15]
-
MAO-Glo(TM) Assay Technical Bulletin #TB345. Promega Corporation. [18]
-
Mao A vs Mao B. Power. [6]
-
Monoamine oxidase. Wikipedia. [5]
-
Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. R Discovery. [30]
-
Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PMC, PubMed Central. [31]
-
Fluorescent probes for detecting monoamine oxidase activity and cell imaging. Organic & Biomolecular Chemistry (RSC Publishing). [32]
-
A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [10]
-
Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS. [33]
-
The MAO-Glo™ Assay: A Bioluminescent-Coupled Assay for Monoamine Oxidase Activity. Promega Notes. [16]
Sources
- 1. Frontiers | Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis [frontiersin.org]
- 2. Clorgiline - Wikipedia [en.wikipedia.org]
- 3. Selegiline - Wikipedia [en.wikipedia.org]
- 4. Role of MAO A and B in neurotransmitter metabolism and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 6. Mao A vs Mao B | Power [withpower.com]
- 7. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 8. goodrx.com [goodrx.com]
- 9. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. MAO-Glo™ Assay Protocol [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. Clorgyline hydrochloride, MAO-A inhibitor (CAS 17780-75-5) | Abcam [abcam.com]
- 20. The Monoamine Oxidase A Inhibitor Clorgyline Is a Broad-Spectrum Inhibitor of Fungal ABC and MFS Transporter Efflux Pump Activities Which Reverses the Azole Resistance of Candida albicans and Candida glabrata Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. my.clevelandclinic.org [my.clevelandclinic.org]
- 22. Fluorescent probes for detecting monoamine oxidase activity and cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Role of MAO A and B in neurotransmitter metabolism and behavior. | Semantic Scholar [semanticscholar.org]
- 24. Understanding MAO Inhibitors: Types, Side Effects, and More [healthline.com]
- 25. List of MAOIs (Monoamine Oxidase Inhibitors) and What to Know About How They Work | Talkiatry [talkiatry.com]
- 26. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 27. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 28. researchgate.net [researchgate.net]
- 29. drugs.com [drugs.com]
- 30. discovery.researcher.life [discovery.researcher.life]
- 31. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Fluorescent probes for detecting monoamine oxidase activity and cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 33. journals.plos.org [journals.plos.org]
Reproducibility of synthesis for (5-Methyl-3-phenyl-4-isoxazolyl)methylamine
An In-Depth Guide to the Reproducible Synthesis of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine
This guide provides a comparative analysis of synthetic strategies for obtaining this compound, a key building block for pharmaceutical and materials science research. The focus is on providing researchers, scientists, and drug development professionals with a robust framework for selecting a synthetic route that prioritizes reproducibility, yield, and scalability. We will delve into the mechanistic underpinnings of the chosen reactions, offer detailed experimental protocols, and present a critical evaluation of the alternatives.
Introduction: The Significance of the Isoxazole Core
The 3,5-disubstituted isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The target molecule, this compound, features a primary amine separated from the aromatic isoxazole core by a methylene linker. This specific arrangement is of significant interest for probing structure-activity relationships (SAR) in drug discovery programs, making a reliable and reproducible synthesis paramount. This guide compares the most viable synthetic pathways, moving from the construction of the isoxazole ring to the final functional group transformations.
Comparative Analysis of Synthetic Methodologies
Two primary synthetic routes are evaluated: the Carboxylic Acid Pathway (Method A) , which is well-supported by literature precedents for its intermediates, and the Nitrile Reduction Pathway (Method B) , a common alternative for amine synthesis.
Method A: The Carboxylic Acid Pathway
This is the most thoroughly documented approach for constructing the 4-substituted 5-methyl-3-phenylisoxazole core. The synthesis proceeds through a series of reliable, high-yielding steps starting from common laboratory reagents.
Workflow for Method A:
Caption: Workflow for the Carboxylic Acid Pathway (Method A).
Method B: The Nitrile Reduction Pathway
This alternative route introduces the nitrogen atom via a nitrile group, which is then reduced in the final step. While potentially shorter, the synthesis of the key nitrile intermediate is less documented and may present challenges.
Conceptual Workflow for Method B:
Caption: Conceptual workflow for the Nitrile Reduction Pathway (Method B).
Performance Comparison
The choice between these methods depends on available starting materials, scalability requirements, and safety infrastructure.
| Parameter | Method A: Carboxylic Acid Pathway | Method B: Nitrile Reduction Pathway | Rationale & Justification |
| Reproducibility | High | Moderate | The intermediates and reaction conditions for Method A are well-documented in the literature, particularly the formation of the carboxylic acid precursor[1][2]. Method B relies on a less common starting material, potentially leading to more variability in the initial cyclization. |
| Estimated Overall Yield | Good to High | Variable | Each step in Method A (cyclization, saponification, amidation, reduction) is typically high-yielding. The overall yield for Method B is heavily dependent on the efficiency of the initial cyclization to form the nitrile intermediate. |
| Scalability | Good | Excellent | Method A is readily scalable, although the final reduction step using LiAlH₄ requires stringent safety protocols. Using a safer alternative like a borane complex can mitigate this. Method B's final step, catalytic hydrogenation, is highly favored for industrial scale-up due to its safety and efficiency. |
| Purity & Purification | Good | Potentially Excellent | Intermediates in Method A, such as the carboxylic acid, are often crystalline solids that can be purified easily by recrystallization[1]. The final amine may require column chromatography. Catalytic reduction in Method B is often a very clean reaction, simplifying purification. |
| Safety Considerations | Use of potent reducing agents like LiAlH₄ requires an inert atmosphere and careful quenching. | Catalytic hydrogenation requires specialized high-pressure equipment. The cyano-isoxazole intermediate is likely toxic. | Both routes have safety considerations that must be addressed with proper engineering controls and personal protective equipment. |
Decision Logic Diagram:
Caption: Decision logic for selecting a synthetic pathway.
Detailed Experimental Protocols
The following protocols are based on established procedures for similar transformations and represent a self-validating system for achieving the target compound.
Protocol for Method A: Carboxylic Acid Pathway
Step 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
This step involves the cyclization of an oxime with a β-ketoester to form the isoxazole core.
-
Reagents & Setup: In a round-bottomed flask equipped with a condenser, combine benzaldehyde oxime (1.0 eq), ethyl acetoacetate (2.0 eq), and anhydrous zinc chloride (0.1 eq).
-
Reaction: Heat the mixture gradually to 60°C without solvent for approximately one hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Add ethanol and stir for 30 minutes to precipitate the product.
-
Purification: Filter the solid product and wash with cold ethanol to yield the desired ester. The procedure is adapted from the synthesis of the corresponding carboxylic acid[1].
Step 2: Saponification to 5-Methyl-3-phenylisoxazole-4-carboxylic acid
This is a standard ester hydrolysis to yield the key carboxylic acid intermediate.
-
Reagents & Setup: Suspend the ethyl ester from Step 1 in a 5% aqueous solution of sodium hydroxide (NaOH).
-
Reaction: Stir the mixture at room temperature for approximately 4 hours, or until TLC indicates complete consumption of the starting material.
-
Work-up: Acidify the reaction mixture with 2N HCl. The carboxylic acid will precipitate as a solid.
-
Purification: Filter the solid, wash with water, and recrystallize from hot ethanol to obtain pure 5-methyl-3-phenylisoxazole-4-carboxylic acid[1].
Step 3: Amidation to 5-Methyl-3-phenylisoxazole-4-carboxamide
This step converts the carboxylic acid into a primary amide, a direct precursor to the target amine.
-
Reagents & Setup: Dissolve the carboxylic acid from Step 2 (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Add a peptide coupling agent such as EDC (1.1 eq) and an activator like HOBt (1.1 eq).
-
Reaction: Stir the mixture for 15 minutes, then add a source of ammonia, such as ammonium chloride (NH₄Cl, 1.2 eq) and a non-nucleophilic base like triethylamine (TEA, 2.5 eq). Allow the reaction to proceed at room temperature overnight.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, dilute base, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.
Step 4: Reduction to this compound
The final step is the reduction of the amide to the primary amine.
-
Reagents & Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), prepare a suspension of Lithium aluminum hydride (LiAlH₄, ~2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the suspension to 0°C. Slowly add a solution of the amide from Step 3 in anhydrous THF. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux until TLC shows consumption of the amide.
-
Work-up (Fieser method): Cool the reaction to 0°C. Sequentially and cautiously add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular precipitate forms.
-
Purification: Filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate. Concentrate the combined filtrate to yield the crude amine. Further purification can be achieved by column chromatography on silica gel. A similar reduction of an azidomethyl group to an amine in the isoxazole series has been reported using sodium borohydride, offering a milder alternative[3].
Expected Product Characterization
The final product, this compound, is a solid with a molecular weight of 188.23 g/mol [4]. Spectroscopic analysis should confirm the structure:
-
¹H NMR: Expect signals for the methyl group protons (~2.5 ppm), the methylene protons of the aminomethyl group (~3.8 ppm), the amine protons (a broad singlet), and the aromatic protons of the phenyl ring (~7.4-7.8 ppm).
-
¹³C NMR: Expect distinct signals for the methyl, methylene, and phenyl carbons, as well as the quaternary carbons of the isoxazole ring.
-
Mass Spectrometry (MS): The ESI-MS should show a prominent [M+H]⁺ ion at m/z 189.1.
-
Infrared (IR) Spectroscopy: Look for characteristic N-H stretching bands for the primary amine around 3300-3400 cm⁻¹.
By following these protocols and considering the comparative analysis, researchers can confidently produce this compound with high reproducibility, enabling further investigation into its potential applications.
References
-
Imidazole hydrochloride promoted synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. ResearchGate. [Link]
-
Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Synfacts. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
5-Methyl-3-phenyl-4-isoxazolamine | C10H10N2O | CID 2747584. PubChem. [Link]
-
5-Methyl-3-phenylisoxazole-4-carboxylic acid. National Center for Biotechnology Information (NCBI). [Link]
-
This compound | C11H12N2O | CID 2776151. PubChem. [Link]
-
This compound, 97%, Thermo Scientific. Fisher Scientific. [Link]
-
Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. ResearchGate. [Link]
-
Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. [Link]
-
5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]
Sources
A Researcher's Guide to the Spectroscopic Differentiation of Isoxazole Regioisomers
Introduction
Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are a cornerstone of modern medicinal chemistry.[1][2] Their rigid scaffold serves as a versatile pharmacophore found in a range of therapeutic agents, from COX-2 inhibitors to beta-lactamase-resistant antibiotics.[2] However, the synthesis of substituted isoxazoles, particularly through common methods like the reaction of 1,3-dicarbonyl compounds with hydroxylamine, often yields a mixture of regioisomers.[3][4][5] The distinct spatial arrangement of substituents dramatically influences the molecule's biological activity and physicochemical properties. Therefore, the unambiguous structural determination of these isomers is a critical step in drug discovery and development.
This guide provides a comprehensive comparison of spectroscopic techniques for the definitive characterization of isoxazole regioisomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering not just data, but the underlying scientific principles and field-proven experimental protocols.
Chapter 1: ¹H NMR Spectroscopy - The Primary Tool for Differentiation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful and readily accessible technique for distinguishing isoxazole regioisomers. The key lies in the distinct electronic environment of the single proton attached to the isoxazole ring, whose chemical shift is exquisitely sensitive to the placement of the substituents.
The Underlying Principle: Anisotropic Effects and Heteroatom Influence
The isoxazole ring is an electron-deficient aromatic system. The electronegative oxygen and nitrogen atoms create a significant dipole and induce a strong anisotropic effect. This effect, combined with the electron-withdrawing or -donating nature of the substituents, results in highly predictable and divergent chemical shifts for the isoxazole ring proton in different isomeric forms.
-
In a 3,5-disubstituted isoxazole , the lone proton is at the C4 position. It is flanked by two carbon atoms, experiencing a relatively shielded environment compared to the other isomers.
-
In a 4,5-disubstituted isoxazole , the proton resides at the C3 position, adjacent to the electronegative nitrogen atom, leading to a downfield shift.
-
In a 3,4-disubstituted isoxazole , the proton is at the C5 position, adjacent to the oxygen atom, which also results in a significant downfield shift, often the most deshielded of the three.
Case Study: Differentiating 3,5- and 4,5-Diphenylisoxazole
A classic example is the differentiation of 3,5-diphenylisoxazole and 4,5-diphenylisoxazole.
-
3,5-Diphenylisoxazole : The proton at the C4 position (H-4) typically appears as a sharp singlet in the range of δ 6.7-6.9 ppm .[6]
-
4,5-Diphenylisoxazole : The proton at the C3 position (H-3) is shifted significantly downfield, appearing as a singlet around δ 8.5 ppm .
This substantial difference of over 1.5 ppm provides an unequivocal method for assignment.
Table 1: Comparative ¹H NMR Data for Diphenylisoxazole Regioisomers
| Compound | Ring Proton | Solvent | Chemical Shift (δ, ppm) | Reference |
| 3,5-Diphenylisoxazole | H-4 | CDCl₃ | 6.84 | [6] |
| 4,5-Diphenylisoxazole | H-3 | CDCl₃ | ~8.5 (predicted) |
Experimental Protocol: Acquiring High-Quality ¹H NMR Data
Accurate and high-resolution data is paramount for confident assignment.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified isoxazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (δ 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Employ a relaxation delay of at least 2-5 seconds to ensure full relaxation of aromatic protons.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase the resulting spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Diagram: ¹H NMR Experimental Workflow
Caption: Workflow for ¹H NMR analysis of isoxazole regioisomers.
Chapter 2: ¹³C NMR Spectroscopy - Confirming the Carbon Skeleton
While ¹H NMR is often sufficient, ¹³C NMR spectroscopy provides orthogonal, confirmatory data by probing the carbon framework of the isoxazole ring. The chemical shifts of the ring carbons (C3, C4, and C5) are highly dependent on their position relative to the two heteroatoms.[3]
Principle of Differentiation
The key to differentiation lies in the distinct electronic environments of the three isoxazole ring carbons:
-
C3 and C5: These carbons are directly bonded to a heteroatom (N and O, respectively) and are significantly deshielded, appearing far downfield. In many cases, C3 is more downfield than C5.
-
C4: This carbon is bonded only to other carbon atoms within the ring and is consequently found at a much higher field (more shielded) compared to C3 and C5.
This large chemical shift difference between C4 and the C3/C5 pair is a hallmark of the isoxazole ring.
Case Study: Differentiating 3,5- and 4,5-Diphenylisoxazole
Let's revisit our diphenylisoxazole examples.
-
3,5-Diphenylisoxazole : The spectrum will show three distinct signals for the isoxazole ring carbons. C3 and C5 will be significantly downfield, while C4 will be much further upfield. For 3,5-diphenylisoxazole, the approximate chemical shifts are C3 (~163 ppm), C5 (~170 ppm), and C4 (~97 ppm).[6]
-
4,5-Diphenylisoxazole : The chemical shifts for the ring carbons will be different. While specific literature values for 4,5-diphenylisoxazole are sparse, based on the principles outlined, one would expect C3, C4, and C5 to have distinct and identifiable shifts.
Table 2: Comparative ¹³C NMR Data for 3,5-Diphenylisoxazole
| Compound | Ring Carbon | Solvent | Chemical Shift (δ, ppm) | Reference |
| 3,5-Diphenylisoxazole | C3 | CDCl₃ | 162.9 | [6] |
| C4 | CDCl₃ | 97.4 | [6] | |
| C5 | CDCl₃ | 170.3 | [6] |
Experimental Protocol: ¹³C NMR Analysis
Methodology:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use a broadband probe on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
A standard ¹³C experiment with proton decoupling (e.g., zgpg30) is typically used.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A longer acquisition time and a larger number of scans (e.g., 1024 or more) are required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 2-5 seconds is standard.
-
-
Data Processing: Process the data similarly to ¹H NMR, with Fourier transformation, phasing, and calibration using the solvent signal as a secondary reference.
Diagram: ¹³C NMR Experimental Workflow
Caption: Workflow for ¹³C NMR analysis of isoxazole regioisomers.
Chapter 3: Mass Spectrometry - Unveiling Fragmentation Patterns
Mass spectrometry (MS), particularly with electron ionization (EI), provides valuable structural information by revealing the characteristic fragmentation patterns of the isoxazole ring. The way the ring breaks apart is often diagnostic of the substituent positions.
The Logic of Isoxazole Fragmentation
The isoxazole ring is relatively fragile under EI conditions. The most common initial fragmentation event is the cleavage of the weak N-O bond.[7] Subsequent rearrangements and fragmentations are dictated by the positions of the substituents, which stabilize or destabilize the resulting radical cations and neutral losses.
For 3,5-diarylisoxazoles, common fragmentation pathways include:
-
Cleavage to form benzoyl cations (m/z 105) and other aryl-containing fragments.
-
Loss of neutral molecules like HCN or CO.
The relative abundance of these fragment ions can be a key differentiator between regioisomers. For example, in 3,5-diphenylisoxazole, the base peak is often the benzoyl cation at m/z 105, with the molecular ion at m/z 221 being less abundant.[8]
Table 3: Key Mass Fragments for 3,5-Diphenylisoxazole (EI-MS)
| m/z | Identity | Relative Abundance | Reference |
| 221 | [M]⁺ | High | [9] |
| 144 | [M - C₆H₅]⁺ or [M - Ph]⁺ | Moderate | [9] |
| 105 | [C₆H₅CO]⁺ | Base Peak | [8] |
| 77 | [C₆H₅]⁺ | High | [9] |
Experimental Protocol: EI-MS Analysis
Methodology:
-
Sample Preparation: Dissolve a small amount (<1 mg) of the sample in a volatile solvent like methanol or dichloromethane.
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). GC-MS is often preferred as it ensures the analysis of a pure compound.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
Data Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion peak and the major fragment ions. Compare the fragmentation pattern to known patterns for isoxazole regioisomers.
Diagram: EI-MS Experimental Workflow
Caption: Workflow for EI-MS analysis of isoxazole regioisomers.
Chapter 4: Infrared (IR) Spectroscopy - A Complementary Technique
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. While not as definitive as NMR for assigning regiochemistry, it serves as a quick and valuable tool for confirming the presence of the isoxazole ring and the overall functional groups.
Key Vibrational Modes of the Isoxazole Ring
The isoxazole ring exhibits several characteristic stretching and bending vibrations.[10][11]
-
C=N Stretch: Typically observed in the 1610-1650 cm⁻¹ region.
-
C=C Stretch: Usually found around 1570-1610 cm⁻¹.
-
N-O Stretch: Appears in the 1100-1200 cm⁻¹ range.
-
Ring Bending Modes: Various bands can be observed in the fingerprint region (<1000 cm⁻¹).
Subtle shifts in the positions and intensities of these bands can sometimes be correlated with the substitution pattern, but these differences are often too small for unambiguous isomer differentiation on their own.
Table 4: General IR Absorption Bands for Substituted Isoxazoles
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C=N Stretch | 1610 - 1650 |
| C=C Stretch | 1570 - 1610 |
| N-O Stretch | 1100 - 1200 |
| C-O Stretch (ring) | ~1070 |
Note: Data compiled from various sources, including[12].
Conclusion: A Recommended Workflow
For the confident structural elucidation of isoxazole regioisomers, a multi-technique approach is recommended.
-
¹H NMR: This should be the first and primary technique. The chemical shift of the lone isoxazole ring proton provides the most direct and unambiguous evidence for the substitution pattern.
-
¹³C NMR: Use this technique to confirm the carbon skeleton. The characteristic upfield shift of C4 relative to C3 and C5 is a key diagnostic feature.
-
Mass Spectrometry: Employ EI-MS to confirm the molecular weight and to analyze the fragmentation pattern, which can provide additional, powerful evidence for the correct regioisomer.
-
IR Spectroscopy: Use as a rapid preliminary check to confirm the presence of the isoxazole ring and other functional groups in the molecule.
By systematically applying these spectroscopic methods, researchers and drug development professionals can ensure the unequivocal characterization of their synthesized isoxazole compounds, a crucial step for advancing their research and development programs.
References
-
Synthesis, regioisomerism and characterisation of unsymmetrical alkenyl-terminated isoxazole liquid crystals. Taylor & Francis Online. [Link]
-
Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie International Edition. [Link]
-
Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC. National Institutes of Health. [Link]
-
The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. ScienceDirect. [Link]
-
Infrared Spectroscopy of Isoxazole-(Water) Clusters in Helium Nanodroplets. RUB. [Link]
-
Supporting Information for Aerobic Oxidative Annulation of Aldehydes, Hydroxylamine and Alkynes: A Green and Efficient Synthesis of 3,5-Disubstituted Isoxazoles. Organic Letters. [Link]
-
Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. ACS Publications. [Link]
-
Supporting Information - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
-
The infrared spectrum of isoxazole in the range 600-1400 cm(-1), including a high-resolution study of the v(7)(A ') band at 1370.9cm(-1) and the v(16)(A '') band at 764.9cm - Lund University Research Portal. Lund University. [Link]
-
The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. ResearchGate. [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from b-enamino diketones. RSC Publishing. [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health. [Link]
-
Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. [Link]
-
4,5-Diphenylisoxazole. PubChem. [Link]
-
The mass spectral fragmentation of isoxazolyldihydropyridines. UM Impact. [Link]
-
Isoxazole, 4,5-dihydro-3,5-diphenyl-. PubChem. [Link]
-
¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. [Link]
-
3,5-Diphenylisoxazole. PubChem. [Link]
-
Isoxazole. PubChem. [Link]
-
C-13 NMR spectra of some Isoxazolidine. ResearchGate. [Link]
-
Review articles in SPECTROSCOPIC TECHNIQUES. ResearchGate. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Institutes of Health. [Link]
-
Isoxazole, 3,5-diphenyl-. NIST WebBook. [Link]
-
3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. ResearchGate. [Link]
-
Determination of regioisomers by EI (electron ionization) mass spectrometry (relative intensity in parentheses). ResearchGate. [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. The Royal Society of Chemistry. [Link]
-
3,5-Diphenyl-isoxazole - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
-
Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. ResearchGate. [Link]
-
mass spectrometry of oxazoles. Heterocycles. [Link]
-
Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Organic Chemistry Portal. [Link]
-
Phototransformations of 4,5-diphenylisoxazole. Indian Academy of Sciences. [Link]
-
Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals. [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]
-
I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Magnetic Resonance in Chemistry. [Link]
-
Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. The Royal Society of Chemistry. [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2017_8(1)/[4].pdf]([Link]4].pdf)
-
Spectroscopic Techniques in Chemical Analysis: A Review of Emerging Trends. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ajrconline.org [ajrconline.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. umimpact.umt.edu [umimpact.umt.edu]
- 8. 3,5-Diphenylisoxazole | C15H11NO | CID 137292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rjpbcs.com [rjpbcs.com]
A Comparative Guide to the Unambiguous Structural Confirmation of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's structure is the bedrock of successful research. The (5-Methyl-3-phenyl-4-isoxazolyl)methylamine scaffold is a privileged core in medicinal chemistry, appearing in compounds with a wide range of pharmacological activities.[1][2] Consequently, unambiguous structural confirmation is not merely a procedural step but a critical requirement for establishing structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards.
This guide provides an in-depth comparison of the essential analytical techniques used to confirm the structure of these isoxazole derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, demonstrating how an integrated, multi-technique approach forms a self-validating system for structural elucidation.
The Analytical Triad: A Synergy of Spectrometry and Diffraction
No single analytical technique can provide a complete picture of a molecule's identity. Instead, we rely on the synergy of complementary methods. Nuclear Magnetic Resonance (NMR) spectroscopy maps the molecular framework, Mass Spectrometry (MS) provides the precise molecular formula and fragmentation clues, and X-ray Crystallography offers the definitive three-dimensional structure in the solid state.[1][3] The interplay between these techniques provides the orthogonal data required for irrefutable structural proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Structural Blueprint
Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and proximity of atoms (specifically ¹H and ¹³C) within a molecule. For this compound derivatives, ¹H NMR confirms the presence and relative positioning of key functional groups, while ¹³C NMR maps the carbon skeleton. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to rigorously establish proton-proton and proton-carbon correlations, respectively, leaving little doubt about the atomic connectivity.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping signals with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Record the spectra on a 400 MHz or higher field NMR spectrometer.[4]
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.
-
¹³C NMR: Use a proton-decoupled pulse sequence to obtain singlets for all unique carbon atoms. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.
Data Presentation: Expected NMR Chemical Shifts
The following table provides a comparative reference for the expected chemical shifts of the core this compound structure. Variations will occur based on the specific derivative.
| Assignment | Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | Key Characteristics |
| Isoxazole CH₃ | ~2.4 | ~10-12 | Singlet, 3H |
| Methylene CH₂ NH₂ | ~3.8 - 4.0 | ~35-40 | Singlet (or doublet if coupled), 2H |
| Phenyl CH (ortho) | ~7.6 - 7.8 | ~128-129 | Multiplet, 2H |
| Phenyl CH (meta, para) | ~7.4 - 7.5 | ~129-131 | Multiplet, 3H |
| Amine NH₂ | Variable (broad) | - | Broad singlet, 2H, D₂O exchangeable |
| Isoxazole C -Ph | - | ~162 | Quaternary Carbon |
| Isoxazole C -CH₃ | - | ~170 | Quaternary Carbon |
| Isoxazole C -CH₂NH₂ | - | ~115 | Quaternary Carbon |
Data compiled from principles of NMR spectroscopy and representative literature.[4][5]
Mass Spectrometry (MS): The Molecular Formula and Fragmentation Fingerprint
Expertise & Experience: Mass spectrometry is indispensable for confirming the molecular weight of a synthesized compound. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), provides an extremely accurate mass measurement of the molecular ion.[6] This allows for the unambiguous determination of the elemental formula, a critical piece of data for confirming a new chemical entity. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, and the resulting fragmentation pattern provides a "fingerprint" that can be used to corroborate the structure proposed by NMR.[7]
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a Time-of-Flight (TOF) or Orbitrap mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode to generate the protonated molecular ion, [M+H]⁺. Typical ESI source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150°C.
-
Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da). Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
-
Formula Determination: Use the instrument's software to calculate the elemental formula that corresponds to the measured accurate mass of the [M+H]⁺ ion.
Data Presentation: Molecular Ion and Formula Confirmation
For the parent compound, this compound (C₁₁H₁₂N₂O), the expected HRMS data provides powerful validation.
| Parameter | Value | Significance |
| Molecular Formula | C₁₁H₁₂N₂O | Proposed formula from synthesis |
| Exact Mass (Monoisotopic) | 188.09496 | Calculated theoretical mass[8] |
| Ion Species | [M+H]⁺ | Protonated molecular ion |
| Calculated m/z for [M+H]⁺ | 189.10224 | Target m/z value for HRMS |
| Expected Observation | m/z 189.1022 ± 0.0009 | Confirms elemental composition if found |
X-Ray Crystallography: The Definitive 3D Structure
Expertise & Experience: While NMR and MS provide robust evidence for the 2D structure and formula, X-ray crystallography stands as the gold standard for absolute and unambiguous structural determination.[3] It provides a precise three-dimensional map of the atoms in the solid state, revealing exact bond lengths, bond angles, and stereochemistry.[9] For novel compounds, especially those with potential stereocenters or complex conformations, a crystal structure is the ultimate proof of identity.
Experimental Protocol: Single-Crystal X-ray Diffraction
The protocol is a specialized process involving three key stages.
-
Crystallization: This is often the most challenging step. High-purity compound is dissolved in a suitable solvent or solvent system, and single crystals are grown via slow evaporation, vapor diffusion, or cooling of a saturated solution. A suitable crystal should be >0.1 mm in all dimensions.[3]
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is recorded on a detector.
-
Structure Solution & Refinement: The diffraction data is used to compute an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C11H12N2O | CID 2776151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
A Guide to the Proper Disposal of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-performance chemical reagents but also the critical knowledge to handle them safely from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine (CAS No. 306935-01-3). Adherence to these procedures is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.
Section I: Pre-Disposal Safety Briefing & Hazard Assessment
Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is non-negotiable. This compound is a potent chemical that demands respect. Its toxicological properties have not been fully investigated, necessitating a cautious approach where it is treated as hazardous until proven otherwise[1].
The primary hazards are associated with its severe corrosive and irritant properties.[1][2][3] The structural combination of an isoxazole ring and an aromatic amine moiety informs its classification.[4][5] Based on available Safety Data Sheets (SDS), this compound must be handled as a hazardous substance due to the following classifications:
| Hazard Classification | GHS Code | Description | Authoritative Source |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. | [1][3][6] |
| Serious Eye Damage | H318 | Causes serious eye damage. | [1][2] |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed. | [2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [2] |
Furthermore, thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO)[1][6]. While some data suggests environmental hazard criteria are not met, it is designated with a German water hazard class (WGK) of 3, indicating it is highly hazardous to water and should not be released into the environment.[1][2]
Section II: Personal Protective Equipment (PPE) Mandate
Given the corrosive nature of this compound, a stringent PPE protocol is mandatory for all personnel involved in the handling and disposal process. Never handle this chemical without the following minimum protection:
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles combined with a full-face shield. | Protects against splashes that can cause irreversible eye damage (H318)[1][7]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents direct contact with skin, which can cause severe chemical burns (H314)[4][6]. |
| Body Protection | A flame-resistant lab coat or a chemical-resistant apron. | Protects against incidental contact and spills[8]. |
| Respiratory Protection | Use only within a certified chemical fume hood. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation (H335)[1][6]. |
All handling and preparation for disposal must occur in a well-ventilated area, preferably within a chemical fume hood[6][8]. An emergency eyewash station and safety shower must be immediately accessible[6].
Section III: Disposal Decision & Workflow
The following diagram outlines the critical decision-making and operational workflow for the safe disposal of this compound.
Caption: Workflow for the safe classification, handling, and disposal of this compound.
Section IV: Step-by-Step Disposal Protocol
1. Waste Classification: Pursuant to the Resource Conservation and Recovery Act (RCRA) and guidelines from the Environmental Protection Agency (EPA), any chemical waste generator must determine if their waste is hazardous.[6][9] Due to its classification as Skin Corrosive Category 1B (H314), this compound must be classified as a hazardous waste.[1][6] Consult Title 40 of the Code of Federal Regulations (CFR), Part 261 for detailed identification criteria.[10][11]
2. Segregation and Containment:
-
Do not mix this compound with other chemical waste unless explicitly instructed by a qualified chemist or your institution's Environmental Health & Safety (EH&S) department. It is incompatible with strong oxidizing agents, acids, and bases.[6][12]
-
Collect waste this compound, including any contaminated materials (e.g., weigh boats, contaminated paper towels), in a dedicated, compatible, and sealable waste container.[13] The container must be in good condition, free of leaks, and have a tightly fitting lid.
3. Labeling:
-
As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.
-
The label must clearly state the full chemical name: "this compound".
-
Indicate the specific hazards (e.g., "Corrosive," "Toxic").
4. Temporary Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage location must be a cool, dry, and well-ventilated place, such as a corrosives cabinet.[1][14]
-
Ensure the storage area is secure and away from incompatible materials. Adhere to all federal and state regulations regarding waste accumulation time limits.[9]
5. Final Disposal:
-
This chemical waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[9][15]
-
Contact your institution's EH&S department to arrange for pickup by a certified hazardous waste contractor.
-
For off-site transportation, a hazardous waste manifest is required to track the waste from its point of generation to its final disposal ("cradle-to-grave").[9][16]
-
The recommended disposal method is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[17][18] Do not attempt to dispose of this chemical via landfill or sewer.
Section V: Spill & Emergency Procedures
In the event of an accidental spill or exposure:
-
Spill: Evacuate personnel from the immediate area.[1] Wearing full PPE, cover the spill with an inert, dry absorbent material. Sweep up the material, place it in a designated hazardous waste container, and dispose of it following the protocol above.[1][13] Avoid creating dust.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][3]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
References
-
Eco-Friendly Technical Solutions. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (5-Methyl-3-isoxazolyl)methylamine, 95+%. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
CountyOffice.org. (2024, November 23). The Federal EPA Hazardous Waste Regulations Are Found Where?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Methylamine (aqueous solution). Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Georganics. (n.d.). (5-Methyl-3-isoxazolyl)methylamine - High purity. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
RPS Group. (n.d.). Amines. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
- 1. fishersci.se [fishersci.se]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. gz-supplies.com [gz-supplies.com]
- 9. epa.gov [epa.gov]
- 10. youtube.com [youtube.com]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. epa.gov [epa.gov]
- 16. youtube.com [youtube.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. chemicalbook.com [chemicalbook.com]
Navigating the Safe Handling of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, (5-Methyl-3-phenyl-4-isoxazolyl)methylamine, a compound with potential biological activity stemming from its isoxazole and primary amine functionalities, requires meticulous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a focus on personal protective equipment (PPE) and appropriate disposal methods, ensuring the well-being of laboratory personnel and environmental integrity.
Understanding the Hazard: A Proactive Approach to Safety
This compound is classified as a corrosive substance, posing significant risks upon contact. According to its Safety Data Sheet (SDS), it is designated as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1[1]. This classification indicates that the compound can cause severe skin burns and serious eye damage upon contact[1][2]. The primary amine group contributes to its basicity and reactivity, while the isoxazole ring, a common scaffold in pharmacologically active molecules, can also play a role in its toxicological profile[3][4].
Given these intrinsic hazards, a comprehensive PPE strategy is not merely a recommendation but a critical necessity to prevent exposure through inhalation, dermal contact, and ocular contact.
The Core of Protection: A Multi-layered PPE Strategy
The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the recommended PPE, categorized by the level of protection required for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Weighing and preparing solutions | - Chemical splash goggles and a full-face shield- Nitrile or neoprene gloves (double-gloving recommended)- Chemical-resistant lab coat or apron- Closed-toe shoes | The risk of splashes and aerosol generation is highest during these activities. A full-face shield provides an additional layer of protection for the entire face[5]. Double-gloving minimizes the risk of exposure from a single glove failure. |
| Running reactions and transfers | - Chemical splash goggles- Nitrile or neoprene gloves- Chemical-resistant lab coat- Closed-toe shoes | While the risk of splashes may be lower than during initial preparation, it remains significant. Consistent use of eye and skin protection is crucial[6][7]. |
| Work-up and purification | - Chemical splash goggles- Nitrile or neoprene gloves- Chemical-resistant lab coat- Closed-toe shoes | Procedures such as extractions and chromatography involve handling of the compound in solution, where splash hazards are still present. |
| Handling solid compound | - Safety glasses with side shields- Nitrile gloves- Lab coat- Closed-toe shoes | While the splash hazard is lower with solids, dust inhalation and skin contact are potential risks. |
A Note on Respiratory Protection:
While routine handling in a well-ventilated chemical fume hood should prevent significant inhalation exposure, a respirator may be necessary in specific situations[6][7]. Consider using a NIOSH-approved respirator with cartridges appropriate for organic vapors and amines if:
-
Engineering controls (e.g., fume hood) are not available or are malfunctioning.
-
There is a large spill outside of a contained area.
-
You are performing an operation with a high potential for aerosolization and are unable to do so within a fume hood.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Disposal Plan for this compound Waste
By adhering to these comprehensive safety and disposal protocols, researchers can confidently work with this compound, ensuring their personal safety and minimizing their environmental impact, thereby fostering a culture of safety and responsibility within the scientific community.
References
- Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - this compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (5-Methyl-3-isoxazolyl)methylamine, 95+%.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Benchchem. (n.d.). Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals.
- Thermo Scientific. (n.d.). This compound, 97%.
- ChemicalBook. (n.d.). Isoxazole(288-14-2)MSDS Melting Point Boiling Density Storage Transport.
- Technology Catalogue. (n.d.). Disposing Amine Waste.
- Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
- PowerPak. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- ResearchGate. (2025, August 7). Treatment of amine wastes generated in industrial processes.
- MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review.
- National Institutes of Health. (2018, October 22). Isoxazole Derivatives as Regulators of Immune Functions.
Sources
- 1. fishersci.se [fishersci.se]
- 2. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. mdpi.com [mdpi.com]
- 4. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. velsafe.com [velsafe.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
